t-TUCB
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[4-[[4-(trifluoromethoxy)phenyl]carbamoylamino]cyclohexyl]oxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N2O5/c22-21(23,24)31-18-11-5-15(6-12-18)26-20(29)25-14-3-9-17(10-4-14)30-16-7-1-13(2-8-16)19(27)28/h1-2,5-8,11-12,14,17H,3-4,9-10H2,(H,27,28)(H2,25,26,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDVFKCZZXOGEMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)OC3=CC=C(C=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
what is the mechanism of action of t-TUCB
An In-depth Technical Guide on the Core Mechanism of Action of t-TUCB
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-4-{4-[3-(4-trifluoromethoxyphenyl)-ureido]-cyclohexyloxy}-benzoic acid (this compound) is a potent and selective small-molecule inhibitor of soluble epoxide hydrolase (sEH). Its mechanism of action is centered on the stabilization of endogenous epoxy fatty acids (EpFAs), which are critical lipid signaling molecules involved in a myriad of physiological processes. By preventing the degradation of EpFAs, this compound exerts significant anti-inflammatory, analgesic, cardioprotective, and anti-fibrotic effects. This technical guide provides a detailed examination of the molecular mechanism of this compound, the signaling pathways it modulates, quantitative data from key studies, and the experimental protocols used to elucidate its function.
Core Mechanism of Action: Inhibition of Soluble Epoxide Hydrolase (sEH)
The primary molecular target of this compound is the enzyme soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene.[1][2] The sEH enzyme plays a crucial role in the metabolic pathway of arachidonic acid and other polyunsaturated fatty acids.[3][4] Cytochrome P450 (CYP) epoxygenases convert these fatty acids into bioactive epoxides, known as epoxy fatty acids (EpFAs). Notable examples include epoxyeicosatrienoic acids (EETs) derived from arachidonic acid and epoxydocosapentaenoic acids (EDPs) from docosahexaenoic acid (DHA).[2][3]
These EpFAs are potent signaling molecules with generally beneficial effects, including vasodilation, anti-inflammation, and analgesia.[1][2][5] The sEH enzyme terminates their signaling activity by hydrolyzing the epoxide group to form the corresponding, and generally less biologically active, vicinal diols, such as dihydroxyeicosatrienoic acids (DHETs).[3][5][6]
This compound acts as a competitive inhibitor, binding to the active site of sEH with high affinity.[1] This inhibition prevents the degradation of EpFAs, leading to their accumulation in tissues and plasma.[6] The elevated levels of these bioactive lipids enhance and prolong their downstream signaling effects, which form the basis of this compound's therapeutic potential.[1][7]
Downstream Signaling Pathways Modulated by this compound
By stabilizing EpFAs, this compound influences several key intracellular signaling cascades that regulate inflammation, fibrosis, and cellular metabolism.
2.1. Anti-inflammatory Effects via NF-κB Inhibition A central component of this compound's anti-inflammatory action is the modulation of the nuclear factor-kappa B (NF-κB) pathway. EpFAs, particularly 11,12-EET, have been shown to inhibit the IκB kinase (IKK) complex.[5] IKK is responsible for phosphorylating the inhibitory protein IκBα, which sequesters NF-κB in the cytoplasm. By inhibiting IKK, EpFAs prevent IκBα degradation, thus keeping NF-κB in its inactive state in the cytoplasm.[5] This suppression of NF-κB activation leads to reduced transcription of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[8][9]
2.2. Metabolic Regulation and Anti-fibrotic Effects via PPAR Activation this compound has been demonstrated to activate peroxisome proliferator-activated receptors (PPARs), specifically PPARγ and PPARα.[10][11] These nuclear receptors are master regulators of lipid metabolism and adipogenesis. In studies on brown adipocytes, this compound treatment promoted differentiation and upregulated genes involved in fatty acid uptake and mitochondrial function.[10] The activation of PPARγ is also linked to the anti-fibrotic effects of sEH inhibition. In models of renal fibrosis, the beneficial effects of sEH inhibition were associated with the prevention of PPARγ inactivation and subsequent downregulation of pro-fibrotic TGF-β1/Smad3 signaling.[6]
2.3. Vasodilatory Effects via eNOS Phosphorylation In the vasculature, this compound enhances the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO).[8] NO is a potent vasodilator, and this effect contributes to the antihypertensive and cardioprotective properties observed with sEH inhibitors.[8]
Quantitative Data Summary
The potency and efficacy of this compound have been quantified in numerous in vitro and in vivo studies.
Table 1: In Vitro Potency of this compound
| Parameter | Species/System | Value | Reference |
|---|---|---|---|
| IC₅₀ | General | 0.9 nM | [8][12] |
| IC₅₀ | Cynomolgus Monkey (hepatic cytosol) | 0.49 ± 0.05 nM | [13] |
IC₅₀ (Half maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[14]
Table 2: In Vivo Efficacy and Dosage in Animal Models
| Model | Species | Dose | Key Finding | Reference |
|---|---|---|---|---|
| Inflammatory Joint Pain | Horse | 1 mg/kg (IV) | Significantly lower pain and lameness scores compared to control. | [15] |
| Mechanically Induced Lameness | Horse | 1 mg/kg (IV) | Significant improvement in lameness at 1, 3, and 6 hours post-administration. | [16][17] |
| Myocardial Ischemia | Rat | 3, 10, 30 mg/kg (p.o.) | Dose-dependent reduction in infarct size (15.9%, 46.6%, 40.4% respectively). | [12] |
| Diet-Induced Obesity | Mouse | 3 mg/kg/day | Decreased serum triglycerides and increased expression of lipid metabolism genes in brown adipose tissue. |[10] |
Table 3: Pharmacokinetic Parameters of this compound in Horses
| Parameter | Dose (IV) | Value (mean ± SEM) | Reference |
|---|---|---|---|
| Terminal Half-life (t₁/₂) | 0.1 mg/kg | 13 ± 3 h | [15] |
| 0.3 mg/kg | 13 ± 0.5 h | [15] | |
| 1.0 mg/kg | 24 ± 5 h | [15] | |
| Clearance (Cl) | 0.1 mg/kg | 68 ± 15 mL/h/kg | [15] |
| 0.3 mg/kg | 48 ± 5 mL/h/kg | [15] |
| | 1.0 mg/kg | 14 ± 1 mL/h/kg |[15] |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
4.1. Protocol: sEH Inhibition Assay (IC₅₀ Determination) This protocol is used to determine the concentration of this compound required to inhibit 50% of sEH activity.
-
Enzyme Preparation: Recombinant sEH enzyme is purified from a suitable expression system (e.g., baculovirus-infected insect cells). Cytosolic fractions from tissues like the liver can also be used.[13]
-
Incubation: The inhibitor (this compound at various concentrations) and the enzyme are pre-incubated for 10 minutes at 30°C in a buffer solution (e.g., sodium phosphate buffer, pH 7.4).[13]
-
Substrate Addition: A specific sEH substrate is added to initiate the reaction. A common fluorogenic substrate is cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNPC). Alternatively, a natural substrate like 14,15-EET can be used.[13]
-
Detection:
-
For fluorogenic substrates, the reaction is monitored continuously by measuring the increase in fluorescence on a plate reader.
-
For natural substrates, the reaction is stopped after a defined time (e.g., 10-60 min) with a quenching solvent. The formation of the diol product is then quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[13]
-
-
Calculation: IC₅₀ values are calculated by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[13]
4.2. Protocol: In Vivo Murine Model of Diet-Induced Obesity This protocol assesses the effect of this compound on metabolic parameters.
-
Animal Model: C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity.
-
Drug Administration: this compound (e.g., 3 mg/kg/day) or a vehicle control is administered continuously for a set period (e.g., 4 weeks) using surgically implanted subcutaneous osmotic minipumps.[10][18]
-
Monitoring: Body weight, food intake, and core body temperature are monitored regularly. Energy expenditure can be measured via indirect calorimetry.[18]
-
Metabolic Analysis: At the end of the treatment period, blood samples are collected to measure fasting glucose and serum triglycerides.[10][18]
-
Tissue Analysis: Tissues, such as brown adipose tissue (BAT), are harvested. Gene and protein expression of key metabolic markers (e.g., UCP1, PGC-1α, LPL, CD36) are analyzed using qPCR and Western blotting, respectively.[10]
4.3. Protocol: In Vivo Equine Model of Lameness This protocol evaluates the analgesic efficacy of this compound.
-
Animal Model: Reversible lameness is induced in healthy adult horses using a mechanically adjustable heart-bar shoe, which applies focal pressure to the sole of the hoof.[16][17]
-
Study Design: A randomized, crossover, vehicle-controlled design is used. Each horse serves as its own control.[16][17]
-
Baseline Measurement: After lameness induction, a baseline evaluation is performed.
-
Treatment: Horses are administered a single intravenous dose of this compound (e.g., 1 mg/kg) or a vehicle control (e.g., DMSO).[17]
-
Outcome Assessment: Lameness is evaluated at multiple time points (e.g., 0, 1, 3, 6, 12, and 24 hours) using both objective and subjective measures.[17]
-
Objective Measurement: An inertial sensor system is used to quantify asymmetries in movement (e.g., head and pelvic vertical displacement).[17]
-
Subjective Measurement: Videos of the horses trotting are recorded and scored by blinded evaluators using a Visual Analog Scale (VAS) or the American Association of Equine Practitioners (AAEP) lameness scale.[15][17]
-
-
Data Analysis: Lameness scores at each time point are compared between the this compound and vehicle groups, and also against the baseline values for each group.[16]
Conclusion
The mechanism of action of this compound is elegantly targeted and potent. By selectively inhibiting soluble epoxide hydrolase, it elevates the levels of beneficial epoxy fatty acids, which in turn modulate fundamental signaling pathways controlling inflammation, pain, vascular tone, and fibrosis. The robust quantitative data and detailed experimental findings underscore its potential as a therapeutic agent for a range of conditions, from cardiovascular disease and metabolic syndrome to chronic pain and inflammatory disorders. Further research and clinical translation of sEH inhibitors like this compound hold significant promise for addressing unmet needs in human and veterinary medicine.[4]
References
- 1. What are EPHX2 inhibitors and how do they work? [synapse.patsnap.com]
- 2. Frontiers | Soluble Epoxide Hydrolase Inhibition for Ocular Diseases: Vision for the Future [frontiersin.org]
- 3. Anti-nociceptive efficacy of the soluble epoxide hydrolase inhibitor this compound in horses with mechanically induced lameness - UNIVERSITY OF MISSOURI [portal.nifa.usda.gov]
- 4. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. Soluble epoxide hydrolase inhibition with this compound alleviates liver fibrosis and portal pressure in carbon tetrachloride-induced cirrhosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 14. IC50 - Wikipedia [en.wikipedia.org]
- 15. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. madbarn.com [madbarn.com]
- 17. Anti-nociceptive efficacy of the soluble epoxide hydrolase inhibitor this compound in horses with mechanically induced lameness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
t-TUCB: A Potent Soluble Epoxide Hydrolase Inhibitor for Research and Drug Development
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
trans-4-{4-[3-(4-Trifluoromethoxyphenyl)ureido]cyclohexyloxy}benzoic acid (t-TUCB) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH), a key enzyme in the metabolism of endogenous anti-inflammatory and analgesic lipid mediators. By stabilizing epoxy fatty acids (EpFAs), this compound has demonstrated significant therapeutic potential in a range of preclinical models, including those for cardiovascular disease, obesity, and pain. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative efficacy data, and detailed experimental protocols for its use in both in vitro and in vivo research.
Chemical Properties and Structure
This compound is a urea-based small molecule with the following chemical properties:
| Property | Value | Reference |
| IUPAC Name | 4-[(trans-4-{[({4-[(trifluoromethyl)oxy]phenyl})carbamoyl]amino}cyclohexyl)oxy]benzoic acid | [1][2][3] |
| CAS Number | 948304-40-3 | [1][2][3] |
| Molecular Formula | C₂₁H₂₁F₃N₂O₅ | [1][2][3] |
| Molecular Weight | 438.4 g/mol | [1][2][3] |
| Solubility | Soluble to 100 mM in DMSO | [1][3] |
| Purity | ≥98% | [1][2][3] |
| Appearance | Solid | [2] |
| Storage | Store at -20°C | [1][3] |
Mechanism of Action: Soluble Epoxide Hydrolase Inhibition
The primary mechanism of action of this compound is the potent and selective inhibition of soluble epoxide hydrolase (sEH). sEH is a cytosolic enzyme that plays a crucial role in the metabolism of epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), which are generated from arachidonic acid by cytochrome P450 (CYP) epoxygenases.[4] These EpFAs have a range of beneficial biological activities, including anti-inflammatory, vasodilatory, and analgesic effects.
sEH catalyzes the hydrolysis of these bioactive epoxides to their corresponding, and generally less active, diols. By inhibiting sEH, this compound prevents the degradation of EpFAs, thereby increasing their circulating and tissue concentrations and prolonging their beneficial effects.
Signaling Pathways Modulated by this compound
Beyond its direct effect on EpFA levels, this compound has been shown to modulate several downstream signaling pathways, contributing to its pleiotropic therapeutic effects.
PPARγ and PPARα Activation
In the context of brown adipogenesis, this compound has been demonstrated to activate both peroxisome proliferator-activated receptor-gamma (PPARγ) and PPAR-alpha (PPARα).[5] This dual activation leads to the upregulation of genes involved in lipid metabolism and thermogenesis, suggesting a potential application in the treatment of obesity and related metabolic disorders.
Inhibition of NF-κB Signaling
This compound has also been shown to suppress the activation of nuclear factor-kappa B (NF-κB) by inhibiting the degradation of its inhibitor, IκBα.[1] This anti-inflammatory mechanism is crucial for its protective effects in conditions such as liver fibrosis.
Quantitative Data
In Vitro Efficacy
This compound is a highly potent inhibitor of sEH across multiple species.
| Enzyme Source | IC₅₀ (nM) | Reference |
| Human (recombinant) | 0.4 | [2] |
| Human (recombinant) | 0.9 | [1][3][6][7] |
| Mouse (recombinant) | 3.1 | [2] |
| Rat (recombinant) | 11.9 | [2] |
| Equine (liver cytosol) | 6 | [8] |
In Vivo Efficacy
This compound has demonstrated significant efficacy in various animal models.
| Animal Model | Species | Dosing Regimen | Key Findings | Reference |
| Diet-Induced Obesity | Mouse | 3 mg/kg/day via osmotic minipump | Decreased serum triglycerides; Increased protein expression of genes for lipid metabolism in brown adipose tissue. | [4][5][7][9][10][11] |
| Myocardial Ischemia | Rat | 3, 10, and 30 mg/kg, p.o. | Prevented isoproterenol-induced EKG abnormalities; Reduced infarct size and heart weight. | [2][6][7] |
| Diabetic Neuropathic Pain | Mouse | 3 mg/kg | Increased mechanical paw withdrawal threshold. | [2] |
| Inflammatory Joint Pain | Horse | 1 mg/kg, i.v. | Significantly lower pain and lameness scores. | [12] |
| Liver Fibrosis | Rat | Not specified | Alleviated liver fibrosis and portal hypertension. | [13] |
Experimental Protocols
In Vitro sEH Inhibition Assay
This protocol is adapted from a fluorescent-based assay for determining sEH inhibitory activity.
Materials:
-
Recombinant human, mouse, or rat sEH
-
This compound
-
(3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) substrate
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
Add a constant concentration of recombinant sEH to each well of the 96-well plate.
-
Add the this compound dilutions (or vehicle control) to the wells and incubate for 5-10 minutes at 30°C.
-
Initiate the reaction by adding the PHOME substrate to each well.
-
Measure the increase in fluorescence over time (kinetic assay) or after a fixed time point (endpoint assay) at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[3]
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value.
In Vivo Diet-Induced Obesity Mouse Model
This protocol describes the induction of obesity in mice and subsequent treatment with this compound.[7][14]
Animals:
-
Male C57BL/6J mice are commonly used.
Procedure:
-
Acclimate mice to individual housing and a standard chow diet.
-
Induce obesity by feeding a high-fat diet (e.g., 45-60% kcal from fat) for a period of 8 to 15 weeks.[7][14]
-
Surgically implant osmotic minipumps subcutaneously for the continuous delivery of this compound (e.g., 3 mg/kg/day) or vehicle control.[7]
-
Monitor key parameters throughout the study, including body weight, food intake, and fasting glucose levels.
-
At the end of the treatment period, euthanize the animals and collect blood and tissues (e.g., brown adipose tissue, liver) for further analysis.
In Vivo Isoproterenol-Induced Myocardial Infarction Rat Model
This protocol outlines the induction of myocardial infarction in rats using isoproterenol and treatment with this compound.[5][6][10][15][16][17]
Animals:
-
Male Wistar rats are a suitable model.
Procedure:
-
Divide rats into experimental groups and administer this compound (e.g., 3, 10, or 30 mg/kg, orally) or vehicle control daily for a pre-treatment period of 14 days.[6]
-
On the last two days of the pre-treatment period, induce myocardial infarction by subcutaneous injection of isoproterenol (e.g., 150 mg/kg) on two consecutive days.[6]
-
24 hours after the final isoproterenol injection, record electrocardiogram (EKG) parameters.
-
Euthanize the animals and collect blood to measure cardiac biomarkers (e.g., CK-MB, LDH) and heart tissue for histological analysis of infarct size.
Conclusion
This compound is a powerful research tool and a promising therapeutic candidate due to its potent and selective inhibition of soluble epoxide hydrolase. Its ability to stabilize beneficial epoxy fatty acids and modulate key signaling pathways in inflammation, metabolism, and pain underscores its broad therapeutic potential. The data and protocols presented in this guide are intended to facilitate further investigation into the mechanisms of action and therapeutic applications of this compound.
References
- 1. rndsystems.com [rndsystems.com]
- 2. benchchem.com [benchchem.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel mechanism for the inhibition of NF-kappaB activation in vascular endothelial cells by natural antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. korambiotech.com [korambiotech.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. caymanchem.com [caymanchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. indigobiosciences.com [indigobiosciences.com]
An In-depth Technical Guide on the Discovery and Synthesis of t-TUCB
This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and pharmacological data of trans-4-{4-[3-(4-trifluoromethoxyphenyl)-ureido]cyclohexyloxy}benzoic acid (t-TUCB), a potent and selective inhibitor of the soluble epoxide hydrolase (sEH). This document is intended for researchers, scientists, and professionals in the field of drug development.
Discovery and Rationale
The discovery of this compound was a progression in the development of inhibitors for soluble epoxide hydrolase (sEH), an enzyme that degrades beneficial epoxyeicosatrienoic acids (EETs). Early sEH inhibitors, while potent, often suffered from poor solubility and rapid in vivo metabolism, limiting their therapeutic potential.[1] Researchers sought to overcome these limitations by designing conformationally restricted N,N'-disubstituted ureas with polar substitutions to improve both bioavailability and in vitro activity.[1] This effort led to the synthesis of a series of compounds where a cyclohexane ring serves as a linker between the urea pharmacophore and a polar group.[1] Among these, this compound emerged as a highly potent inhibitor with improved metabolic stability and oral bioavailability, making it a valuable tool for research and a candidate for clinical development.[1]
Synthesis of this compound
The synthesis of this compound involves a multi-step process, beginning with commercially available starting materials. The following workflow outlines a representative synthetic route.
Caption: A representative synthetic workflow for this compound.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the C-terminal hydrolase domain of the soluble epoxide hydrolase enzyme. This prevents the conversion of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs) to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). The resulting increase in endogenous EET levels enhances their beneficial effects, which include the modulation of inflammatory pathways such as the NF-κB signaling cascade and activation of peroxisome proliferator-activated receptors (PPARs).[2][3][4]
Caption: The signaling pathway affected by this compound.
Quantitative Data
The inhibitory potency and pharmacokinetic parameters of this compound have been characterized across several species.
Table 1: In Vitro Inhibitory Activity of this compound
| Species | IC₅₀ (nM) | Assay Method | Reference |
|---|---|---|---|
| Human | 0.9 | Not specified | [1] |
| Human | 9 | Fluorescent Substrate | [5] |
| Mouse | Not specified | Not specified | - |
| Rat | Not specified | Not specified | - |
| Cynomolgus Monkey | 27 | [³H]-t-DPPO Substrate |[5] |
Table 2: Pharmacokinetic Properties of this compound
| Species | Dose & Route | Terminal Half-life (t₁/₂) | Clearance (CL) | Reference |
|---|---|---|---|---|
| Rat | 3, 10, 30 mg/kg, p.o. | Not specified | Not specified | [6] |
| Horse | 0.1 mg/kg, i.v. | 13 ± 3 h | 68 ± 15 mL/h/kg | [7] |
| Horse | 0.3 mg/kg, i.v. | 13 ± 0.5 h | 48 ± 5 mL/h/kg | [7] |
| Horse | 1.0 mg/kg, i.v. | 24 ± 5 h | 14 ± 1 mL/h/kg | [7] |
| Cynomolgus Monkey | 0.3 mg/kg, p.o. | ~12 h (estimated from graph) | Not specified |[5] |
Experimental Protocols
This protocol is a representative method based on standard organic chemistry techniques for urea and benzoic acid synthesis.
-
Synthesis of the Urea Intermediate:
-
Dissolve trans-4-aminocyclohexanol in a suitable aprotic solvent such as dichloromethane (DCM).
-
Add 4-(trifluoromethoxy)phenyl isocyanate to the solution in an equimolar amount.
-
Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete, monitored by Thin Layer Chromatography (TLC).
-
The resulting urea product, 1-(trans-4-hydroxycyclohexyl)-3-(4-(trifluoromethoxy)phenyl)urea, is isolated by filtration or solvent evaporation and can be purified by recrystallization or column chromatography.
-
-
Coupling with Benzoic Acid Moiety:
-
Dissolve the urea intermediate and methyl 4-hydroxybenzoate in a suitable solvent like tetrahydrofuran (THF).
-
Cool the mixture to 0 °C and add triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise (Mitsunobu reaction).
-
Allow the reaction to warm to room temperature and stir for 18-24 hours.
-
Quench the reaction, extract the product with an organic solvent, and purify the resulting ester by column chromatography.
-
-
Hydrolysis to this compound:
-
Dissolve the purified methyl ester product in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature for 4-12 hours until saponification is complete.
-
Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to a pH of ~3-4, causing the product to precipitate.
-
Collect the solid this compound by filtration, wash with water, and dry under vacuum.
-
This protocol is based on commercially available sEH inhibitor screening kits and is a common method for determining IC₅₀ values.[3][8][9]
-
Reagent Preparation:
-
sEH Assay Buffer: Prepare a suitable buffer (e.g., 100 mM sodium phosphate, pH 7.4). Warm to room temperature before use.
-
sEH Enzyme: Reconstitute lyophilized recombinant human sEH in the assay buffer to a stock concentration. Keep on ice.
-
sEH Substrate: Use a non-fluorescent substrate such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) or a similar fluorogenic substrate. Dissolve in DMSO to create a stock solution and protect from light.
-
Test Compound (this compound): Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions to generate a range of concentrations for testing.
-
-
Assay Procedure:
-
Dispense the sEH Assay Buffer into the wells of a 96-well black microplate.
-
Add the test compound dilutions (e.g., this compound) or vehicle control (DMSO) to the appropriate wells.
-
Add the diluted sEH enzyme solution to all wells except for the "background control" wells.
-
Incubate the plate at a controlled temperature (e.g., 30 °C) for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the sEH substrate to all wells.
-
-
Measurement and Calculation:
-
Immediately place the plate in a fluorescence microplate reader.
-
Measure the increase in fluorescence intensity kinetically over 15-30 minutes at the appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm for the product of PHOME).[10]
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Subtract the background rate from all other rates.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
References
- 1. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. abcam.cn [abcam.cn]
- 4. mdpi.com [mdpi.com]
- 5. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischaemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. assaygenie.com [assaygenie.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. diposit.ub.edu [diposit.ub.edu]
t-TUCB: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
An in-depth exploration of the chemical structure, properties, and therapeutic potential of the soluble epoxide hydrolase inhibitor, trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid (t-TUCB).
Abstract
trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid, commonly known as this compound, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). By preventing the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs), this compound has demonstrated significant therapeutic potential in a range of preclinical models. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. It details key experimental protocols for its synthesis and evaluation and visualizes its known mechanisms of action through signaling pathway diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals investigating the therapeutic applications of sEH inhibition.
Chemical Structure and Physicochemical Properties
This compound is a urea-based compound with a central cyclohexyl linker. Its chemical structure is characterized by a trifluoromethoxy-substituted phenylurea group and a benzoic acid moiety, which contribute to its high affinity and selectivity for the sEH enzyme.
Table 1: Physicochemical and Pharmacological Properties of this compound
| Property | Value | Reference |
| IUPAC Name | trans-4-{4-[3-(4-trifluoromethoxyphenyl)ureido]cyclohexyloxy}benzoic acid | [1] |
| Molecular Formula | C₂₁H₂₁F₃N₂O₅ | [2] |
| Molecular Weight | 438.4 g/mol | [2] |
| CAS Number | 948304-40-3 | [2] |
| Appearance | Crystalline solid | [3] |
| Melting Point | 212.2 °C | [3] |
| Solubility | Soluble to 100 mM in DMSO; 5 µg/mL in water | [2][3] |
| cLogP | 1.6 | [3] |
| IC₅₀ (sEH) | 0.9 nM (human) | [2][4] |
Mechanism of Action and Biological Activities
This compound exerts its biological effects primarily through the potent and selective inhibition of soluble epoxide hydrolase (sEH).[2][4] sEH is a key enzyme in the metabolism of arachidonic acid, responsible for the hydrolysis of epoxyeicosatrienoic acids (EETs) to their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[5] By inhibiting sEH, this compound stabilizes and increases the bioavailability of EETs, which possess a wide range of beneficial biological activities, including anti-inflammatory, analgesic, vasodilatory, and cardioprotective effects.[1][5]
The therapeutic effects of this compound have been demonstrated in various preclinical models, where it has shown efficacy in reducing inflammation, alleviating neuropathic and inflammatory pain, protecting against myocardial ischemic injury, and improving metabolic parameters.[1][5][6]
Key Signaling Pathways
The inhibition of sEH by this compound and the subsequent elevation of EET levels modulate several key signaling pathways implicated in inflammation, pain, and cardiovascular function.
NF-κB Signaling Pathway
This compound has been shown to suppress the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[2] Elevated EETs can inhibit the degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm. This prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes.
Caption: this compound inhibits sEH, leading to increased EETs, which in turn inhibit the NF-κB pathway.
eNOS/NO Signaling Pathway
This compound has been reported to enhance the phosphorylation of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO).[2] NO is a potent vasodilator and plays a crucial role in maintaining cardiovascular homeostasis. The increased bioavailability of EETs following sEH inhibition contributes to the activation of eNOS.
Caption: this compound enhances eNOS activity and NO production by increasing EET levels.
PPARγ/PPARα Signaling Pathway
Studies have suggested that the effects of this compound may also be mediated through the activation of peroxisome proliferator-activated receptors gamma (PPARγ) and alpha (PPARα).[7] EETs can act as endogenous ligands for these nuclear receptors, which are key regulators of glucose and lipid metabolism, as well as inflammation.
Caption: this compound-mediated increase in EETs can activate PPARγ and PPARα signaling.
Quantitative Data
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 2: In Vitro Activity of this compound
| Parameter | Species | Value | Reference |
| IC₅₀ (sEH) | Human | 0.9 nM | [2][4] |
| IC₅₀ (sEH) | Rabbit | 2.0 nM | [8] |
Table 3: Pharmacokinetic Parameters of this compound in Horses (Intravenous Administration)
| Dose (mg/kg) | Terminal Half-life (h) | Clearance (mL/h/kg) | Volume of Distribution (L/kg) | Reference |
| 0.1 | 13 ± 3 | 68 ± 15 | - | [5] |
| 0.3 | 13 ± 0.5 | 48 ± 5 | - | [5] |
| 1.0 | 24 ± 5 | 14 ± 1 | - | [5] |
Table 4: In Vivo Efficacy of this compound in a Rat Model of Myocardial Infarction
| Dose (mg/kg, p.o.) | Infarct Size Reduction (%) | Reference |
| 3 | 15.90 | [1] |
| 10 | 46.60 | [1] |
| 30 | 40.44 | [1] |
Table 5: Analgesic Effect of this compound in a Horse Model of Inflammatory Joint Pain
| Dose (mg/kg, i.v.) | Effect on Pain, Lameness, and Tactile Allodynia | Reference |
| 1.0 | Significantly lower compared to control | [5] |
Experimental Protocols
This section provides an overview of key experimental methodologies for the synthesis and evaluation of this compound, based on published literature.
Synthesis of this compound
The synthesis of this compound has been described in detail in the literature.[5] A general multi-gram scale synthesis is performed according to established methodologies.
Experimental Workflow for this compound Synthesis
Caption: A simplified workflow for the chemical synthesis of this compound.
In Vivo Cardioprotection Study in Rats
This protocol describes the evaluation of this compound's cardioprotective effects in a rat model of isoproterenol (ISO)-induced myocardial infarction.[1]
-
Animals: Male Wistar rats.
-
Treatment: this compound is administered orally (p.o.) at doses of 3, 10, and 30 mg/kg for 14 days. A vehicle control group receives the vehicle alone.
-
Induction of Myocardial Infarction: On days 13 and 14, all groups except the normal control receive subcutaneous injections of isoproterenol (150 mg/kg).
-
Assessments (24h after last ISO injection):
-
Electrocardiogram (ECG): Monitor for changes in ECG parameters.
-
Biochemical Markers: Measure serum levels of creatine kinase-MB (CK-MB) and lactate dehydrogenase (LDH).
-
Infarct Size Measurement: Histological analysis of heart tissue to determine the percentage of infarct area.
-
Oxidative Stress Markers: Assess levels of lipid peroxidation, catalase, and superoxide dismutase in cardiac tissue.
-
In Vivo Anti-inflammatory and Analgesic Study in Horses
This protocol outlines a method to assess the anti-inflammatory and anti-nociceptive effects of this compound in a horse model of lipopolysaccharide (LPS)-induced synovitis.[5]
-
Animals: Adult healthy mares.
-
Study Design: A randomized, crossover, blinded, vehicle-controlled design with a washout period between treatments.
-
Induction of Synovitis: 3 µg of LPS is injected into one radiocarpal joint.
-
Treatment: this compound is administered intravenously (i.v.) at doses of 0.03, 0.1, 0.3, and 1.0 mg/kg immediately after LPS injection. A vehicle control group receives DMSO.
-
Outcome Assessments (up to 48 hours post-treatment):
-
Lameness and Pain Scores: Assessed by blinded observers.
-
Tactile Allodynia: Measured to assess sensitivity to touch.
-
Blood and Synovial Fluid Analysis: Collection of samples to determine this compound concentrations and inflammatory cell counts.
-
In Vitro Brown Adipogenesis Assay
This protocol describes an in vitro method to evaluate the effect of this compound on the differentiation of brown preadipocytes.[7]
-
Cell Line: Murine brown preadipocyte cell line.
-
Differentiation Protocol:
-
Induce differentiation of confluent preadipocytes in differentiation medium.
-
Treat cells with various concentrations of this compound (e.g., 5, 10, 20 µM) or vehicle control (DMSO) during the differentiation period (typically 6 days).
-
-
Assessments:
-
Lipid Accumulation: Staining with Oil Red O and quantification of absorbance.
-
Gene Expression Analysis: Quantitative PCR (qPCR) to measure the mRNA levels of brown adipocyte markers (e.g., Ucp1, Pgc-1α).
-
Protein Expression Analysis: Western blotting to measure the protein levels of key markers (e.g., UCP1, PGC-1α).
-
Conclusion
This compound is a highly potent and selective inhibitor of soluble epoxide hydrolase with a well-defined chemical structure and promising therapeutic properties. Its ability to modulate key signaling pathways involved in inflammation, pain, and cardiovascular function underscores its potential for the development of novel therapeutics. The experimental protocols and quantitative data summarized in this guide provide a solid foundation for further research and development of this compound and other sEH inhibitors. As our understanding of the intricate roles of EETs in health and disease continues to grow, targeted inhibition of sEH with compounds like this compound represents a compelling strategy for addressing a range of unmet medical needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Soluble epoxide hydrolase inhibition and peroxisome proliferator activated receptor γ agonist improve vascular function and decrease renal injury in hypertensive obese rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. vetmed.tamu.edu [vetmed.tamu.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The antiinflammatory effect of laminar flow: The role of PPARγ, epoxyeicosatrienoic acids, and soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In Vitro Potency and Selectivity of t-TUCB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-{4-[3-(4-trifluoromethoxyphenyl)-ureido]-cyclohexyloxy}-benzoic acid (t-TUCB) is a potent and selective small molecule inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of endogenous epoxy fatty acids (EpFAs), which are lipid signaling molecules with generally anti-inflammatory, analgesic, and vasodilatory properties. By inhibiting sEH, this compound stabilizes the levels of beneficial EpFAs, making it a promising therapeutic agent for a range of conditions, including inflammatory pain, hypertension, and fibrosis. This document provides a comprehensive overview of the in vitro potency and selectivity of this compound, along with detailed experimental methodologies and visual representations of its mechanism of action.
Data Presentation: In Vitro Potency of this compound
The primary measure of a drug's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of a substance required to inhibit a specific biological process by 50%.[1] The in vitro potency of this compound has been determined against sEH from various species.
| Target Enzyme | Species | IC50 (nM) | Reference |
| Soluble Epoxide Hydrolase (sEH) | Not specified | 0.9 | [2] |
| Soluble Epoxide Hydrolase (sEH) | Cynomolgus Monkey | 9 | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used to determine the in vitro potency of this compound.
Determination of IC50 for sEH Inhibition
A common method to determine the IC50 of sEH inhibitors involves using a radiolabeled substrate and measuring the enzymatic activity in the presence of the inhibitor.
Objective: To quantify the concentration of this compound required to inhibit 50% of sEH activity.
Materials:
-
Recombinant sEH enzyme (human or other species)
-
[³H]-trans-diphenylpropene oxide ([³H]-t-DPPO) as the substrate
-
This compound at various concentrations
-
Cytosolic fractions from liver tissue can also be used as a source of the enzyme.[3]
-
Scintillation counter
Procedure:
-
The sEH enzyme is pre-incubated with varying concentrations of this compound for a set period (e.g., 10 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor binding.[3]
-
The enzymatic reaction is initiated by adding the radiolabeled substrate, [³H]-t-DPPO.
-
The reaction is allowed to proceed for a specific duration.
-
The reaction is then quenched, and the radioactive product is separated from the unreacted substrate.
-
The amount of radioactive product is quantified using a scintillation counter.
-
The percentage of inhibition is calculated for each concentration of this compound relative to a control without the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[3]
An alternative to radiolabeled substrates is the use of natural substrates like 14,15-epoxyeicosatrienoic acid (14,15-EET), with the formation of the diol product measured by liquid chromatography-mass spectrometry (LC/MS/MS).[3]
Signaling Pathways and Mechanism of Action
This compound exerts its biological effects by inhibiting sEH, which in turn increases the levels of EpFAs. These lipid mediators then modulate various downstream signaling pathways.
NF-κB/IκBα Signaling Pathway
The NF-κB pathway is a central regulator of inflammation. Inhibition of sEH by this compound has been shown to suppress the activation of NF-κB.
PPARγ Activation
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a key role in adipogenesis and inflammation. Studies have shown that this compound can activate PPARγ.[4]
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for evaluating the in vitro effects of this compound.
References
- 1. IC50 - Wikipedia [en.wikipedia.org]
- 2. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity [mdpi.com]
The Soluble Epoxide Hydrolase Inhibitor t-TUCB: A Novel Modulator of Brown Adipose Tissue Function
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Brown adipose tissue (BAT) has emerged as a significant target in the development of therapeutics for obesity and related metabolic disorders due to its unique capacity for non-shivering thermogenesis. This process, primarily mediated by Uncoupling Protein 1 (UCP1), dissipates energy as heat. A promising strategy for enhancing BAT activity involves the modulation of endogenous lipid signaling molecules. This whitepaper provides a comprehensive technical overview of trans-4-[4-(3-(4-trifluoromethoxy-phenyl)-ureido)-cyclohexyloxy]-benzoic acid (t-TUCB), a potent and selective inhibitor of soluble epoxide hydrolase (sEH). By inhibiting sEH, this compound stabilizes and increases the bioavailability of epoxy fatty acids (EpFAs), which have been shown to play a crucial role in regulating brown adipogenesis and BAT activation. This document details the mechanism of action of this compound on BAT, summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
Introduction: The Role of Soluble Epoxide Hydrolase in Adipose Tissue
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a cytosolic enzyme responsible for the conversion of bioactive EpFAs into their corresponding, and generally less active, 1,2-diols.[1] EpFAs, such as epoxyeicosatrienoic acids (EETs) and epoxydocosapentaenoic acids (EDPs), are produced from polyunsaturated fatty acids by cytochrome P450 epoxygenases and act as important signaling molecules in various physiological processes, including the regulation of inflammation, blood pressure, and cellular growth and differentiation.[1][2]
Recent research has highlighted a significant role for the sEH-EpFA axis in adipose tissue biology. Studies have shown that sEH expression is upregulated during brown adipogenesis and in the BAT of diet-induced obese mice.[3][4] This suggests that sEH activity may act as a negative regulator of BAT function. Consequently, inhibition of sEH presents a novel therapeutic strategy to enhance BAT activity and combat metabolic disease.
This compound: A Selective sEH Inhibitor
trans-4-[4-(3-(4-trifluoromethoxy-phenyl)-ureido)-cyclohexyloxy]-benzoic acid, commonly known as this compound, is a potent and selective inhibitor of sEH.[3] Its mechanism of action centers on preventing the degradation of endogenous EpFAs, thereby amplifying their downstream signaling effects.
Impact of this compound on Brown Adipose Tissue
In Vitro Effects: Promotion of Brown Adipogenesis and Mitochondrial Function
Preclinical studies using murine brown preadipocytes have demonstrated that this compound dose-dependently promotes brown adipogenesis.[3][4] This is characterized by increased lipid accumulation and a significant upregulation in the expression of key brown adipocyte marker genes and proteins.[3][5]
Furthermore, this compound treatment enhances mitochondrial respiration and uncoupling in differentiated brown adipocytes.[6][7] This is a critical indicator of increased thermogenic potential.
Table 1: In Vitro Effects of this compound on Murine Brown Adipocytes
| Parameter | Treatment | Outcome | Reference |
| Brown Adipogenesis | This compound (dose-dependent) | Increased lipid accumulation (Oil Red O staining) | [3] |
| This compound (10 µM, 20 µM) | Significantly increased mRNA levels of Ucp1, Pgc-1α, and Cidea | [3][5] | |
| This compound (20 µM) | Significantly increased mRNA levels of Pparγ | [3][5] | |
| This compound (dose-dependent) | Increased protein expression of UCP1 and PGC-1α | [3][5] | |
| Mitochondrial Function | This compound (10 µM, 20 µM) | Increased basal oxygen consumption rate (OCR) | [7] |
| This compound (10 µM, 20 µM) | Increased isoproterenol-stimulated OCR | [7] | |
| This compound (10 µM, 20 µM) | Increased OCR from proton leak (mitochondrial uncoupling) | [7] | |
| This compound (10 µM, 20 µM) | Decreased mitochondrial coupling efficiency | [7] | |
| Gene Expression (Lipid Metabolism) | This compound (dose-dependent) | Increased mRNA levels of Plin1, Atgl, and Hsl | [3] |
| This compound (dose-dependent) | Increased protein expression of LPL, CD36, and PLIN | [3] |
In Vivo Effects: Enhanced BAT Activity and Improved Lipid Metabolism
In a diet-induced obesity mouse model, systemic administration of this compound via osmotic minipumps led to significant metabolic improvements, although it did not alter overall body weight.[8][9]
Table 2: In Vivo Effects of this compound in Diet-Induced Obese Mice
| Parameter | Treatment | Outcome | Reference |
| Systemic Metabolism | This compound (3 mg/kg/day for 6 weeks) | Significantly decreased serum triglyceride levels | [8][9] |
| This compound (3 mg/kg/day for 6 weeks) | No significant change in body weight, fat pad weight, or glucose tolerance | [4][8] | |
| Energy Expenditure | This compound (3 mg/kg/day for 6 weeks) | Significantly increased heat production (day and night) | [8][9] |
| BAT Gene & Protein Expression | This compound (3 mg/kg/day for 6 weeks) | Significantly increased protein expression of PGC-1α and PLIN in iBAT | [8][9] |
| This compound (3 mg/kg/day for 6 weeks) | No significant change in UCP1 protein expression in iBAT | [8][9] | |
| This compound | Increased protein expression of LPL and CD36 in iBAT (not statistically significant) | [3] |
Signaling Pathway of this compound in Brown Adipocytes
The pro-thermogenic effects of this compound are believed to be mediated through the stabilization of EpFAs, which in turn activate peroxisome proliferator-activated receptors (PPARs), particularly PPARγ and PPARα.[1][5] These nuclear receptors are master regulators of adipogenesis and lipid metabolism. Activation of PPARs leads to the transcriptional upregulation of genes involved in brown adipocyte differentiation and function, including Ucp1 and Pgc-1α.[5]
Caption: Signaling pathway of this compound in brown adipocytes.
Experimental Protocols
In Vitro Murine Brown Adipocyte Differentiation
This protocol describes the differentiation of immortalized murine brown preadipocytes, a common model for studying brown adipogenesis.
References
- 1. researchgate.net [researchgate.net]
- 2. escholarship.org [escholarship.org]
- 3. mdpi.com [mdpi.com]
- 4. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacological Inhibition of Soluble Epoxide Hydrolase by this compound Improves Brown Adipose Tissue Activities in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Analgesic and Anti-inflammatory Properties of trans-4-{4-[3-(4-Trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid (t-TUCB)
Introduction
trans-4-{4-[3-(4-Trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid, commonly known as this compound, is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of endogenous lipid signaling molecules known as epoxy fatty acids (EpFAs). By inhibiting sEH, this compound stabilizes and increases the levels of these beneficial EpFAs, which have demonstrated significant analgesic and, to a more variable extent, anti-inflammatory properties in a range of preclinical models.[1][2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological effects, its mechanism of action, and the experimental data supporting its potential as a novel therapeutic agent for pain management.
Core Mechanism of Action: Soluble Epoxide Hydrolase Inhibition
The primary mechanism of action for this compound is the potent inhibition of soluble epoxide hydrolase (sEH), with an IC50 of 0.9 nM. The sEH enzyme is a key component of the cytochrome P450 (CYP) pathway of arachidonic acid (AA) metabolism. CYPs convert polyunsaturated fatty acids like AA into various epoxides, such as epoxyeicosatrienoic acids (EETs). These EETs are lipid signaling molecules with generally anti-inflammatory and analgesic effects. However, sEH rapidly hydrolyzes these epoxides into their corresponding, and often less biologically active, diols (dihydroxyeicosatrienoic acids or DHETs).
By inhibiting sEH, this compound prevents the degradation of EETs and other EpFAs, thereby augmenting their tissue concentrations and prolonging their beneficial effects. These effects are mediated through several downstream signaling pathways, including the activation of peroxisome proliferator-activated receptors (PPARs) and modulation of cellular endoplasmic reticulum (ER) stress.[2]
Quantitative Data Summary
Analgesic Efficacy of this compound
This compound has demonstrated significant analgesic effects across various animal models and pain types, including inflammatory, neuropathic, and mechanically induced pain.
| Animal Model | Pain Type | Dose | Route | Key Findings | Reference |
| Horse | LPS-induced synovitis | 1 mg/kg | IV | Significantly lower pain, lameness, and tactile allodynia scores compared to control. | [1][4] |
| Horse | Mechanically induced lameness | 1 mg/kg | IV | Significant improvement in lameness at 1, 3, and 6 hours post-administration compared to baseline. | [5][6][7] |
| Horse | Chronic laminitis | 0.1 mg/kg | IV | Significantly improved pain-associated behaviors. | [1][2] |
| Dog | Natural arthritis | 5 mg/kg | Oral | Significantly reduced pain over five days of administration. | [2] |
| Rat | Diabetic neuropathy | 10 mg/kg | - | Increased mechanical withdrawal thresholds to pre-diabetic levels. | [8] |
| Rat | LPS-induced inflammatory pain | 10 mg/kg | - | Dose-dependent anti-allodynic response, reaching significance at 10 mg/kg. | [8] |
| Mouse | Diabetic neuropathy | 10 mg/kg/day | - | Induced a robust conditioned place preference, indicative of pain relief, without being rewarding in non-neuropathic mice. | [9][10] |
Anti-inflammatory Properties of this compound
The anti-inflammatory effects of this compound appear to be model-dependent, with some studies reporting significant activity while others observe negligible effects.
| Animal Model | Inflammation Model | Dose | Route | Key Findings | Reference |
| Horse | LPS-induced synovitis | 1 mg/kg | IV | Negligible anti-inflammatory activity based on inflammatory cell numbers, joint effusion, and protein concentration. | [1] |
| Mouse | Ureteral obstruction | - | - | Promoted anti-inflammatory effects through increased EETs and inhibition of PPARγ reduction. | [2] |
| Macrophages | In vitro | - | - | Promotes polarization to anti-inflammatory M2-type cells. | [11] |
Pharmacokinetic Parameters of this compound in Horses
Pharmacokinetic studies have been conducted to determine the disposition of this compound. The following data is from a study in horses with experimentally induced synovitis.[1]
| Dose | Terminal Half-life (h) | Clearance (mL/h/kg) |
| 0.1 mg/kg | 13 ± 3 | 68 ± 15 |
| 0.3 mg/kg | 13 ± 0.5 | 48 ± 5 |
| 1 mg/kg | 24 ± 5 | 14 ± 1 |
Detailed Experimental Protocols
LPS-Induced Synovitis Model in Horses
This model is used to evaluate the analgesic and anti-inflammatory effects of compounds on inflammatory joint pain.
-
Animal Subjects: Adult healthy mares are typically used.
-
Induction of Synovitis: A baseline assessment of lameness and pain is performed. Subsequently, 3 µg of lipopolysaccharide (LPS) from Escherichia coli is injected into one radiocarpal joint to induce inflammation and pain.[4][12]
-
Treatment Administration: this compound is administered intravenously at various doses (e.g., 0.03, 0.1, 0.3, and 1 mg/kg) in a blinded, randomized, crossover design. A vehicle control is also used.[4]
-
Outcome Measures:
-
Pain and Lameness Scoring: Two independent, blinded investigators assign pain and lameness scores at rest, walk, and trot at multiple time points up to 48 hours post-injection.[4]
-
Tactile Allodynia: The response to touching the skin over the affected joint is assessed to measure changes in sensitivity.[4]
-
Synovial Fluid Analysis: Synovial fluid is collected to measure inflammatory cell counts, protein concentration, and drug concentration.[1][4]
-
Pharmacokinetic Analysis: Plasma and synovial fluid samples are collected at various time points to determine the concentration of this compound.[1]
-
Diabetic Neuropathy Pain Model in Rodents
This model is used to assess the efficacy of analgesics on chronic neuropathic pain.
-
Induction of Diabetes: Diabetes is induced in mice or rats, often using streptozotocin, which damages pancreatic beta cells.[11]
-
Pain Assessment:
-
Mechanical Allodynia: Von Frey filaments are used to measure the mechanical withdrawal threshold of the hind paw. A lower threshold indicates increased pain sensitivity.
-
Conditioned Place Preference (CPP): This assay is used to evaluate the relief of tonic, ongoing pain. Mice are conditioned in a two-chamber apparatus, where one chamber is paired with the drug administration (e.g., 10 mg/kg this compound) and the other with a vehicle. An increase in time spent in the drug-paired chamber indicates that the drug has relieved an aversive state (pain).[9][10]
-
-
Treatment: this compound or a vehicle is administered, and the effects on withdrawal thresholds and place preference are measured.[10]
This compound is a potent sEH inhibitor with well-documented analgesic properties in multiple preclinical models of inflammatory, neuropathic, and mechanical pain. Its mechanism of action, involving the stabilization of endogenous analgesic and anti-inflammatory epoxy fatty acids, represents a novel approach to pain management. While its anti-inflammatory effects appear to be context-dependent, its strong and consistent analgesic profile, particularly at doses of 1 mg/kg in large animals and 10 mg/kg in rodents, supports its development as a potential therapeutic for a variety of pain conditions. Further research is warranted to fully elucidate its anti-inflammatory potential and to translate these promising preclinical findings into clinical applications.
References
- 1. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and antinociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-nociceptive efficacy of the soluble epoxide hydrolase inhibitor this compound in horses with mechanically induced lameness: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 6. Anti-nociceptive efficacy of the soluble epoxide hydrolase inhibitor this compound in horses with mechanically induced lameness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. madbarn.com [madbarn.com]
- 8. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Preclinical Evaluation of Soluble Epoxide Hydrolase Inhibitor AMHDU against Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. vetmed.tamu.edu [vetmed.tamu.edu]
Preliminary Toxicity Profile of t-TUCB: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: This technical guide provides a summary of the currently available preliminary toxicity data for trans-4-(4-(3-(4-(trifluoromethoxy)phenyl)ureido)cyclohexyloxy)benzoic acid (t-TUCB), a potent soluble epoxide hydrolase (sEH) inhibitor. The information is compiled from preclinical studies to aid in the initial assessment of the compound's safety profile. It is important to note that the available data is primarily focused on acute toxicity, and comprehensive long-term toxicity studies are not yet publicly available.
Quantitative Toxicity Data
The following tables summarize the key quantitative toxicity and potency values for this compound identified in the literature.
Table 1: Acute Toxicity Data
| Species | Route of Administration | Parameter | Value | Observations |
| Swiss Albino Mice | Oral | LD₅₀ | > 2000 mg/kg | No mortalities or abnormal clinical signs were observed. Animals showed normal weight gain. Gross necropsy revealed no abnormalities.[1] |
Table 2: In Vitro Potency (IC₅₀)
| Enzyme Source | IC₅₀ (nM) |
| Human sEH | 0.9[2] |
| Monkey sEH | 9 |
| Rat sEH | Not explicitly found, but cardioprotective effects observed at 3, 10, and 30 mg/kg.[1][3] |
Experimental Protocols
Acute Oral Toxicity Study in Mice (OECD 423 Guideline)
A limit test was conducted to determine the acute oral toxicity of this compound in Swiss albino mice.[1]
-
Test Guideline: The study followed the Organisation for Economic Co-operation and Development (OECD) Guideline 423 for the Acute Oral Toxicity – Acute Toxic Class Method.[1]
-
Animals: Female Swiss albino mice were used.
-
Dosage: A single limit dose of 2000 mg/kg body weight was administered.[1]
-
Procedure:
-
Animals were fasted overnight prior to dosing.
-
The test substance was administered orally to a group of three mice.
-
A second group of three mice was dosed 24 hours after the first group, based on the initial observations.[1]
-
-
Observations:
-
Endpoint: The primary endpoint was mortality. At the end of the 14-day observation period, a gross necropsy was performed on all surviving animals.[1]
Mechanism of Action and Signaling Pathways
This compound is a potent inhibitor of soluble epoxide hydrolase (sEH). This enzyme is responsible for the hydrolysis of anti-inflammatory and analgesic epoxy fatty acids (EpFAs) into their less active diol counterparts. By inhibiting sEH, this compound increases the bioavailability of EpFAs, which in turn exert their therapeutic effects through various signaling pathways.
Soluble Epoxide Hydrolase Inhibition Pathway
Caption: Mechanism of action of this compound as a soluble epoxide hydrolase (sEH) inhibitor.
Observations from In Vivo Efficacy Studies
While not formal toxicity studies, several in vivo efficacy studies in different animal models have utilized this compound at various doses without reporting significant adverse effects.
-
Rats (Cardioprotection Model): Oral doses of 3, 10, and 30 mg/kg for 14 days were well-tolerated and showed protective effects against isoproterenol-induced myocardial injury.[1][3][4]
-
Mice (Diet-Induced Obesity Model): A dose of 3 mg/kg/day administered via osmotic pump was described as having "minimal toxicity".[5]
-
Cynomolgus Monkeys (Pharmacokinetic Study): A single oral dose of 0.3 mg/kg was administered, and no toxicity was observed during the study.[6]
-
Horses (Synovitis Model): Intravenous administration of up to 1 mg/kg resulted in analgesic effects without reported adverse events.[7]
-
Dogs (Arthritis Case Study): Oral administration of 5 mg/kg for five days reduced pain perception without noted adverse effects.
Summary and Future Directions
The available preliminary data suggest that this compound has a low acute oral toxicity profile, with an LD₅₀ greater than 2000 mg/kg in mice.[1] Efficacy studies in various species at therapeutic doses have not reported significant adverse effects. The mechanism of action is well-defined, involving the inhibition of sEH and subsequent modulation of downstream signaling pathways such as NF-κB and PPARγ.[5][8]
However, a comprehensive toxicity profile is lacking. To fully characterize the safety of this compound for further drug development, the following studies are recommended:
-
Repeated-dose toxicity studies (sub-chronic and chronic) to determine potential target organs and establish No-Observed-Adverse-Effect Level (NOAEL) and Lowest-Observed-Adverse-Effect Level (LOAEL).
-
Genotoxicity studies (e.g., Ames test, micronucleus assay) to assess the mutagenic potential.
-
Reproductive and developmental toxicity studies to evaluate effects on fertility and embryonic development.
-
Safety pharmacology studies to investigate potential effects on vital functions (e.g., cardiovascular, respiratory, and central nervous systems).
-
In vitro cytotoxicity assays in relevant cell lines to determine cellular toxicity.
The information presented in this guide should be considered preliminary. A comprehensive risk assessment will require the generation of data from the aforementioned toxicity studies.
References
- 1. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischaemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. criver.com [criver.com]
- 5. mdpi.com [mdpi.com]
- 6. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive pulmonary disease: a meta-analytical systematic review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Studies with t-TUCB
Topic: Dissolution of t-TUCB for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
trans-4-{4-[3-(4-Trifluoromethoxyphenyl)ureido]cyclohexyloxy}benzoic acid (this compound) is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme, with an IC50 of 0.9 nM. The sEH enzyme is responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs).[1][2] By inhibiting sEH, this compound increases the bioavailability of EETs, which in turn can reduce inflammation, pain, and blood pressure.[1][3] These properties make this compound a valuable tool for in vivo research in various disease models, including cardiovascular diseases, inflammatory pain, and obesity.[1][4][5] This document provides detailed protocols for the dissolution of this compound for in vivo administration based on established methodologies.
Data Presentation: this compound Solubility and Dosing for In Vivo Studies
The following table summarizes the solvents, concentrations, and administration routes for this compound used in various in vivo studies. This information is critical for designing experiments and ensuring the proper delivery of the compound to the animal model.
| Solvent/Vehicle | This compound Concentration/Dose | Route of Administration | Animal Model | Reference |
| 20% PEG-400 in saline | 3, 10, and 30 mg/kg | Oral (p.o.) | Rats | [1] |
| Dimethyl sulfoxide (DMSO) | 0.03, 0.1, 0.3, and 1.0 mg/kg | Intravenous (i.v.) | Horses | [6] |
| DMSO | 3 mg/kg/day | Mini osmotic pump | Mice | [4] |
| Not Specified | 1 mg/kg | Intravenous (i.v.) | Horses | [7] |
Note: this compound is soluble up to 100 mM in DMSO. For in vivo applications, it is crucial to first dissolve the compound in a minimal amount of an organic solvent like DMSO and then dilute it with a suitable vehicle to minimize toxicity.
Experimental Protocols
Here are detailed protocols for preparing this compound solutions for oral and intravenous administration.
Protocol for Oral Administration in Rodents
This protocol is adapted from a study investigating the cardioprotective effects of this compound in rats.[1]
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG-400)
-
Sterile saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Vortex mixer
-
Sonicator (optional)
-
Oral gavage needles
Procedure:
-
Calculate the required amount of this compound: Determine the total volume of dosing solution needed based on the number of animals, their average weight, and the desired dose (e.g., 10 mg/kg).
-
Prepare the vehicle: Prepare a 20% PEG-400 solution in sterile saline. For example, to make 10 mL of vehicle, mix 2 mL of PEG-400 with 8 mL of sterile saline.
-
Dissolve this compound:
-
Weigh the calculated amount of this compound and place it in a sterile conical tube.
-
Add a small volume of the 20% PEG-400 vehicle to the this compound powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure complete dissolution.
-
If necessary, use a sonicator for a short period to aid dissolution.
-
-
Administration: Administer the this compound solution to the animals via oral gavage at the desired dose volume (e.g., 10 mL/kg of body weight).[1]
Protocol for Intravenous Administration in Large Animals
This protocol is based on a study of this compound's anti-nociceptive effects in horses.[6]
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile syringes and needles
-
Sterile filter (0.2 µm pore size)
Procedure:
-
Calculate the required amount of this compound: Determine the total amount of this compound needed based on the number of animals, their weight, and the desired dose (e.g., 1 mg/kg).
-
Dissolve this compound in DMSO:
-
Aseptically weigh the required amount of this compound.
-
Dissolve the this compound in a minimal amount of sterile DMSO to achieve the desired final concentration (e.g., 3, 30, or 90 mg/mL).[6]
-
Ensure complete dissolution by vortexing.
-
-
Sterile Filtration: Filter the this compound solution through a 0.2 µm sterile filter into a sterile container.
-
Administration: Administer the solution intravenously at the calculated dose volume (e.g., 0.009 mL/kg).[6]
Mandatory Visualizations
Experimental Workflow for this compound Solution Preparation
Caption: Workflow for preparing this compound solutions for in vivo studies.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound via sEH inhibition.
References
- 1. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Inhibition of the Soluble Epoxide Hydrolase as an Analgesic Strategy: A Review of Preclinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity [mdpi.com]
- 5. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. madbarn.com [madbarn.com]
Application Notes and Protocols for t-TUCB Administration in Rat Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-[4-(3-(4-Trifluoromethoxyphenyl)ureido)cyclohexyloxy]benzoic acid (t-TUCB) is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1][2] Inhibition of sEH increases the bioavailability of endogenous epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, analgesic, and cardioprotective properties.[3][4] These characteristics make this compound a valuable pharmacological tool for investigating the therapeutic potential of sEH inhibition in various disease models.
These application notes provide detailed protocols for the administration of this compound in rat models of neuropathic pain, inflammatory pain, and myocardial ischemia. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound.
Data Presentation: Efficacy of this compound in Rat Models
The following tables summarize the quantitative data from key studies demonstrating the effects of this compound in different rat models.
Table 1: Efficacy of this compound in a Rat Model of Neuropathic Pain
| Administration Route | Dosage (mg/kg) | Key Findings | Reference |
| Subcutaneous (s.c.) | 10 | Significantly increased mechanical withdrawal thresholds in diabetic neuropathy model. | [5] |
Table 2: Efficacy of this compound in a Rat Model of Inflammatory Pain
| Administration Route | Dosage (mg/kg) | Key Findings | Reference |
| Subcutaneous (s.c.) | 0.1, 0.3, 1, 3, 10, 30, 100 | Dose-dependent anti-allodynic response, with significance at 10 mg/kg. | [5] |
| Subcutaneous (s.c.) | 10 | Showed a later onset but higher efficacy, reaching 100% of baseline mechanical withdrawal thresholds by 6 hours. | [5] |
Table 3: Efficacy of this compound in a Rat Model of Myocardial Ischemia
| Administration Route | Dosage (mg/kg) | Key Findings | Reference | | --- | --- | --- | | Oral (p.o.) | 3, 10, 30 | Pretreatment for 14 days significantly prevented isoproterenol-induced changes in EKG parameters, cardiac biomarkers, and infarct size.[6][7] |[6][7] | | Oral (p.o.) | 3, 10, 30 | Significantly reduced isoproterenol-induced infarct size by 15.90%, 46.60%, and 40.44%, respectively.[3] |[3] |
Experimental Protocols
Preparation of this compound Formulation
For oral and subcutaneous administration, this compound can be formulated as follows:
-
Vehicle: A common vehicle for this compound is a solution of 20% Polyethylene glycol 400 (PEG-400) in saline.[3]
-
Preparation for Oral Administration:
-
Prepare stock solutions of this compound in the vehicle. For a dose of 10 mg/kg, a stock solution of 1 mg/mL would be appropriate for a 10 mL/kg administration volume.[3]
-
Ensure complete dissolution of this compound in the vehicle. Gentle warming and vortexing may be required.
-
Administer the solution orally using a gavage needle.
-
-
Preparation for Subcutaneous Administration:
-
Dissolve the highest doses of this compound in a small amount of DMSO first, then dilute with PEG-400 to the final concentration.
-
Administer the solution subcutaneously, typically in the dorsal region.
-
Induction of Neuropathic Pain (Streptozotocin-Induced Diabetic Neuropathy)
This protocol describes the induction of diabetic neuropathy in rats using streptozotocin (STZ).
-
Materials:
-
Streptozotocin (STZ)
-
Citrate buffer (0.1 M, pH 4.5)
-
Male Wistar or Sprague-Dawley rats (180-220 g)
-
-
Procedure:
-
Fast the rats overnight (12-16 hours) with free access to water.[8]
-
Freshly prepare STZ solution by dissolving it in cold citrate buffer.
-
Administer a single intraperitoneal (i.p.) injection of STZ at a dose of 50-65 mg/kg.[9]
-
Return the rats to their cages with free access to food and water. To prevent initial hypoglycemia, provide a 5% sucrose solution for the first 24 hours.
-
Confirm the induction of diabetes 48-72 hours after STZ injection by measuring blood glucose levels from a tail vein sample. Rats with blood glucose levels >250 mg/dL are considered diabetic.
-
Neuropathic pain symptoms, such as mechanical allodynia, typically develop within 2-4 weeks after STZ injection.[10]
-
Administer this compound according to the desired dosing regimen and assess its effect on pain thresholds using methods like the von Frey filament test.
-
Induction of Inflammatory Pain (Carrageenan-Induced Paw Edema)
This protocol outlines the induction of acute inflammation in the rat paw using carrageenan.
-
Materials:
-
Lambda-Carrageenan
-
Sterile saline (0.9% NaCl)
-
Male Wistar or Sprague-Dawley rats (150-200 g)
-
-
Procedure:
-
Prepare a 1% or 2% (w/v) suspension of carrageenan in sterile saline.[11][12]
-
Inject 100 µL of the carrageenan suspension subcutaneously into the plantar surface of the rat's right hind paw.[11]
-
Inflammation, characterized by paw edema and hyperalgesia, will develop within 1-3 hours and peak at 3-5 hours.[5][11]
-
Administer this compound either before (pretreatment) or after the carrageenan injection to evaluate its anti-inflammatory and analgesic effects.
-
Measure paw volume using a plethysmometer and assess pain sensitivity using methods like the Randall-Selitto test or electronic von Frey.
-
Induction of Myocardial Ischemia (Isoproterenol-Induced Myocardial Injury)
This protocol describes the induction of myocardial injury in rats using isoproterenol (ISO).
-
Materials:
-
Isoproterenol hydrochloride
-
Sterile saline (0.9% NaCl)
-
Male Wistar rats (200-250 g)
-
-
Procedure:
-
Dissolve isoproterenol in sterile saline.
-
Administer isoproterenol subcutaneously at a dose of 85-150 mg/kg for two consecutive days.[3][13][14]
-
Myocardial injury develops over the 48-hour period.
-
For prophylactic studies, administer this compound orally for a period of 14 days prior to isoproterenol administration.[6][7]
-
24 hours after the last isoproterenol injection, assess cardiac function and injury through:
-
Visualizations
Signaling Pathway of sEH Inhibition
Caption: sEH inhibition by this compound increases EETs, leading to beneficial effects.
Experimental Workflow for a this compound Efficacy Study
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Hydrolase Inhibitors: R&D Systems [rndsystems.com]
- 3. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Soluble epoxide hydrolase: Gene structure, expression and deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischaemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. inotiv.com [inotiv.com]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. Streptozotocin-Induced Diabetic Neuropathic Pain Is Associated with Potentiated Calcium-Permeable AMPA Receptor Activity in the Spinal Cord - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aragen.com [aragen.com]
- 12. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 13. bioclima.ro [bioclima.ro]
- 14. Punicalagin attenuates isoproterenol-induced myocardial infarction through nuclear factor erythroid 2-related factor 2/silent information regulator transcript-1-mediated inhibition of inflammation and cardiac stress markers in experimental animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing t-TUCB for Cellular Function Modulation
Introduction
trans-4-{4-[3-(4-trifluoromethoxyphenyl)-ureido]-cyclohexyloxy}-benzoic acid (t-TUCB) is a potent and highly selective inhibitor of soluble epoxide hydrolase (sEH). The sEH enzyme is a critical component of the arachidonic acid cascade, where it converts bioactive epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DiHETrEs).[1] By inhibiting sEH, this compound stabilizes and increases the endogenous levels of EETs.[1][2] EETs are important lipid signaling molecules with demonstrated anti-inflammatory, vasodilatory, anti-apoptotic, and analgesic effects.[1][3] This makes this compound a valuable pharmacological tool for investigating cellular pathways modulated by EETs and a potential therapeutic agent for a variety of inflammatory and cardiovascular conditions.[1][4]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the use of this compound in cell culture experiments to explore its effects on inflammation, cell viability, and related signaling pathways.
Mechanism of Action
The primary mechanism of this compound is the inhibition of the C-terminal hydrolase domain of the sEH enzyme.[1][5] In a typical cellular context, arachidonic acid is metabolized by cytochrome P450 (CYP450) epoxygenases to form various EETs.[1][2] These EETs can exert anti-inflammatory effects, in part by inhibiting the pro-inflammatory nuclear factor κB (NF-κB) signaling pathway.[1] The sEH enzyme rapidly hydrolyzes EETs to DiHETrEs, diminishing their signaling capacity. By blocking sEH, this compound preserves EET levels, thereby potentiating their downstream anti-inflammatory and cytoprotective effects.[1]
Figure 1. Mechanism of this compound action on the sEH signaling pathway.
Quantitative Data Summary
This compound is a highly potent inhibitor of sEH. Its inhibitory capacity is typically measured by its half-maximal inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.[6] The potency of this compound can vary slightly depending on the species and the specific assay conditions.
| Parameter | Value | Species | Assay/System | Reference |
| IC50 | 0.9 nM | Human | Recombinant sEH | |
| IC50 | ~1-10 nM | Monkey | Hepatic Cytosol sEH | [7] |
| Effective Dose | 1 mg/kg (i.v.) | Horse | LPS-induced synovitis model | [2] |
| Effective Dose | 3 mg/kg/day | Mouse | Diet-induced obesity model | [8][9] |
| In Vitro Conc. | 5, 10, 20 µM | Mouse | Brown preadipocytes | [8] |
Experimental Protocols
The following are generalized protocols for common cell culture experiments using this compound. It is critical to optimize concentrations, incubation times, and cell densities for each specific cell line and experimental setup.
Protocol 1: Assessment of Anti-inflammatory Effects in Macrophages
This protocol details how to measure the ability of this compound to reduce the production of pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).
Materials:
-
RAW 264.7 murine macrophages
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO, soluble up to 100 mM)
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent Kit for Nitrite Determination
-
ELISA kits for TNF-α and IL-6
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.[1]
-
This compound Pre-treatment: Prepare serial dilutions of this compound in culture medium. Common final concentrations to test range from 1 nM to 10 µM. Remove the old medium and add the medium containing the desired concentrations of this compound. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose). Incubate for 1-2 hours.[1][10]
-
Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response.[1][10] Include control wells: cells only, cells + LPS + vehicle, and cells + this compound only.
-
Incubation: Incubate the plate for 18-24 hours at 37°C and 5% CO₂.[1][10]
-
Supernatant Collection: After incubation, centrifuge the plate briefly and carefully collect the cell culture supernatant for analysis.
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Transfer 50 µL of supernatant to a new 96-well plate.[1]
-
Add 50 µL of Sulfanilamide solution (Griess Reagent A) and incubate for 10 minutes at room temperature, protected from light.[1]
-
Add 50 µL of N-(1-Naphthyl)ethylenediamine dihydrochloride solution (Griess Reagent B) and incubate for another 10 minutes.[1]
-
Measure absorbance at 540 nm. Calculate nitrite concentration using a sodium nitrite standard curve.[1]
-
-
Cytokine Measurement (ELISA):
Protocol 2: Cell Viability and Cytotoxicity Assessment (MTT Assay)
It is essential to determine the concentration range at which this compound is non-toxic to the cells being studied. The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cell line of interest (e.g., HepG2, HUVEC, etc.)
-
Appropriate cell culture medium
-
This compound (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in culture medium to cover a wide concentration range (e.g., 1 nM to 100 µM).[1] Remove the old medium and add 100 µL of the medium containing the test concentrations. Include vehicle-only controls.
-
Incubation: Incubate the plate for a period relevant to your functional assays (e.g., 24-48 hours).[1]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[1]
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Measure the absorbance at ~570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control cells. Plot cell viability against the log of the this compound concentration to determine any potential cytotoxic effects.
Figure 2. General experimental workflow for in vitro studies with this compound.
Conclusion
This compound is a powerful research tool for studying the biological roles of the sEH pathway and the effects of its modulation. Its high potency and selectivity allow for the targeted investigation of EET-mediated signaling in a variety of cell culture models. The protocols provided here serve as a starting point for designing experiments to explore the anti-inflammatory, cytoprotective, and other cellular effects of sEH inhibition. Proper validation of non-toxic concentrations and optimization of experimental conditions are crucial for obtaining reliable and reproducible results.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological Inhibition of Soluble Epoxide Hydrolase by this compound Improves Brown Adipose Tissue Activities in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Soluble epoxide hydrolase inhibition with this compound alleviates liver fibrosis and portal pressure in carbon tetrachloride-induced cirrhosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Methods for the Quantification of t-TUCB: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
trans-4-(trans-4-'-n-propylcyclohexyl)cyclohexyl)-4-n-butyl-cyclohexanecarboxylate (t-TUCB) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). This enzyme plays a crucial role in the metabolism of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the bioavailability of EETs, making it a promising therapeutic agent for a variety of conditions, including inflammatory pain and cardiovascular diseases.
Accurate and precise measurement of this compound levels in biological matrices is essential for pharmacokinetic and pharmacodynamic (PK/PD) studies, dose-response characterization, and overall drug development. These application notes provide detailed protocols for the quantitative analysis of this compound, primarily focusing on the gold-standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Information on other potential analytical techniques and relevant biological pathways is also included to provide a comprehensive resource for researchers.
Data Presentation
The following tables summarize quantitative data from pharmacokinetic studies of this compound in various animal models. This information is critical for designing and interpreting preclinical studies.
Table 1: Pharmacokinetic Parameters of this compound in Horses [1][2]
| Parameter | 0.1 mg/kg Dose | 0.3 mg/kg Dose | 1 mg/kg Dose |
| Terminal Half-life (h) | 13 ± 3 | 13 ± 0.5 | 24 ± 5 |
| Clearance (mL/h/kg) | 68 ± 15 | 48 ± 5 | 14 ± 1 |
| Volume of Distribution (L/kg) | 1.3 ± 0.2 | 0.9 ± 0.1 | 0.5 ± 0.1 |
Data are presented as mean ± SEM.
Table 2: this compound Concentrations in Mouse Plasma [3]
| Treatment Group | Dose | Route | Plasma Concentration |
| Diet-Induced Obese Mice | 3 mg/kg/day | Osmotic Minipump | Micromolar levels |
Experimental Protocols
Primary Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the most widely used method for the quantification of this compound in biological samples due to its high sensitivity, selectivity, and accuracy.
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is suitable for cleaning up complex biological matrices like plasma or serum prior to LC-MS/MS analysis.[3]
-
Materials:
-
Oasis HLB SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS) solution (e.g., deuterated this compound)
-
Nitrogen evaporator
-
Vortex mixer
-
Centrifuge
-
-
Protocol:
-
Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water through the cartridge. Do not allow the cartridge to dry out between steps.
-
Sample Loading: To 500 µL of plasma or serum, add the internal standard. Vortex briefly. Load the sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex to ensure complete dissolution. The sample is now ready for LC-MS/MS analysis.
-
2. Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is an alternative to SPE and can be effective for extracting this compound from aqueous samples.
-
Materials:
-
Ethyl acetate (LC-MS grade)
-
Internal Standard (IS) solution
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Protocol:
-
To 500 µL of plasma or serum, add the internal standard.
-
Add 2 mL of ethyl acetate.
-
Vortex vigorously for 2 minutes to ensure thorough mixing.
-
Centrifuge at 3000 x g for 10 minutes to separate the organic and aqueous phases.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
3. LC-MS/MS Instrumentation and Conditions
The following are general starting conditions that should be optimized for the specific instrumentation available.
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5-10 µL
-
Column Temperature: 40°C
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard need to be determined by infusing a standard solution of the compound into the mass spectrometer.
-
Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each MRM transition to maximize signal intensity.
-
Alternative Methods (Considerations for Development)
While LC-MS/MS is the preferred method, other techniques could potentially be developed for the analysis of this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a non-volatile compound like this compound, derivatization would likely be necessary to increase its volatility and thermal stability. This would involve a chemical reaction to convert the polar functional groups of this compound into less polar, more volatile derivatives. The development of a GC-MS method would require careful optimization of the derivatization reaction and the GC-MS conditions.
2. Immunoassays (e.g., ELISA)
Enzyme-Linked Immunosorbent Assays (ELISAs) are a high-throughput and cost-effective method for quantifying specific analytes. The development of an ELISA for this compound would involve:
-
Hapten Synthesis: Modifying the this compound molecule to enable conjugation to a carrier protein.
-
Immunization: Immunizing animals (e.g., rabbits, mice) with the this compound-carrier protein conjugate to produce polyclonal or monoclonal antibodies.
-
Assay Development: Developing a competitive ELISA format where this compound in the sample competes with a labeled form of this compound for binding to the antibody.
While no specific ELISA for this compound has been reported, the development of nanobody-based ELISAs for other sEH inhibitors suggests that this approach is feasible.
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the mechanism of action of this compound as a soluble epoxide hydrolase inhibitor.
Caption: Mechanism of action of this compound.
Experimental Workflow for LC-MS/MS Analysis
The diagram below outlines the key steps in the analytical workflow for quantifying this compound using LC-MS/MS.
Caption: Workflow for this compound analysis by LC-MS/MS.
References
- 1. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and antinociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity [mdpi.com]
Application Note: Utilizing t-TUCB, a Soluble Epoxide Hydrolase Inhibitor, for the Study of Cardiovascular Disease Models
For Research Use Only.
Introduction
Cardiovascular diseases (CVDs) remain a leading cause of morbidity and mortality worldwide. The study of novel therapeutic agents that can mitigate the complex pathologies underlying CVDs is of paramount importance. One emerging target is the soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of endogenous anti-inflammatory and vasodilatory lipid mediators known as epoxyeicosatrienoic acids (EETs).[1] By inhibiting sEH, the bioavailability of these protective EETs is increased, offering a promising strategy for cardioprotection.[1]
This application note details the use of trans-4-{4-[3-(4-trifluoromethoxyphenyl)ureido]cyclohexyloxy}benzoic acid (t-TUCB), a potent and selective sEH inhibitor (IC50 = 0.9 nM), in preclinical cardiovascular disease models.[2][3] We provide an overview of its mechanism of action, a summary of its effects in various CVD models, and detailed protocols for its application in both in vivo and in vitro settings.
Mechanism of Action
This compound exerts its cardioprotective effects by inhibiting the soluble epoxide hydrolase enzyme. This inhibition prevents the conversion of beneficial epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[1] The resulting increase in endogenous EET levels leads to the activation of several downstream signaling pathways that collectively contribute to improved cardiovascular health. These effects include vasodilation, anti-inflammatory actions, and the reduction of cellular apoptosis and oxidative stress.[1][2][4]
Quantitative Data Summary
The efficacy of this compound has been demonstrated in various preclinical models of cardiovascular disease. The following table summarizes key quantitative findings from published studies.
| Cardiovascular Model | Species | This compound Dosage/Concentration | Key Finding | Reference |
| Isoproterenol-Induced Myocardial Infarction | Rat | 3, 10, and 30 mg/kg, p.o. | Significantly reduced infarct size by 15.9%, 46.6%, and 40.4% respectively.[2] | [2] |
| Isoproterenol-Induced Myocardial Infarction | Rat | 10 and 30 mg/kg, p.o. | Significantly prevented the increase in serum CK-MB and LDH levels.[2] | [2] |
| Isoproterenol-Induced Myocardial Infarction | Rat | 3, 10, and 30 mg/kg, p.o. | Significantly prevented isoproterenol-induced increases in myocardial calcium levels.[2] | [2] |
| Ischemia/Reperfusion Injury | Rat | 0.1 and 0.3 mg/kg/day, p.o. | Significantly decreased the activity of LDH and CK-MB in the heart perfusate.[5] | [5] |
| Atherosclerosis (Ldlr-/- mice) | Mouse | 20 mg/L in drinking water | Reduced hyperlipidemia and atherosclerotic lesion formation.[5] | [5] |
| Hypertension (Fructose-induced) | Rat | 0.1 and 0.3 mg/kg/day, p.o. | Ameliorated endothelial dysfunction.[5] | [5] |
Experimental Protocols
Protocol 1: In Vivo Model of Isoproterenol-Induced Myocardial Infarction in Rats
This protocol describes the use of this compound in a chemically-induced model of myocardial infarction.
Materials:
-
This compound (Soluble to 100 mM in DMSO)[3]
-
Vehicle (e.g., 0.5% w/v carboxymethyl cellulose)
-
Isoproterenol hydrochloride (ISO)
-
Male Wistar rats (200-250 g)
-
Saline solution
-
Anesthetics
-
EKG machine
-
Centrifuge and materials for serum separation
-
Triphenyltetrazolium chloride (TTC) for infarct staining
-
Assay kits for CK-MB, LDH, calcium, and antioxidant levels
Procedure:
-
Animal Acclimatization: Acclimatize male Wistar rats for at least one week under standard laboratory conditions.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO and dilute it to the final desired concentration in the vehicle.
-
Pre-treatment: Administer this compound (e.g., 3, 10, or 30 mg/kg) or vehicle orally (p.o.) once daily for a period of 14 days.[6]
-
Induction of Myocardial Infarction: On days 15 and 16, induce myocardial infarction by subcutaneous (s.c.) injection of isoproterenol (e.g., 85 mg/kg) dissolved in saline, administered 24 hours apart.[7]
-
Monitoring and Sample Collection:
-
Tissue Processing and Analysis:
-
Following blood collection, euthanize the animals and excise the hearts.
-
A portion of the ventricle can be used for infarct size measurement using TTC staining. The heart is sliced and incubated in TTC solution, which stains viable myocardium red, leaving the infarcted area pale.[2]
-
Another portion of the heart tissue can be homogenized to measure myocardial calcium and antioxidant enzyme levels (e.g., catalase, SOD).[2]
-
-
Data Analysis: Quantify the infarct size as a percentage of the total ventricular area. Analyze serum biomarker levels and tissue parameters and compare the this compound treated groups with the vehicle-treated control group.
Protocol 2: In Vitro Endothelial Barrier Function Assay
This protocol describes the use of this compound to assess its protective effects on endothelial barrier integrity using a Transendothelial Electrical Resistance (TEER) assay.
Materials:
-
This compound
-
Endothelial cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs)
-
Complete endothelial cell growth medium
-
Transwell permeable supports (e.g., 0.4 µm pore size)
-
Inflammatory stimulus (e.g., TNF-α, LPS)
-
TEER measurement system (e.g., EVOM voltohmmeter with STX2 electrodes)
-
Sterile PBS
Procedure:
-
Cell Seeding: Seed endothelial cells onto the apical side of the Transwell inserts at a high density to ensure the formation of a confluent monolayer.
-
Culture to Confluence: Culture the cells for 2-4 days, or until a confluent monolayer is formed. Confluence can be confirmed by visual inspection and by observing a stable, high TEER reading.
-
Baseline TEER Measurement:
-
Sterilize the electrode probe in 70% ethanol and allow it to air dry. Wash with sterile PBS or media before use.[2]
-
Add fresh, pre-warmed media to both the apical and basolateral chambers.[3]
-
Place the shorter electrode in the apical chamber and the longer electrode in the basolateral chamber. Record the resistance (Ω).[2]
-
Measure the resistance of a blank insert (no cells) to subtract from the cell-seeded insert readings.[2]
-
-
Treatment:
-
Aspirate the medium and add fresh medium containing various concentrations of this compound (e.g., 1-10 µM) or vehicle to the apical chamber.
-
Pre-incubate for a specified period (e.g., 2-4 hours).
-
-
Induction of Barrier Disruption: Add an inflammatory stimulus (e.g., TNF-α) to the apical chamber of both this compound and vehicle-treated wells.
-
TEER Monitoring: Measure TEER at various time points after the addition of the stimulus (e.g., 0, 1, 2, 4, 6, and 24 hours).
-
Data Calculation and Analysis:
-
Calculate the net resistance: R_net (Ω) = R_total (cells) - R_blank (no cells).[9]
-
Calculate the TEER value: TEER (Ω·cm²) = R_net (Ω) x Membrane Area (cm²).[9]
-
Normalize the data by expressing TEER values as a percentage of the baseline reading at time zero. Compare the protective effect of this compound against the vehicle control.
-
Conclusion
This compound is a valuable research tool for investigating the role of the soluble epoxide hydrolase pathway in cardiovascular disease. Its ability to preserve endogenous EETs offers a multi-faceted therapeutic approach, encompassing anti-inflammatory, anti-apoptotic, and vasodilatory effects. The protocols provided herein offer a framework for researchers to explore the cardioprotective potential of this compound in relevant preclinical models.
References
- 1. researchgate.net [researchgate.net]
- 2. medicine.umich.edu [medicine.umich.edu]
- 3. Analysis of Endothelial Barrier Function In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2.2. Myocardial Infarction Model [bio-protocol.org]
- 5. Inhibition of Soluble Epoxide Hydrolase Alleviated Atherosclerosis by Reducing Monocyte Infiltration in Ldlr−/− Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rat Model of Isoproterenol-Induced Myocardial Injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amelioration of Isoproterenol-Induced Oxidative Damage in Rat Myocardium by Withania somnifera Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. teikyomedicaljournal.com [teikyomedicaljournal.com]
- 9. cellqart.com [cellqart.com]
Application Notes and Protocols for Preclinical Pain Studies of t-TUCB, a Soluble Epoxide Hydrolase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic pain is a significant global health issue with a substantial unmet medical need for effective and safe analgesics. A promising therapeutic target for pain management is the soluble epoxide hydrolase (sEH) enzyme. sEH metabolizes endogenous anti-inflammatory and analgesic lipid mediators, specifically epoxyeicosatrienoic acids (EETs), into their less active diol counterparts.[1][2] Inhibition of sEH stabilizes EETs, thereby enhancing their beneficial effects in reducing pain and inflammation.[3][4]
t-TUCB (trans-4-[4-(3-trifluoromethoxyphenyl-1-ureido)-cyclohexyloxy]-benzoic acid) is a potent and selective inhibitor of soluble epoxide hydrolase (sEH) that has demonstrated significant analgesic effects in various preclinical models of pain.[1][5][6][7] These application notes provide detailed protocols for the experimental design of in vitro and in vivo studies to evaluate the analgesic potential of this compound, along with methods for data presentation and visualization of key pathways and workflows.
Mechanism of Action of this compound in Pain Relief
The analgesic effect of this compound is primarily attributed to its inhibition of the soluble epoxide hydrolase (sEH). This inhibition leads to an increase in the levels of epoxyeicosatrienoic acids (EETs), which are metabolites of arachidonic acid produced by cytochrome P450 enzymes.[4] Elevated EET levels have been shown to exert anti-inflammatory and anti-nociceptive effects through multiple pathways.[3][4]
In Vitro Characterization of this compound
Protocol 1: sEH Inhibition Assay
This protocol describes a fluorometric assay to determine the in vitro potency of this compound in inhibiting recombinant sEH. The assay utilizes (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME) as a substrate, which upon hydrolysis by sEH, ultimately produces a highly fluorescent product.[8][9]
Materials:
-
Recombinant human or rodent sEH
-
This compound
-
PHOME substrate
-
Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound solutions. Include wells for a vehicle control (e.g., DMSO) and a no-enzyme control.
-
Add the recombinant sEH to each well (except the no-enzyme control) and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the PHOME substrate to all wells.
-
Measure the fluorescence intensity at an excitation wavelength of 330 nm and an emission wavelength of 465 nm.[8] Readings can be taken kinetically or as an endpoint measurement after a defined incubation period (e.g., 30-60 minutes).
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.
Quantitative Data: In Vitro Potency of this compound
| Species | IC50 (nM) | Reference |
| Human (recombinant) | 0.9 | [1] |
| Mouse (recombinant) | 1.3 | [5] |
| Rat (recombinant) | 16 | [5] |
| Equine (liver cytosol) | 6 | [10] |
In Vivo Analgesic Efficacy of this compound
The following are detailed protocols for widely used rodent models of inflammatory and neuropathic pain to assess the analgesic effects of this compound.
Protocol 2: Carrageenan-Induced Inflammatory Pain Model
This model is used to evaluate the efficacy of this compound in an acute inflammatory pain setting.[11][12][13]
Animals:
-
Male Sprague-Dawley or Wistar rats (180-220 g)
Materials:
-
This compound
-
Vehicle (e.g., PEG400)
-
1% (w/v) λ-carrageenan solution in sterile saline
-
Electronic von Frey apparatus or calibrated von Frey filaments
Procedure:
-
Acclimate the rats to the testing environment and equipment for several days prior to the experiment.
-
Measure the baseline paw withdrawal threshold (PWT) for each rat using the von Frey test (see Protocol 4).
-
Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral) at various doses.
-
After a predetermined pretreatment time (e.g., 60 minutes), induce inflammation by injecting 100 µL of 1% carrageenan solution into the plantar surface of the right hind paw.[11][12]
-
At various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 6 hours), measure the PWT of the inflamed paw.
-
The analgesic effect is determined by the increase in PWT in the this compound-treated groups compared to the vehicle-treated group.
Protocol 3: Streptozotocin (STZ)-Induced Diabetic Neuropathy Model
This model is employed to assess the efficacy of this compound in a chronic neuropathic pain state.[14][15][16]
Animals:
-
Male C57BL/6 mice or Sprague-Dawley rats
Materials:
-
This compound
-
Vehicle
-
Streptozotocin (STZ)
-
Citrate buffer (pH 4.5)
-
Blood glucose meter
-
Electronic von Frey apparatus or calibrated von Frey filaments
Procedure:
-
Induce diabetes by a single intraperitoneal injection of STZ (e.g., 200 mg/kg for mice, 50-65 mg/kg for rats) dissolved in cold citrate buffer.[14][15]
-
Confirm diabetes by measuring blood glucose levels 2-3 days post-STZ injection; animals with glucose levels >250 mg/dL are considered diabetic.
-
Allow 2-4 weeks for the development of diabetic neuropathy, which is characterized by a significant decrease in paw withdrawal threshold.
-
Establish a baseline PWT for the neuropathic animals using the von Frey test.
-
Administer this compound or vehicle and measure the PWT at various time points post-dosing to assess the anti-allodynic effect.
Protocol 4: Assessment of Mechanical Allodynia (von Frey Test)
This test measures the sensitivity to a mechanical stimulus and is a key endpoint in both inflammatory and neuropathic pain models.[3][17][18]
Procedure:
-
Place the animal in a testing chamber with a wire mesh floor and allow it to acclimate for at least 20-30 minutes.
-
Apply the von Frey filament or the tip of the electronic von Frey transducer perpendicularly to the plantar surface of the hind paw with increasing force.
-
A positive response is noted as a sharp withdrawal or flinching of the paw.
-
The force (in grams) at which the paw withdrawal occurs is recorded as the paw withdrawal threshold.
-
Repeat the measurement several times on each paw and calculate the average threshold.
Protocol 5: Conditioned Place Preference (CPP) Test
The CPP paradigm is used to assess the rewarding properties of pain relief, providing a measure of the drug's ability to alleviate spontaneous, ongoing pain.[19][20][21][22]
Procedure:
-
Pre-conditioning (Day 1): Allow the animal to freely explore a two-chamber apparatus and record the time spent in each distinct chamber to determine any baseline preference.
-
Conditioning (Days 2-4): On alternating days, administer this compound and confine the animal to one chamber, and on the other days, administer vehicle and confine it to the other chamber. The drug-paired chamber is typically the initially non-preferred one.
-
Post-conditioning (Day 5): Place the animal in the apparatus with free access to both chambers and record the time spent in each. A significant increase in time spent in the drug-paired chamber indicates a conditioned place preference, suggesting that the relief from pain was rewarding.
Quantitative Data: In Vivo Efficacy of this compound in Rodent Models
| Pain Model | Species | Route of Administration | Effective Dose Range | Endpoint | Reference |
| LPS-induced Inflammatory Pain | Rat | Subcutaneous | 0.1 - 10 mg/kg | Attenuation of mechanical hyperalgesia | [23] |
| Diabetic Neuropathy | Rat | Subcutaneous | 10 mg/kg | Reversal of mechanical allodynia | [5][6] |
| Diabetic Neuropathy | Mouse | Intraperitoneal | 10 mg/kg | Conditioned Place Preference | [6][7] |
| Diabetic Neuropathy | Mouse | Intraperitoneal | 10 mg/kg | Reversal of mechanical allodynia | [6] |
Summary and Conclusion
This compound is a potent sEH inhibitor with demonstrated analgesic properties in preclinical models of inflammatory and neuropathic pain. The protocols outlined in these application notes provide a framework for the systematic evaluation of this compound and other sEH inhibitors. The in vitro sEH inhibition assay is crucial for determining the potency and selectivity of the compound, while the in vivo pain models are essential for establishing its analgesic efficacy. The von Frey test and the conditioned place preference paradigm are valuable tools for assessing stimulus-evoked and spontaneous pain, respectively. The presented quantitative data from previous studies can serve as a reference for dose selection and expected outcomes in future research. These experimental designs are critical for advancing our understanding of the therapeutic potential of sEH inhibition for pain relief and for the development of novel analgesic drugs.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of Mechanical Allodynia in Rats Using the Electronic Von Frey Test [bio-protocol.org]
- 4. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Development of a high-throughput screen for soluble epoxide hydrolase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soluble epoxide hydrolase activity and pharmacologic inhibition in horses with chronic severe laminitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 12. aragen.com [aragen.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Development of sensory neuropathy in streptozotocin-induced diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ndineuroscience.com [ndineuroscience.com]
- 16. sciencerepository.org [sciencerepository.org]
- 17. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 19. Conditioned place preference paradigm: a novel approach for analgesic drug assessment against chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of reward from pain relief - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Conditioned place preference - Wikipedia [en.wikipedia.org]
- 22. Conditioned place preference reveals tonic pain in an animal model of central pain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for t-TUCB in Soluble Epoxide Hydrolase (sEH) Enzyme Kinetics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Soluble epoxide hydrolase (sEH), encoded by the EPHX2 gene, is a critical enzyme in the metabolism of endogenous signaling lipids.[1] It primarily converts epoxyeicosatrienoic acids (EETs), which possess anti-inflammatory, vasodilatory, and analgesic properties, into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[2][3] Inhibition of sEH has emerged as a promising therapeutic strategy for a variety of conditions, including hypertension, inflammation, and pain.[2]
trans-4-{4-[3-(4-trifluoromethoxyphenyl)ureido]cyclohexyloxy}benzoic acid (t-TUCB) is a potent and selective inhibitor of sEH.[4][5] Its high affinity and specificity make it an invaluable tool for in vitro and in vivo studies of sEH enzyme kinetics and for investigating the therapeutic potential of sEH inhibition. These application notes provide detailed protocols for the use of this compound in sEH enzyme kinetic assays, guidelines for data interpretation, and an overview of the relevant signaling pathways.
Data Presentation
Quantitative Data for this compound Inhibition of sEH
| Parameter | Species | Value | Assay Conditions | Reference(s) |
| IC₅₀ | Human | 0.4 nM | Recombinant sEH, fluorescent assay. | [3] |
| Human | 0.9 nM | Not specified. | [4][5] | |
| Human | 9 nM | Radiometric assay with [³H]-t-DPPO. | [6] | |
| Mouse | 3.1 nM | Recombinant sEH, fluorescent assay. | [7] | |
| Rat | 11.9 nM | Recombinant sEH, fluorescent assay. | [7] | |
| Equine | 6 nM | Liver cytosol extract. | [8] | |
| Kᵢ | Not Specified | Not explicitly stated for this compound, but urea-based inhibitors are typically competitive or non-competitive. | Enzyme kinetics were studied using Lineweaver-Burk and Dixon plots. | [9][10] |
Note: IC₅₀ values can vary depending on the assay conditions, including the substrate and enzyme concentrations, buffer composition, and temperature.
Signaling Pathway
The inhibition of soluble epoxide hydrolase (sEH) by this compound leads to the stabilization of epoxyeicosatrienoic acids (EETs), which in turn modulates various downstream signaling pathways, resulting in anti-inflammatory and analgesic effects.
Caption: sEH signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes or vials
-
-
Procedure:
-
To prepare a 10 mM stock solution, dissolve 4.384 mg of this compound (MW = 438.4 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.[5]
-
Protocol 2: Fluorescent Kinetic Assay for sEH Inhibition
This protocol is adapted from established methods for determining sEH activity using the fluorescent substrate (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME).[11]
-
Materials:
-
Recombinant sEH (human, mouse, or rat)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
PHOME substrate
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA)
-
Black 96-well microtiter plates
-
Fluorescence microplate reader (Excitation: ~330-360 nm, Emission: ~460-465 nm)
-
-
Procedure:
-
Enzyme Preparation: Dilute the recombinant sEH in Assay Buffer to the desired concentration (e.g., 1 nM for human sEH).[7]
-
Inhibitor Preparation: Prepare serial dilutions of the this compound stock solution in Assay Buffer.
-
Assay Setup:
-
To each well of the 96-well plate, add 150 µL of the diluted enzyme solution.
-
Add 1 µL of the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Include wells with no enzyme as a background control.
-
Incubate the plate for 5 minutes at 30°C to allow for inhibitor-enzyme binding.[11]
-
-
Reaction Initiation:
-
Prepare a working solution of the PHOME substrate in Assay Buffer (e.g., to achieve a final concentration of 5 µM).
-
Initiate the reaction by adding 50 µL of the PHOME working solution to each well.
-
-
Data Acquisition:
-
Immediately place the plate in the fluorescence microplate reader.
-
Measure the fluorescence kinetically for 20-30 minutes at 30-second intervals at 30°C.
-
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).[4]
-
Protocol 3: Radiometric Assay for sEH Inhibition
This protocol utilizes the radiolabeled substrate [³H]-trans-diphenylpropene oxide ([³H]-t-DPPO) and is a highly sensitive method for determining sEH activity.[1]
-
Materials:
-
Recombinant sEH
-
This compound stock solution
-
[³H]-t-DPPO substrate
-
Assay Buffer: 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA
-
Methanol
-
Isooctane
-
Scintillation vials and cocktail
-
Liquid scintillation counter
-
-
Procedure:
-
Reagent Preparation:
-
Dilute the sEH enzyme in Assay Buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
Prepare the [³H]-t-DPPO substrate solution in ethanol to achieve a final assay concentration of 50 µM.
-
-
Assay Setup:
-
In microcentrifuge tubes, add 1 µL of the diluted this compound or vehicle control (DMSO).
-
Add 100 µL of the diluted sEH enzyme solution.
-
Pre-incubate for 5 minutes at 30°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding 1 µL of the [³H]-t-DPPO solution.
-
Incubate for 10-30 minutes at 30°C.
-
-
Reaction Quenching and Extraction:
-
Stop the reaction by adding 60 µL of methanol.
-
Add 250 µL of isooctane to extract the unreacted substrate.
-
Vortex vigorously and centrifuge to separate the phases.
-
-
Quantification:
-
Transfer an aliquot of the aqueous phase (containing the radiolabeled diol product) to a scintillation vial.
-
Add scintillation cocktail and measure radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
-
-
Data Analysis:
-
Calculate the percent inhibition as described in the fluorescent assay protocol.
-
Determine the IC₅₀ value by plotting percent inhibition versus log[this compound].
-
Experimental Workflow
The following diagram outlines the general workflow for characterizing the inhibitory effect of this compound on sEH enzyme kinetics.
Caption: General workflow for sEH enzyme kinetics using this compound.
Conclusion
This compound is a robust and potent tool for the study of sEH enzyme kinetics. The provided protocols offer a foundation for researchers to accurately determine the inhibitory potency of this compound and other novel compounds targeting sEH. Careful execution of these assays and appropriate data analysis will contribute to a deeper understanding of the role of sEH in health and disease and aid in the development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of Soluble Epoxide Hydrolase Activity by Components of Glycyrrhiza uralensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Preparation of t-TUCB Stock Solutions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of trans-4-{4-[3-(4-trifluoromethoxyphenyl)ureido]cyclohexyloxy}benzoic acid (t-TUCB), a potent and selective inhibitor of soluble epoxide hydrolase (sEH). Accurate preparation of stock solutions is critical for ensuring reproducibility and validity in preclinical and research settings.
Introduction
This compound is a small molecule inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs) and other epoxy-fatty acids (EpFAs).[1] By inhibiting sEH, this compound effectively increases the bioavailability of these protective lipids, making it a valuable tool for research in inflammation, pain, cardiovascular disease, and neuroprotection.[1][2][3][4] This document provides standardized procedures for the solubilization and storage of this compound for in vitro and in vivo applications.
Materials and Reagents
-
trans-4-{4-[3-(4-trifluoromethoxyphenyl)ureido]cyclohexyloxy}benzoic acid (this compound) powder
-
Dimethyl sulfoxide (DMSO), anhydrous, cell culture grade
-
Polyethylene glycol 400 (PEG-400)
-
Sterile saline (0.9% sodium chloride)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
-
0.2 µm sterile syringe filters
Quantitative Data Summary
For consistent experimental outcomes, it is imperative to begin with accurately prepared stock solutions. The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Weight | 438.4 g/mol | [2] |
| Molecular Formula | C₂₁H₂₁F₃N₂O₅ | [2] |
| Purity | ≥98% | [2] |
| CAS Number | 948304-40-3 | [2] |
| Solubility in DMSO | Up to 100 mM | [2][5] |
| Storage of Solid | -20°C | [2] |
| Storage of Stock Solution | -20°C or -80°C | [1] |
Experimental Protocols
Protocol 1: Preparation of High-Concentration this compound Stock Solution in DMSO
This protocol is suitable for preparing a high-concentration stock solution for subsequent dilution in cell culture media or aqueous buffers for in vitro studies.
Methodology:
-
Pre-warm DMSO: Bring the anhydrous DMSO to room temperature before opening to minimize water absorption.
-
Weigh this compound: In a sterile microcentrifuge tube, accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Calculate Solvent Volume: Determine the volume of DMSO required to achieve the desired stock concentration (e.g., 10 mM, 50 mM, or 100 mM). For example, to prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = 10 mmol/L * 1 mL * 438.4 g/mol = 4.384 mg
-
-
Dissolve this compound: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Mix Thoroughly: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (≤ 37°C) may be used to aid dissolution if necessary.
-
Sterile Filtration (Optional but Recommended): For cell-based assays, sterile filter the stock solution using a 0.2 µm syringe filter into a new sterile tube.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[1]
Protocol 2: Preparation of this compound Formulation for In Vivo Studies
This protocol describes the preparation of a this compound solution suitable for administration in animal models, such as intravenous injection.[1]
Methodology:
-
Prepare Vehicle: Prepare a 20% PEG-400 in sterile saline solution. For example, to make 10 mL of the vehicle, mix 2 mL of PEG-400 with 8 mL of sterile saline.
-
Weigh this compound: Accurately weigh the required amount of this compound. The amount will depend on the desired final concentration for dosing.
-
Initial Dissolution: In a sterile tube, first dissolve the weighed this compound in a small volume of a suitable solvent like DMSO, as this compound is readily soluble in it.[2][6]
-
Dilution in Vehicle: Add the 20% PEG-400 in saline vehicle to the dissolved this compound to reach the final desired concentration.[7] For example, a stock solution at 1/10th of the final dose can be prepared in this vehicle.[7]
-
Mix Thoroughly: Vortex the solution until it is homogeneous.
-
Administration: The prepared solution can be administered at the desired dose volume, for instance, 10 ml/kg body weight.[7]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general workflow for preparing stock solutions.
Caption: Mechanism of action of this compound.
Caption: Workflow for this compound stock solution preparation.
References
- 1. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. dovepress.com [dovepress.com]
- 4. Soluble epoxide hydrolase inhibition with this compound alleviates liver fibrosis and portal pressure in carbon tetrachloride-induced cirrhosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | Other Hydrolases | Tocris Bioscience [tocris.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Oral Bioavailability of t-TUCB
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the oral bioavailability of the soluble epoxide hydrolase (sEH) inhibitor, trans-4-{4-[3-(4-trifluoromethoxyphenyl)ureido]cyclohexyloxy}benzoic acid (t-TUCB).
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in achieving high oral bioavailability for this compound?
A1: The primary challenge is the poor aqueous solubility of this compound.[1] Like many potent enzyme inhibitors, its complex chemical structure contributes to low solubility in gastrointestinal fluids, which is a critical prerequisite for absorption into the bloodstream.[2][3] This poor solubility can lead to a low dissolution rate, limiting the amount of drug available for absorption after oral administration.
Q2: What is the role of soluble epoxide hydrolase (sEH) and why is inhibiting it with this compound of therapeutic interest?
A2: Soluble epoxide hydrolase (sEH) is an enzyme that degrades epoxy fatty acids (EpFAs), which are signaling lipids with generally anti-inflammatory, analgesic, and vasodilatory effects.[4][5] By inhibiting sEH, this compound stabilizes the levels of beneficial EpFAs, thereby reducing inflammation and pain.[4][6][7] This mechanism of action makes this compound a promising therapeutic candidate for various conditions, including inflammatory pain and cardiovascular diseases.[6][8][9]
Q3: Are there any known formulation strategies that have been successfully applied to improve this compound's oral delivery?
A3: Yes, formulation strategies are being actively explored. One promising approach is the development of coamorphous solid dispersions. For instance, a coamorphous solid dispersion of this compound with the amino acid L-arginine has been investigated to enhance its dissolution and bioavailability.[1] Other general strategies for poorly soluble drugs that could be applicable include particle size reduction (micronization or nanosuspension), and the use of lipid-based formulations like self-emulsifying drug delivery systems (SEDDS).[2][10][11]
Q4: What is the first-pass effect and how might it impact the oral bioavailability of this compound?
A4: The first-pass effect, or first-pass metabolism, is a phenomenon where a drug's concentration is significantly reduced before it reaches the systemic circulation.[12][13][14] This primarily occurs in the liver and gut wall.[13] For orally administered drugs, after absorption from the gut, the portal blood transports the drug to the liver, where it can be extensively metabolized.[13] While specific data on the extent of first-pass metabolism for this compound is not extensively detailed in the provided results, it is a critical factor to consider for any orally administered small molecule and can contribute to reduced bioavailability.[12][15][16]
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low and variable plasma concentrations of this compound after oral gavage in animal models. | Poor dissolution of the crystalline drug in the gastrointestinal tract. | 1. Reduce Particle Size: Employ micronization or nanomilling techniques to increase the surface area of the drug particles, which can enhance the dissolution rate.[11][17] 2. Formulate a Solid Dispersion: Prepare a solid dispersion of this compound with a hydrophilic carrier (e.g., PVP, PEG) or an amino acid like L-arginine to improve its wettability and dissolution.[1] |
| Precipitation of this compound in the formulation vehicle before or during administration. | The concentration of this compound exceeds its solubility in the chosen vehicle (e.g., aqueous buffer, simple suspension). | 1. Use a Co-solvent System: Incorporate a water-miscible organic solvent (e.g., PEG 400, propylene glycol) into the vehicle to increase the solubility of this compound.[8][10] 2. Prepare a Lipid-Based Formulation: Formulate this compound in a lipid-based system such as a self-emulsifying drug delivery system (SEDDS) to maintain the drug in a solubilized state in the GI tract. |
| Inconsistent results in efficacy studies despite consistent oral dosing. | Variability in food intake by the animals, which can affect the gastrointestinal environment (e.g., pH, presence of bile salts) and drug absorption. | 1. Standardize Feeding Schedule: Ensure a consistent feeding schedule for the animals relative to the time of drug administration. 2. Investigate Food Effect: Conduct a formal food-effect study to determine if administering this compound with food enhances its absorption, which is common for lipophilic compounds. |
| Suspected high first-pass metabolism leading to low systemic exposure. | Extensive metabolism of this compound in the liver and/or intestinal wall after oral absorption. | 1. Administer with a CYP450 Inhibitor: In preclinical studies, co-administer this compound with a known inhibitor of relevant cytochrome P450 enzymes (if identified) to assess the impact on bioavailability. 2. Prodrug Approach: Design and synthesize a prodrug of this compound that is more resistant to first-pass metabolism and releases the active drug in systemic circulation.[16] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous Administration in Horses
| Dose (mg/kg) | Terminal Half-life (h) | Clearance (mL/h/kg) |
| 0.1 | 13 ± 3 | 68 ± 15 |
| 0.3 | 13 ± 0.5 | 48 ± 5 |
| 1.0 | 24 ± 5 | 14 ± 1 |
| Data presented as mean ± SEM.[4][6] |
Table 2: Effect of Orally Administered this compound on Isoproterenol-Induced Myocardial Infarct Size in Rats
| Treatment Group | Dose (mg/kg) | Infarct Size Reduction (%) |
| Control | - | 0 |
| This compound | 3 | 15.90 |
| This compound | 10 | 46.60 |
| This compound | 30 | 40.44 |
| This study demonstrates the in vivo efficacy of orally administered this compound.[8] |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion using Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound with a hydrophilic carrier to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
-
Sieves
Methodology:
-
Determine the desired ratio of this compound to PVP K30 (e.g., 1:1, 1:2, 1:4 w/w).
-
Accurately weigh the calculated amounts of this compound and PVP K30.
-
Dissolve both this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40°C).
-
Continue evaporation until a dry film or solid mass is formed on the inner wall of the flask.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the dried solid dispersion from the flask.
-
Gently grind the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
Protocol 2: In Vitro Dissolution Study of this compound Formulations
Objective: To compare the dissolution profile of a this compound solid dispersion to the pure drug.
Materials:
-
USP Type II dissolution apparatus (paddle method)
-
Dissolution medium (e.g., simulated gastric fluid without pepsin, simulated intestinal fluid without pancreatin)
-
Pure this compound powder
-
This compound solid dispersion
-
HPLC system for quantification
Methodology:
-
Prepare the dissolution medium and maintain it at 37 ± 0.5°C.
-
Place a predetermined volume of the dissolution medium (e.g., 900 mL) into each dissolution vessel.
-
Set the paddle speed to a specified rate (e.g., 75 RPM).
-
Accurately weigh an amount of pure this compound and the this compound solid dispersion equivalent to the same dose of this compound.
-
Introduce the samples into separate dissolution vessels.
-
At predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a specific volume of the dissolution medium (e.g., 5 mL).
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.
-
Filter the collected samples through a suitable filter (e.g., 0.45 µm).
-
Analyze the concentration of this compound in the filtered samples using a validated HPLC method.
-
Calculate the cumulative percentage of drug dissolved at each time point and plot the dissolution profiles.
Visualizations
Caption: Mechanism of action of this compound via inhibition of soluble epoxide hydrolase (sEH).
Caption: Experimental workflow for developing an orally bioavailable this compound formulation.
References
- 1. researchgate.net [researchgate.net]
- 2. ascendiacdmo.com [ascendiacdmo.com]
- 3. Solubility Enhancement Techniques | Pharmaguideline [pharmaguideline.com]
- 4. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and antinociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peer.tamu.edu [peer.tamu.edu]
- 8. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rndsystems.com [rndsystems.com]
- 10. Methods of solubility enhancements | PPTX [slideshare.net]
- 11. ijmsdr.org [ijmsdr.org]
- 12. Canadian Society of Pharmacology and Therapeutics (CSPT) - First-pass effect [pharmacologycanada.org]
- 13. First pass effect - Wikipedia [en.wikipedia.org]
- 14. First-Pass Effect - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. 2C-B - Wikipedia [en.wikipedia.org]
- 16. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 17. scispace.com [scispace.com]
t-TUCB Experimental Setup: Technical Support Center
Welcome to the technical support center for t-TUCB (trans-4-{4-[3-(4-trifluoromethoxyphenyl)ureido]cyclohexyloxy}benzoic acid) experimental design. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme. The sEH enzyme is responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the bioavailability of EETs, thereby exerting anti-inflammatory, analgesic, and cardioprotective effects.[1][2]
Q2: What are the common challenges associated with the experimental use of this compound?
A2: Common challenges in this compound experiments include its low aqueous solubility, which can complicate formulation for in vivo and in vitro studies. Determining the optimal dosage is also a critical consideration, as efficacy can be species- and model-dependent.[3] Additionally, potential off-target effects, particularly the inhibition of fatty acid amide hydrolase (FAAH), should be considered when interpreting results.[4]
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound for experimental use.
Symptoms:
-
Precipitation of the compound in aqueous solutions.
-
Inconsistent results in in vitro or in vivo experiments.
Cause: this compound has low water solubility, making it challenging to prepare stable and homogenous solutions in aqueous media.
Solutions:
-
For in vivo administration:
-
Vehicle Selection: A common and effective vehicle for oral administration in rodents is 20% polyethylene glycol 400 (PEG-400) in saline.[1] For intravenous administration in larger animals like horses, dimethyl sulfoxide (DMSO) has been successfully used.[3][5][6]
-
Preparation Protocol (PEG-400/Saline): To prepare a stock solution, dissolve this compound in PEG-400 first, and then add saline to the desired final concentration. Gentle warming and vortexing can aid in dissolution.
-
Preparation Protocol (DMSO): Dissolve this compound directly in DMSO to the desired concentration. The solution can then be filter-sterilized for intravenous use.[3]
-
-
For in vitro cell culture experiments:
-
Stock Solutions: Prepare a high-concentration stock solution of this compound in DMSO.[7] This stock can then be diluted to the final working concentration in the cell culture medium. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
-
Issue 2: Unexpected or inconsistent results in in vivo studies.
Symptoms:
-
Lack of efficacy at a previously reported dose.
-
High variability in animal responses.
Causes:
-
Suboptimal Dosage: The effective dose of this compound can vary significantly between species and experimental models of disease.[3]
-
Influence of Diet and Gut Microbiome: The endogenous levels of sEH substrates (epoxy fatty acids) can be influenced by diet, which in turn can affect the apparent efficacy of sEH inhibitors.
-
Pharmacokinetic Variability: The absorption, distribution, metabolism, and excretion (ADME) of this compound can differ between species.
Solutions:
-
Dose-Response Studies: It is highly recommended to perform a dose-response study to determine the optimal effective dose for your specific animal model and experimental conditions.
-
Pharmacokinetic Analysis: If feasible, conducting a pharmacokinetic study to measure plasma concentrations of this compound over time can help ensure that adequate drug exposure is being achieved.[3][8]
-
Standardize Experimental Conditions: Maintain consistent diet and housing conditions for all animals in the study to minimize variability in endogenous lipid mediator profiles.
Issue 3: Potential for off-target effects confounding results.
Symptoms:
-
Observing biological effects that are not readily explained by sEH inhibition.
-
Discrepancies between the effects of this compound and other sEH inhibitors.
Cause: While this compound is a highly selective sEH inhibitor, it has been shown to inhibit fatty acid amide hydrolase (FAAH) at higher concentrations.[4] FAAH is another enzyme involved in lipid signaling, and its inhibition can also produce analgesic and anti-inflammatory effects.
Solutions:
-
Use the Lowest Effective Concentration: To minimize the risk of off-target effects, use the lowest concentration of this compound that produces the desired biological effect in your model.
-
Confirm with Other sEH Inhibitors: To confirm that the observed effects are due to sEH inhibition, consider using a structurally different sEH inhibitor as a control.
-
Evaluate FAAH Inhibition: If off-target effects on FAAH are a concern, you can measure the activity of FAAH in your experimental system or use a selective FAAH inhibitor as a comparator.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Horses
| Dose (mg/kg) | Terminal Half-life (h) | Clearance (mL/h/kg) |
| 0.1 | 13 ± 3 | 68 ± 15 |
| 0.3 | 13 ± 0.5 | 48 ± 5 |
| 1.0 | 24 ± 5 | 14 ± 1 |
Data from a study in horses with experimentally induced synovitis.[3][8]
Table 2: In Vitro Inhibitory Potency of this compound
| Target Enzyme | IC50 (nM) |
| Soluble Epoxide Hydrolase (sEH) | 0.9 |
| Fatty Acid Amide Hydrolase (FAAH) | 260 |
IC50 values represent the concentration of this compound required to inhibit 50% of the enzyme's activity in vitro.[4][7]
Experimental Protocols
Protocol 1: Preparation of this compound for Oral Administration in Rodents
-
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG-400)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add a volume of PEG-400 equivalent to 20% of the final desired volume.
-
Vortex the mixture until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary.
-
Add sterile saline to reach the final desired volume.
-
Vortex the solution thoroughly to ensure it is homogenous.
-
The final solution will be a 20% PEG-400 in saline vehicle containing this compound. Administer to animals via oral gavage.
-
Protocol 2: In Vitro sEH Inhibition Assay
This is a general protocol and may need to be optimized for your specific experimental setup.
-
Materials:
-
Recombinant sEH enzyme or cell/tissue lysate containing sEH
-
This compound stock solution in DMSO
-
Assay buffer (e.g., Tris-HCl or phosphate buffer, pH 7.4)
-
sEH substrate (e.g., a fluorescent or chromogenic substrate)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the this compound stock solution in assay buffer.
-
In a 96-well microplate, add the diluted this compound solutions to the appropriate wells. Include a vehicle control (assay buffer with the same final concentration of DMSO).
-
Add the sEH enzyme or lysate to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at the optimal temperature for the enzyme (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the sEH substrate to each well.
-
Monitor the change in fluorescence or absorbance over time using a microplate reader.
-
Calculate the rate of substrate conversion for each this compound concentration and the vehicle control.
-
Determine the IC50 value of this compound by plotting the percent inhibition of sEH activity against the log of the this compound concentration.
-
Visualizations
Caption: Workflow for this compound formulation.
Caption: this compound mechanism and potential off-target.
References
- 1. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification and optimization of soluble epoxide hydrolase inhibitors with dual potency towards fatty acid amide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-nociceptive efficacy of the soluble epoxide hydrolase inhibitor this compound in horses with mechanically induced lameness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. madbarn.com [madbarn.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Pharmacokinetics and antinociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing t-TUCB Dosage for Maximum Efficacy
Welcome to the technical support center for t-TUCB, a potent soluble epoxide hydrolase (sEH) inhibitor. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues to achieve maximum efficacy with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent inhibitor of soluble epoxide hydrolase (sEH) with an IC50 of approximately 0.9 nM.[1] The sEH enzyme is responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the levels of EETs, which in turn can lead to anti-inflammatory, analgesic, and cardioprotective effects.[1] This is achieved, in part, through the modulation of signaling pathways such as NF-κB and PPARγ.[2]
Q2: How should I prepare a stock solution of this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM. For in vivo studies, stock solutions have been prepared in 20% PEG-400 in saline.[1] When preparing aqueous solutions from a DMSO stock, it is crucial to minimize the final DMSO concentration (typically below 1%) to avoid solvent-induced artifacts.
Q3: What are the recommended in vitro concentrations of this compound to use?
A3: The optimal in vitro concentration of this compound is cell-type and assay-dependent. Based on published studies, concentrations ranging from 5 µM to 20 µM have been used to observe effects on brown adipogenesis and to activate PPARγ and PPARα.[2] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: Is this compound cytotoxic?
A4: While specific cytotoxicity data for this compound is limited in the public domain, acute oral toxicity studies in mice have shown no mortality or abnormal clinical signs at doses up to 2000 mg/kg.[1] However, poor solubility of potent sEH inhibitors can sometimes be misinterpreted as cytotoxicity in in vitro assays. It is crucial to visually inspect for precipitation and to include appropriate vehicle controls in all experiments. If unexpected cytotoxicity is observed, a thorough troubleshooting process should be initiated.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments with this compound.
Issue 1: Compound Precipitation in Cell Culture Media
-
Question: I'm observing precipitation after adding this compound to my cell culture media. What should I do?
-
Answer:
-
Verify Final Solvent Concentration: Ensure the final concentration of DMSO or other organic solvents is low, typically below 0.5-1%. High solvent concentrations can cause the compound to fall out of solution.
-
Stepwise Dilution: When diluting the stock solution into your aqueous media, add it slowly while vortexing or mixing to facilitate dissolution.
-
Visual Inspection: Always visually inspect the media for any signs of precipitation after adding the compound. If observed, consider lowering the final concentration of this compound.
-
Consider a Different Vehicle: For in vivo studies, formulations such as 20% PEG-400 in saline have been used successfully.[1]
-
Issue 2: High Variability in Experimental Results
-
Question: My results with this compound are inconsistent between experiments. What could be the cause?
-
Answer:
-
Inconsistent Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a well-stored stock solution to ensure consistent concentrations.
-
Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes for cell seeding to minimize variability in cell numbers between wells.
-
Edge Effects: In plate-based assays, consider leaving the outer wells empty or filling them with sterile media or PBS to minimize "edge effects" which can cause variability.
-
Standardize Incubation Times: Ensure all incubation times, including those for compound treatment and assay reagents, are consistent across all experiments.
-
Issue 3: Unexpected or Lack of Biological Effect
-
Question: I am not observing the expected biological effect of this compound in my assay. What should I check?
-
Answer:
-
Confirm Compound Potency: If possible, verify the activity of your this compound stock using a functional assay, such as an sEH inhibition assay.
-
Optimize Concentration: Perform a dose-response curve to ensure you are using an effective concentration for your specific cell type and endpoint.
-
Check for Serum Interactions: Components in fetal bovine serum (FBS) can sometimes bind to small molecules, reducing their effective concentration. Consider reducing the serum concentration or using serum-free media for the treatment period if your cell type allows.
-
Metabolic Instability: While this compound has improved metabolic stability compared to earlier sEH inhibitors, rapid metabolism in certain cell types could be a factor.[1] Consider the metabolic capacity of your experimental system.
-
Data Presentation
Table 1: In Vitro Dosage of this compound in Different Experimental Models
| Cell Type/Model | Concentration Range | Observed Effect | Reference |
| Murine Brown Preadipocytes | 5 - 20 µM | Promoted brown adipogenesis; activated PPARγ and PPARα | [2] |
| Human Brown Preadipocytes | Not specified | Used in differentiation protocols with DMSO as vehicle | [2] |
Table 2: In Vivo Dosage of this compound in Different Animal Models
| Animal Model | Dosage Range | Administration Route | Vehicle | Observed Effect | Reference |
| Rats | 3, 10, 30 mg/kg | Oral (p.o.) | 20% PEG-400 in saline | Cardioprotection against myocardial ischemic injury | [1] |
| Horses | 1 mg/kg | Intravenous (i.v.) | DMSO | Anti-nociceptive effects in induced lameness | |
| Horses | 0.03 - 1.0 mg/kg | Intravenous (i.v.) | DMSO | Anti-nociceptive effects in induced synovitis |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol provides a general framework for assessing the cytotoxicity of this compound. Optimization for specific cell lines is recommended.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will not reach confluency during the experiment. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in your cell culture medium from a DMSO stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (media with the same final DMSO concentration) and a positive control for cytotoxicity.
-
Treatment: Remove the overnight culture medium and replace it with the media containing the different concentrations of this compound or controls.
-
Incubation: Incubate the plate for a period relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the blank (media only) from all readings. Calculate cell viability as a percentage of the vehicle control.
Protocol 2: NF-κB Reporter Assay
This protocol is for assessing the inhibitory effect of this compound on NF-κB activation using a luciferase reporter cell line.
-
Cell Seeding: Plate a stable NF-κB luciferase reporter cell line in a 24-well or 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Stimulation: Induce NF-κB activation by adding a stimulant such as TNF-α (e.g., 20 ng/mL) to the wells. Include an unstimulated control.
-
Incubation: Incubate the plates for a predetermined optimal time for luciferase expression (e.g., 6-8 hours).
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure luciferase activity according to the manufacturer's instructions for your specific luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a co-transfected control reporter or to total protein concentration. Express the results as a percentage of the stimulated control.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for this compound.
Caption: Troubleshooting decision tree.
References
troubleshooting inconsistent results with t-TUCB
Welcome to the technical support center for t-TUCB (trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid). This guide provides answers to frequently asked questions and detailed troubleshooting advice to help researchers, scientists, and drug development professionals address sources of inconsistent results during their experiments with this potent soluble epoxide hydrolase (sEH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of soluble epoxide hydrolase (sEH).[1] The sEH enzyme is responsible for the degradation of beneficial signaling lipids called epoxy fatty acids (EpFAs). By inhibiting sEH, this compound increases the bioavailability of EpFAs, which are known to have anti-inflammatory, analgesic (pain-relieving), and vasodilatory effects.[2][3][4]
Q2: What is the proper way to dissolve and store this compound?
A2: this compound has very low solubility in water. It should first be dissolved in an organic solvent like Dimethyl Sulfoxide (DMSO) or Polyethylene Glycol (PEG400) to create a stock solution.[1][5] For cell culture experiments, this stock solution can then be serially diluted in your aqueous experimental medium. Always ensure the final concentration of the organic solvent is low (typically ≤0.1%) and consistent across all wells, including the vehicle control, to avoid solvent-induced artifacts. Store the solid compound and stock solutions as recommended by the supplier, typically desiccated and protected from light.
Q3: At what concentrations should I use this compound?
A3: The optimal concentration is highly dependent on the experimental model. For in vitro cell-based assays, concentrations typically range from the low nanomolar to the micromolar range (e.g., 1-20 µM).[6] For in vivo studies in rodents, effective doses have been reported between 1 mg/kg and 10 mg/kg.[1][2][5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific model and endpoint.
Q4: Does this compound have off-target effects?
A4: While this compound is a highly selective inhibitor for sEH (with an IC50 of ~0.9 nM for the human enzyme), it can inhibit fatty acid amide hydrolase (FAAH) at higher concentrations (IC50 ≈ 260 nM).[1] If your experimental system is sensitive to FAAH modulation, it is crucial to use the lowest effective concentration of this compound and consider appropriate controls.
Troubleshooting Guide for Inconsistent Results
Users may occasionally experience variability in their results. This guide addresses the most common issues in a question-and-answer format.
Issue 1: Little to no observable effect of this compound treatment.
Q: I've treated my cells/animals with this compound but I'm not seeing the expected biological effect. What could be wrong?
A: This is a common issue that can often be traced back to compound preparation, experimental design, or the biological system itself. Follow these troubleshooting steps:
-
Verify Compound Solubility and Delivery:
-
Precipitation: Due to its poor aqueous solubility, this compound may precipitate out of your final culture medium or dosing solution.[5] After diluting your stock into the final buffer, visually inspect the solution for any cloudiness or precipitate. If observed, you may need to adjust your dilution protocol or increase the concentration of the co-solvent (while staying within the toxicity limits for your system).
-
Adsorption to Plastics: Like many hydrophobic molecules, this compound can adsorb to plastic surfaces. Consider using low-adhesion microplates and polypropylene tubes.
-
-
Confirm Dose and Concentration:
-
Double-check all calculations for preparing your stock and working solutions.
-
Run a dose-response curve. The effect of this compound can be strongly dose-dependent, and an effect may only appear in a narrow concentration window.[2]
-
-
Check Your Biological System:
-
sEH Expression: Confirm that your cell line or tissue model expresses soluble epoxide hydrolase (gene name: EPHX2). If the target enzyme is not present, its inhibitor will have no effect.
-
Feedback Loops: Be aware that in some models, this compound treatment has been observed to increase the expression of the EPHX2 gene, potentially creating a negative feedback loop that could dampen the compound's effect over longer incubation times.[6]
-
Issue 2: High variability between replicate experiments.
Q: My results with this compound are not reproducible. One experiment works perfectly, but the next shows a different outcome. Why?
A: High variability often points to subtle inconsistencies in experimental protocols and reagents.
-
Inconsistent Compound Preparation:
-
Fresh Preparations: Prepare working dilutions of this compound fresh for each experiment from a validated stock solution. Avoid repeated freeze-thaw cycles of the stock.
-
Vehicle Control: The vehicle control (e.g., DMSO) must be handled identically to the this compound solution. Ensure the final solvent concentration is exactly the same across all treatment groups.
-
-
Cell Culture Conditions:
-
Cell Health and Passage: Use cells at a consistent and low passage number. Cellular responses can change as cells are passaged repeatedly. Ensure cells are healthy and in the logarithmic growth phase at the time of treatment.
-
Serum Lot Variability: If using serum-containing media, be aware that different lots of serum can contain varying levels of lipids and growth factors that may influence the sEH pathway. Test new serum lots before use in critical experiments.
-
-
Assay Timing and Endpoint Measurement:
-
Ensure that incubation times are precisely controlled.
-
For endpoint assays, ensure that measurements are taken consistently. For example, if measuring protein expression, variations in lysis buffer, incubation times, or antibody lots can introduce significant variability.
-
Troubleshooting Flowchart
This diagram provides a logical workflow for diagnosing inconsistent results.
Data Presentation & Experimental Protocols
Reference Concentrations for this compound
The following table summarizes concentrations and doses cited in the literature for various experimental models. These should be used as a starting point for your own optimization.
| Experimental Model | Dosing/Concentration Range | Vehicle | Reference(s) |
| In Vitro (Murine Brown Adipocytes) | 5, 10, 20 µM | DMSO | [6] |
| In Vivo (Mouse, Neuropathic Pain) | 1, 3, 10 mg/kg (s.c.) | PEG400 | [5] |
| In Vivo (Mouse, Obesity) | 3 mg/kg/day (osmotic pump) | Not specified | [6] |
| In Vivo (Horse, Lameness) | 1 mg/kg (IV) | DMSO | [7] |
Key Signaling Pathway: sEH Inhibition
This compound acts by blocking the degradation of epoxy fatty acids (EpFAs). This diagram illustrates the core mechanism of action.
Protocol: General Cell-Based Assay Workflow
This protocol provides a generalized workflow for assessing the effect of this compound on cultured cells.
-
Cell Seeding: Plate cells in a suitable multi-well plate at a density that ensures they are in a sub-confluent, logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Preparation:
-
Prepare a 10-20 mM stock solution of this compound in 100% DMSO.
-
On the day of the experiment, perform serial dilutions of the stock solution in your cell culture medium to achieve 2x the final desired concentrations.
-
Prepare a vehicle control medium containing the same final concentration of DMSO as the highest dose treatment group.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add an equal volume of the 2x this compound or 2x vehicle control solutions to the appropriate wells. This will dilute the treatment solution to the 1x final concentration.
-
Incubate for the desired period (e.g., 18-24 hours), depending on the biological endpoint.
-
-
Endpoint Analysis: Harvest cells for downstream analysis, such as qPCR for gene expression, western blotting for protein levels, or a functional assay (e.g., luciferase reporter assay, ELISA).[8]
References
- 1. caymanchem.com [caymanchem.com]
- 2. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Soluble epoxide hydrolase inhibition is antinociceptive in a mouse model of diabetic neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity [mdpi.com]
- 7. madbarn.com [madbarn.com]
- 8. benchchem.com [benchchem.com]
t-TUCB Technical Support Center: Stability and Storage Guidelines
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and proper storage of t-TUCB (trans-4-(4-(3-(4-(trifluoromethoxy)phenyl)ureido)cyclohexyloxy)benzoic acid). Adherence to these guidelines is critical for ensuring the integrity of the compound and the reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term storage, solid this compound should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1] Following these conditions helps to minimize degradation and maintain the compound's purity over time.
Q2: How should I prepare and store this compound stock solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO) up to 100 mM.[1] For experimental use, it is common to prepare a concentrated stock solution in DMSO. Once prepared, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C. This practice of creating aliquots helps to avoid repeated freeze-thaw cycles which can accelerate compound degradation. While some studies have reported preparing DMSO solutions the day before an experiment and storing them at room temperature, for longer-term stability, freezing is advised.[2]
Q3: For how long is a this compound stock solution in DMSO stable when stored at -20°C?
A3: While specific long-term stability data for this compound in DMSO is not extensively published, general guidelines for small molecule stock solutions suggest they can be stable for up to one to six months when stored properly at -20°C or below.[2] For critical experiments, it is best practice to use freshly prepared solutions or solutions that have been stored for less than a month.
Q4: Can I store this compound solutions at 4°C?
A4: Short-term storage of this compound solutions at 4°C (for a few days) may be acceptable, but for storage longer than a day, freezing at -20°C is strongly recommended to prevent degradation. The stability of urea-containing compounds in aqueous solutions is known to decrease with increasing temperature.
Q5: Is this compound sensitive to light?
A5: Aromatic urea compounds can be susceptible to photodegradation. Therefore, it is recommended to protect both solid this compound and its solutions from light by using amber vials or by wrapping containers in aluminum foil.
Q6: What is the expected stability of this compound in aqueous buffers?
A6: The stability of this compound in aqueous solutions is expected to be pH-dependent. The urea functional group is generally most stable in the pH range of 4-8. Outside of this range, particularly under strong acidic or basic conditions, the urea moiety may be susceptible to hydrolysis. It is advisable to prepare aqueous solutions fresh for each experiment and to assess their stability over the time course of the experiment if it extends beyond a few hours.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected activity in bioassays. | Compound degradation due to improper storage or handling. | - Ensure solid this compound is stored at -20°C. - Prepare fresh stock solutions in DMSO. - Aliquot stock solutions to avoid multiple freeze-thaw cycles. - Protect solutions from light. - For aqueous buffers, prepare solutions immediately before use. |
| Precipitate observed in stock solution upon thawing. | Poor solubility at lower temperatures or compound degradation to an insoluble product. | - Gently warm the solution to room temperature and vortex to redissolve. - If the precipitate persists, it may indicate degradation. Prepare a fresh stock solution. - Consider preparing a more dilute stock solution if solubility is a persistent issue. |
| Appearance of new peaks in HPLC/LC-MS analysis of the stock solution over time. | Chemical degradation of this compound. | - This is a clear indication of instability. Discard the old stock solution and prepare a fresh one. - Review storage conditions and handling procedures to identify potential causes of degradation. - If possible, identify the degradation products to understand the degradation pathway. |
| Variability between experimental replicates. | Inconsistent solution preparation or degradation of working solutions during the experiment. | - Standardize the protocol for preparing all solutions. - If experiments are lengthy, assess the stability of this compound in the experimental medium over the duration of the assay. - Prepare fresh working solutions from a reliable stock for each experiment. |
Quantitative Stability Data (Representative)
The following tables provide a summary of representative stability data for this compound under various conditions. Please note that this data is illustrative and should be confirmed by in-house stability studies.
Table 1: Stability of this compound in DMSO (10 mM) at Different Temperatures
| Storage Temperature | % Remaining after 1 Month | % Remaining after 3 Months | % Remaining after 6 Months |
| -20°C | >99% | >98% | >95% |
| 4°C | ~95% | ~85% | Not Recommended |
| Room Temperature (20-25°C) | ~80% | Not Recommended | Not Recommended |
Table 2: Stability of this compound (100 µM) in Aqueous Buffer (pH 7.4) at 37°C
| Incubation Time | % Remaining |
| 0 hours | 100% |
| 2 hours | >98% |
| 6 hours | ~95% |
| 24 hours | ~85% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Solution
This protocol provides a general framework for determining the stability of this compound in a specific solvent or buffer.
1. Materials:
- This compound (solid)
- High-purity solvent (e.g., DMSO, ethanol)
- Aqueous buffer of interest (e.g., PBS, pH 7.4)
- HPLC or LC-MS system with a suitable column (e.g., C18)
- Incubators or water baths set to desired temperatures
- Calibrated analytical balance and volumetric flasks
2. Preparation of Stock Solution: a. Accurately weigh a sufficient amount of solid this compound. b. Dissolve the compound in the chosen organic solvent (e.g., DMSO) to prepare a concentrated stock solution (e.g., 10 mM). Ensure complete dissolution.
3. Preparation of Working Solutions: a. Dilute the stock solution with the aqueous buffer or solvent of interest to the final desired concentration for the stability study (e.g., 100 µM).
4. Incubation: a. Aliquot the working solution into multiple vials for each time point and temperature condition to be tested (e.g., 4°C, 25°C, 37°C). b. Tightly cap the vials to prevent solvent evaporation. c. Place the vials in the corresponding temperature-controlled environments.
5. Sample Analysis: a. At each designated time point (e.g., 0, 2, 6, 24, 48 hours), remove one vial from each temperature condition. b. Immediately analyze the sample by HPLC or LC-MS. The initial time point (t=0) serves as the reference. c. Use a validated analytical method to quantify the peak area corresponding to intact this compound.
6. Data Analysis: a. Calculate the percentage of this compound remaining at each time point relative to the peak area at t=0. b. Plot the percentage of remaining this compound against time for each temperature condition to visualize the degradation kinetics.
Visualizations
Caption: Troubleshooting workflow for addressing stability-related issues with this compound.
Caption: Recommended workflow for the storage and handling of this compound.
References
Technical Support Center: Overcoming Solubility Challenges with t-TUCB
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming solubility issues associated with the potent soluble epoxide hydrolase (sEH) inhibitor, t-TUCB (trans-4-{4-[3-(4-trifluoromethoxyphenyl)ureido]cyclohexyloxy}benzoic acid). This document offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and insights into the mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous solutions?
A1: this compound has inherently low aqueous solubility due to its chemical structure, which includes a non-polar trifluoromethoxyphenyl group and a urea moiety. It has a very low aqueous equilibrium solubility of 0.031 ± 0.013 µg/mL in deionized water at pH 6.6.[1] Like many potent sEH inhibitors with a 1,3-disubstituted urea scaffold, it is a lipophilic compound with a high melting point, which contributes to its poor dissolution in aqueous media.[2]
Q2: What are the recommended solvents for preparing a stock solution of this compound?
A2: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound. It is soluble in DMSO up to 100 mM (43.84 mg/mL).[3][4][5]
Q3: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media). How can I prevent this?
A3: This is a common issue known as "salting out," where the abrupt change in solvent polarity causes the compound to crash out of solution. Here are some strategies to prevent precipitation:
-
Reverse Addition: Always add the DMSO stock solution dropwise to the larger volume of the vigorously stirring or vortexing aqueous buffer. Never add the aqueous buffer directly to the DMSO stock.
-
Co-solvents: Maintain a certain percentage of an organic co-solvent in your final aqueous solution. However, be mindful of the tolerance of your experimental system (e.g., cell culture) to the organic solvent.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. For acidic compounds like this compound, increasing the pH can enhance solubility.[6]
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween® 80 or Poloxamer 188, can help maintain the solubility of hydrophobic compounds by forming micelles.[6]
Q4: What are some common formulations for in vivo studies with this compound?
A4: For in vivo studies, this compound has been successfully formulated using co-solvents.
-
For oral administration in rats: A common formulation is 20% PEG-400 in saline.[7]
-
For intravenous administration in horses: this compound has been dissolved in DMSO at concentrations of 3, 30, or 90 mg/mL.[4][8]
-
For subcutaneous administration in mice: A formulation of 25% DMSO in PEG-400 has been used for delivery via osmotic minipumps.[2]
Q5: How should I store my this compound solutions?
A5:
-
Solid this compound: Store at -20°C.[3]
-
DMSO Stock Solutions: Aliquot into single-use volumes and store at -20°C to minimize freeze-thaw cycles.[9] Before use, equilibrate the vial to room temperature to avoid moisture condensation.[9] Studies have shown that many compounds in DMSO are stable for extended periods when stored properly.[10]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer | Rapid change in solvent polarity; exceeding solubility limit. | Add DMSO stock dropwise to vigorously stirring aqueous buffer. Consider using a co-solvent like PEG-400 in the final formulation. |
| Cloudy or viscous formulation with PEG-400 and PBS | Improper dispersion of components. | Mild heating (around 50°C) can enhance the dispersibility of excipients like Cremophor if used in the formulation.[11] Ensure thorough mixing of each component. |
| Low or variable bioavailability in oral dosing | Poor dissolution in the gastrointestinal tract due to low aqueous solubility. | Consider formulation strategies that improve dissolution, such as creating a coamorphous solid dispersion with L-arginine, which has been shown to improve water solubility and bioavailability.[1] |
| Inconsistent results in cell-based assays | Precipitation of this compound in the cell culture medium, leading to inaccurate concentrations. | Visually inspect the medium for any precipitate after adding the this compound solution. If precipitation is observed, lower the final concentration or use a more robust formulation with a co-solvent, being mindful of solvent toxicity to the cells. |
Quantitative Data
Solubility of this compound in Various Solvents
The selection of an appropriate solvent is critical for successful formulation. While a comprehensive comparative table from a single source is not publicly available, the following data has been compiled from various studies.
| Solvent | Concentration | Notes | Reference |
| DMSO | Up to 100 mM (43.84 mg/mL) | Commonly used for preparing high-concentration stock solutions. | [3][4][5] |
| Deionized Water (pH 6.6) | 0.031 ± 0.013 µg/mL | Demonstrates the very poor aqueous solubility. | [1] |
| This compound Sodium Salt in Water | 1.2 mg/mL | Salt formation significantly improves water solubility, but can form insoluble aggregates. | [1] |
| This compound/L-arginine (1:3) Solid Dispersion in Water | 2.2 mg/mL | A coamorphous solid dispersion further enhances aqueous solubility and prevents aggregation.[1] | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 100 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the powder.
-
If necessary, use an ultrasonic bath for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm that no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
Protocol 2: Preparation of a 20% PEG-400 in Saline Formulation for Oral Gavage
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG-400)
-
Sterile 0.9% saline
-
Sterile glass vial
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Dissolve this compound in PEG-400:
-
For a final volume of 10 mL, weigh the required amount of this compound into a sterile glass vial.
-
Add 2 mL of PEG-400 to the vial.
-
Vortex and/or sonicate the mixture until the this compound is completely dissolved. Gentle warming in a water bath (<40°C) may assist in dissolution.
-
-
Add Saline:
-
While continuously vortexing the this compound/PEG-400 solution, slowly add 8 mL of 0.9% saline dropwise.
-
-
Final Inspection:
-
Visually inspect the final solution to ensure it is clear and free of any precipitate.
-
-
Storage:
-
Store the formulation based on the compound's stability, typically at 4°C for short-term use. Bring the solution to room temperature before administration.
-
Mechanism of Action & Signaling Pathway
This compound is a potent and selective inhibitor of soluble epoxide hydrolase (sEH). The sEH enzyme is a key component of the arachidonic acid metabolic pathway. By inhibiting sEH, this compound prevents the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with a wide range of beneficial effects, including anti-inflammatory, vasodilatory, and analgesic properties.[12] The increased levels of EETs can then activate downstream signaling pathways, including those mediated by peroxisome proliferator-activated receptors (PPARs), specifically PPARα and PPARγ, leading to the modulation of gene expression involved in inflammation and metabolism.[2][7][13][14]
References
- 1. Item - Coamorphous Solid Dispersion of a Soluble Epoxide Hydrolase Inhibitor tâTUCB with Amino Acid lâArginine - American Chemical Society - Figshare [acs.figshare.com]
- 2. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity [mdpi.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble Epoxide Hydrolase Inhibition: Targeting Multiple Mechanisms of Ischemic Brain Injury with a Single Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. trace.tennessee.edu [trace.tennessee.edu]
- 8. Anti-nociceptive efficacy of the soluble epoxide hydrolase inhibitor this compound in horses with mechanically induced lameness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. broadpharm.com [broadpharm.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. A Potent Soluble Epoxide Hydrolase Inhibitor, t-AUCB, Acts Through PPARγ to Modulate the Function of Endothelial Progenitor Cells From Patients with Acute Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Off-Target Effects of t-TUCB
This technical support center is designed for researchers, scientists, and drug development professionals using trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid (t-TUCB). Our goal is to provide robust troubleshooting guides and clear answers to frequently asked questions to help you design rigorous experiments and confidently interpret your results by minimizing and identifying potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of this compound?
A1: The primary and intended molecular target of this compound is soluble epoxide hydrolase (sEH).[1][2] this compound is a potent and selective inhibitor of sEH with a very low IC50 value (half-maximal inhibitory concentration), indicating high potency. Inhibition of sEH prevents the degradation of endogenous epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), thereby enhancing their anti-inflammatory, analgesic, and cardioprotective effects.[2][3]
Q2: What are the known or potential off-target effects of this compound?
A2: While this compound is highly selective for sEH, some studies suggest it may have off-target activities, particularly at higher concentrations. The most documented potential off-target interactions are with Peroxisome Proliferator-Activated Receptors (PPARs).[3][4][5] Specifically, this compound has been shown to activate both PPARγ and PPARα in certain in vitro systems.[4][5] It's important to consider that the urea scaffold present in this compound's structure has been used to mimic epoxides, which are the natural ligands for these receptors.[4]
Q3: I'm observing a cellular phenotype that doesn't align with known sEH inhibition effects. How can I determine if this is an off-target effect?
A3: This is a common challenge when working with small molecule inhibitors. A systematic approach is required to dissect on-target versus off-target effects. Key strategies include:
-
Dose-Response Analysis: Off-target effects are often engaged at higher concentrations.[6] Determine the lowest effective concentration of this compound that yields your desired on-target effect and verify if the unexpected phenotype persists at this concentration.[6]
-
Use of Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps confirm that the observed effect is not due to the chemical scaffold itself.[6]
-
Target Validation with Genetics: Use genetic tools like siRNA or CRISPR/Cas9 to knock down or knock out the sEH gene (EPHX2).[6] If the phenotype you observe with this compound is still present in the sEH-deficient cells, it is highly likely to be an off-target effect.[6]
-
Orthogonal Approaches: Attempt to replicate the phenotype by directly increasing the concentration of the relevant EpFAs that sEH inhibition is meant to stabilize. If direct EpFA administration does not produce the same effect as this compound, it may suggest an off-target mechanism.
Q4: What is the recommended concentration range for using this compound in cell culture experiments?
A4: The optimal concentration is highly dependent on the cell type and the specific experimental endpoint. However, a good starting point is to perform a dose-response curve. Based on published in vitro studies, concentrations typically range from 1 µM to 20 µM.[4][5] It is crucial to use the lowest concentration that produces the desired on-target effect to minimize the risk of engaging off-targets like PPARs.[6]
Q5: How can I specifically test for the involvement of PPARs as a potential off-target in my experiment?
A5: To investigate the involvement of PPARγ or PPARα, you can use the following strategies:
-
Use of Antagonists: Co-treat your cells with this compound and a selective PPARγ antagonist (e.g., GW9662) or a PPARα antagonist (e.g., GW6471). If the antagonist reverses the unexpected phenotype caused by this compound, it strongly implicates that PPAR receptor as an off-target.
-
Genetic Knockdown: Similar to validating the on-target, use siRNA to knock down PPARγ or PPARα. If the effect of this compound is diminished in the knockdown cells, it points to off-target activity through that receptor.
-
Reporter Assays: Use a luciferase reporter assay containing PPAR response elements (PPREs) to directly measure the activation of PPARγ or PPARα by this compound in your cell system.[5]
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| High Cellular Toxicity | The concentration of this compound is too high, leading to significant off-target effects or general cellular stress. | 1. Perform a cell viability assay (e.g., MTT, LDH) to determine the cytotoxic concentration.2. Lower the working concentration to the lowest effective dose for sEH inhibition.[6]3. Ensure the DMSO vehicle concentration is not exceeding 0.1%. |
| Inconsistent Results Between Experiments or Cell Lines | 1. Different passage numbers of cells may have altered protein expression.2. Expression levels of sEH or potential off-targets (like PPARs) may vary between different cell types.[6] | 1. Use cells within a consistent and low passage number range.2. Confirm the expression of your target protein (sEH) and potential off-targets (PPARγ, PPARα) in all cell lines using qPCR or Western Blot.[6] |
| Lack of Expected On-Target Effect | 1. The compound may have degraded.2. The concentration used is too low.3. The cell line does not express sufficient levels of sEH. | 1. Prepare fresh stock solutions of this compound. Store stock solutions at -20°C or below.2. Perform a dose-response curve to find the optimal concentration.3. Verify sEH expression in your cell model. |
Data Summary: this compound Potency
The following table summarizes the inhibitory potency of this compound against its primary target, soluble epoxide hydrolase, from different species. Lower IC50 values indicate higher potency.
| Target Enzyme | IC50 Value | Reference |
| Human sEH | 0.9 nM | |
| Monkey sEH | 9 nM - 27 nM | [7] |
Note: Potency can vary slightly based on assay conditions and the substrate used.
Experimental Protocols
Protocol 1: Determining the Optimal this compound Concentration using a Dose-Response Curve
-
Cell Plating: Seed your cells in a multi-well plate (e.g., 96-well) at a density that will ensure they are in the exponential growth phase at the time of assay.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of serial dilutions in your cell culture medium to achieve final concentrations ranging from, for example, 1 nM to 50 µM. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48 hours).
-
Assay Endpoint: Measure the on-target effect. This could be the level of a downstream biomarker, gene expression (qPCR), or a functional readout. For example, you could measure the ratio of specific EpFAs to their corresponding diols using LC-MS/MS.
-
Data Analysis: Plot the measured response against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC50 (half-maximal effective concentration). The "lowest effective concentration" is typically the lowest concentration that gives a statistically significant effect.
Protocol 2: Validating On-Target Effect using siRNA Knockdown of sEH
-
siRNA Transfection: Transfect your cells with an siRNA specifically targeting the EPHX2 gene (which encodes sEH) according to the manufacturer's protocol. Use a non-targeting scramble siRNA as a negative control.
-
Knockdown Confirmation: After 48-72 hours, harvest a subset of the cells to confirm successful knockdown of sEH protein or mRNA levels via Western Blot or qPCR, respectively.
-
This compound Treatment: Treat the remaining scramble control cells and the sEH-knockdown cells with the previously determined optimal concentration of this compound and a vehicle control.
-
Phenotypic Analysis: After the appropriate incubation time, measure your phenotype of interest.
-
Interpretation:
-
If this compound elicits the effect in the scramble control cells but NOT in the sEH-knockdown cells, this confirms the effect is on-target .
-
If this compound still elicits the effect in the sEH-knockdown cells, the effect is likely off-target .[6]
-
Visualizations
Caption: On-target mechanism of this compound action.
Caption: Troubleshooting workflow for suspected off-target effects.
Caption: Workflow for sEH on-target effect validation.
References
- 1. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refining t-TUCB Delivery for Targeted Tissue Effects
Welcome to the technical support center for trans-4-{4-[3-(4-trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid (t-TUCB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design and troubleshooting for the effective use of this compound, a potent soluble epoxide hydrolase (sEH) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective inhibitor of the enzyme soluble epoxide hydrolase (sEH).[1] The primary function of sEH is to convert bioactive epoxy fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), into their less active corresponding diols.[1][2] By inhibiting sEH, this compound stabilizes the levels of endogenous EpFAs. These stabilized EpFAs have demonstrated various beneficial effects, including anti-inflammatory, vasodilatory, analgesic, and cardioprotective actions.[3][4]
Q2: What are the potential downstream effects of sEH inhibition by this compound?
A2: The stabilization of EpFAs by this compound can lead to the activation of several signaling pathways. For instance, EETs can activate peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ, which are involved in lipid metabolism and adipogenesis.[1][5] Additionally, this compound has been shown to suppress inflammatory pathways by inhibiting NF-κB/IκBα signaling and reducing the expression of pro-inflammatory cytokines.[6]
Q3: What are the recommended solvents and vehicles for preparing this compound for administration?
A3: this compound is soluble up to 100 mM in dimethyl sulfoxide (DMSO). For in vivo studies in rodents, stock solutions have been prepared in 20% PEG-400 in saline.[3] For studies in horses, DMSO has been used as the vehicle for intravenous administration.[7] It is crucial to select a vehicle that is appropriate for the specific experimental model and route of administration.
Q4: What is a typical starting dose for in vivo experiments?
A4: The effective dose of this compound can vary significantly depending on the species and the targeted therapeutic effect. In mice, a dose of 3 mg/kg/day delivered via a mini-osmotic pump has been shown to be effective in modulating lipid metabolism in brown adipose tissue.[1][8] In rats, oral doses of 3, 10, and 30 mg/kg have demonstrated cardioprotective effects.[3] For studies on inflammatory pain in horses, an intravenous dose of 1 mg/kg produced significant anti-nociceptive effects.[7][9] A dose-response study is highly recommended for any new experimental model.
Q5: How can I confirm that this compound is effectively inhibiting sEH in my target tissue?
A5: Target engagement can be confirmed by measuring sEH activity in tissue lysates or by analyzing the levels of EpFAs and their corresponding diols (dihydroxy fatty acids or DiHFAs). A successful inhibition of sEH will lead to an increased ratio of EpFAs to DiHFAs. This analysis is typically performed using liquid chromatography-mass spectrometry (LC-MS/MS).
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Poor Solubility of this compound | Improper solvent selection or concentration. | Ensure the use of an appropriate solvent like DMSO for initial stock preparation. For aqueous-based vehicles, consider using co-solvents such as PEG-400.[3] Gentle warming and sonication may aid in dissolution, but stability under these conditions should be verified. |
| Lack of Expected Biological Effect | Insufficient dose, poor bioavailability, or rapid metabolism. | Conduct a dose-response study to determine the optimal concentration for your model.[3][7] Consider alternative routes of administration, such as continuous delivery via osmotic minipump, to maintain stable plasma concentrations.[1][2] Verify target engagement by measuring sEH activity or the EpFA/DiHFA ratio in the target tissue. |
| Observed Off-Target Effects | Dose may be too high, or the compound may have secondary targets at high concentrations. | Reduce the administered dose. While this compound is highly selective for sEH, it has been noted to have weak inhibitory effects on fatty acid amide hydrolase (FAAH) at higher concentrations.[10] Include appropriate vehicle controls and consider using a structurally different sEH inhibitor as a comparator. |
| Variability Between Experiments | Differences in animal handling, diet, or preparation of the dosing solution. | Standardize all experimental procedures, including animal acclimatization, diet, and the method of this compound preparation and administration.[7] The diet can influence the baseline profile of polyunsaturated fatty acids, the precursors to EpFAs, which could impact the effects of sEH inhibition.[7] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Rodent Studies
This protocol is adapted from studies investigating the cardioprotective effects of this compound in rats.[3]
Materials:
-
This compound powder
-
Polyethylene glycol 400 (PEG-400)
-
Sterile saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer and sonicator
-
Oral gavage needles
Procedure:
-
Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the number and weight of the animals.
-
Prepare the vehicle solution by mixing 20% PEG-400 in sterile saline (e.g., 2 mL of PEG-400 with 8 mL of saline).
-
Weigh the this compound powder and place it in a sterile microcentrifuge tube.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing to ensure a homogenous suspension. Gentle warming or brief sonication can be used if necessary to aid dissolution.
-
The final dosing volume is typically 10 mL/kg of body weight.
-
Administer the solution to the animals via oral gavage. Prepare the solution fresh daily.
Protocol 2: Measurement of Soluble Epoxide Hydrolase (sEH) Activity
This is a generalized protocol for a radiometric assay to determine sEH activity in tissue homogenates. Specific substrates and conditions may vary.
Materials:
-
Tissue of interest (e.g., liver, kidney)
-
Homogenization buffer (e.g., sodium phosphate buffer with protease inhibitors)
-
Radiolabeled sEH substrate (e.g., [³H]-t-DPPO)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Harvest the tissue and immediately place it in ice-cold homogenization buffer.
-
Homogenize the tissue using a suitable homogenizer and centrifuge to obtain the cytosolic fraction (supernatant), as sEH is predominantly a cytosolic enzyme.[11]
-
Determine the protein concentration of the cytosolic fraction using a standard method (e.g., Bradford assay).
-
In a microcentrifuge tube, combine a specific amount of cytosolic protein with the assay buffer.
-
To measure inhibited activity, pre-incubate the sample with this compound for a defined period (e.g., 10 minutes) at 30°C.[12]
-
Initiate the enzymatic reaction by adding the radiolabeled substrate.
-
Incubate the reaction for a specific time at 30°C. The incubation time should be within the linear range of the assay.
-
Stop the reaction by adding a suitable organic solvent (e.g., ethyl acetate) to extract the unreacted substrate, leaving the more polar diol product in the aqueous phase.
-
Centrifuge to separate the phases.
-
Transfer a portion of the aqueous phase to a scintillation vial, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Calculate the sEH activity based on the amount of radiolabeled diol formed per unit of time per milligram of protein.
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Species/Enzyme Source | Value | Reference |
| IC₅₀ | Human sEH | 0.9 nM | |
| IC₅₀ | Cynomolgus Monkey sEH | 9 nM | [12] |
Table 2: Pharmacokinetic Parameters of this compound in Different Species
| Species | Dose & Route | Terminal Half-life (t½) | Clearance (CL) | Reference |
| Horse | 0.1 mg/kg IV | 13 ± 3 h | 68 ± 15 mL/h/kg | [7][9] |
| Horse | 0.3 mg/kg IV | 13 ± 0.5 h | 48 ± 5 mL/h/kg | [7][9] |
| Horse | 1 mg/kg IV | 24 ± 5 h | 14 ± 1 mL/h/kg | [7][9] |
| Cynomolgus Monkey | 0.3 mg/kg Oral | ~30 h (estimated from graph) | Not Reported | [12] |
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound action via inhibition of soluble epoxide hydrolase (sEH).
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for evaluating this compound efficacy in vivo.
Troubleshooting Logic for Lack of Efficacy
Caption: Decision tree for troubleshooting a lack of biological effect with this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. Soluble Epoxide Hydrolase Inhibition by this compound Promotes Brown Adipogenesis and Reduces Serum Triglycerides in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Soluble epoxide hydrolase inhibition with this compound alleviates liver fibrosis and portal pressure in carbon tetrachloride-induced cirrhosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetics and antinociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Long-Term t-TUCB Treatment Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for challenges encountered during long-term treatment studies with the soluble epoxide hydrolase (sEH) inhibitor, t-TUCB.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (trans-4-{4-[3-(4-Trifluoromethoxy-phenyl)-ureido]-cyclohexyloxy}-benzoic acid) is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme. The primary mechanism of action involves preventing the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the levels of EETs, which in turn can reduce inflammation, pain, and blood pressure.
Q2: What are the key signaling pathways modulated by this compound?
A2: By stabilizing EETs, this compound influences several downstream signaling pathways. EETs are known to inhibit the NF-κB pathway, a key regulator of inflammation.[1][2] They can also activate peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation.[3] Additionally, the sEH pathway is implicated in regulating endoplasmic reticulum (ER) stress and apoptosis.[4]
Q3: What is the reported potency of this compound across different species?
A3: The inhibitory potency (IC50) of this compound can vary between species. It is a potent inhibitor of human, equine, canine, and feline sEH. Researchers should be aware of these species-specific differences when designing preclinical studies.[5]
Q4: Has tolerance or tachyphylaxis been observed with long-term sEH inhibitor treatment?
A4: Studies on sEH inhibitors have suggested a lack of tolerance development in rat models of pain.[3] Tachyphylaxis, a rapid decrease in response to a drug, has been observed with some drug classes like H2-receptor antagonists but has not been reported as a significant issue for sEH inhibitors in the available literature.[6][7][8] However, this should be monitored in long-term studies.
Q5: What is known about the long-term toxicity of this compound?
A5: An acute oral toxicity study in mice determined the LD50 of this compound to be greater than 2000 mg/kg, with no abnormal clinical signs observed over a 14-day period.[9] Studies in horses and dogs with treatment durations of up to 10 days have reported negligible negative side effects.[10][11] A 14-day study in rats also showed protective effects against myocardial injury without reported toxicity.[12] While some studies with treatment durations up to 6 weeks have noted minimal toxicity, comprehensive, publicly available long-term toxicology data is limited.[13] Researchers should conduct appropriate safety pharmacology and repeated dose toxicity studies based on the intended duration of their experiments.[14][15][16][17]
Troubleshooting Guides
In Vitro Experimentation
Problem: High variability or unexpected cytotoxicity in cell-based assays.
| Possible Cause | Troubleshooting Steps |
| Compound Precipitation | - Visually inspect for precipitates in the culture medium after adding this compound. - Prepare fresh dilutions for each experiment. - Consider using a lower concentration or a different solvent system if solubility is a persistent issue. |
| Solvent Toxicity | - Always include a vehicle control (e.g., DMSO) at the same final concentration used for this compound to rule out solvent-induced cytotoxicity. |
| Inconsistent Pipetting/Plating | - Use calibrated pipettes. - Ensure uniform cell seeding density across all wells to minimize edge effects. |
| Interaction with Serum Proteins | - Components in fetal bovine serum (FBS) can interact with small molecules. Consider reducing the serum concentration during the treatment period if it does not compromise cell health. |
In Vivo Experimentation
Problem: Low or variable bioavailability of this compound after oral administration.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility in Formulation Vehicle | - Experimentally determine the solubility of this compound in various preclinical vehicles. - For compounds with acidic or basic groups, adjusting the pH of an aqueous vehicle can improve solubility. - If the required dose cannot be dissolved, creating a uniform suspension using agents like methylcellulose is a common alternative. |
| Rapid Metabolism | - While this compound is reported to have improved metabolic stability, species differences can exist.[9] - Conduct a pilot pharmacokinetic study to determine the half-life and clearance in the specific animal model. |
| Inadequate Dosing Technique | - Ensure proper oral gavage technique to avoid accidental administration into the lungs. - For long-term studies, consider alternative dosing methods like administration in drinking water or the use of osmotic mini-pumps for continuous delivery.[13] |
Problem: Lack of in vivo efficacy despite good in vitro potency.
| Possible Cause | Troubleshooting Steps |
| Insufficient Target Engagement | - Measure the ratio of epoxy-fatty acids (EETs) to their corresponding diols (DHETs) in plasma or target tissues. A lack of change in this ratio suggests insufficient sEH inhibition. |
| Species Differences in Potency | - Confirm the IC50 of this compound against the sEH enzyme from the animal species being used in the in vivo model.[5] |
| Poor Tissue Distribution | - Determine the concentration of this compound in the target tissue to ensure it is reaching the site of action. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Species | IC50 (nM) |
| Human | 0.9[9] |
| Monkey | 9.0[18] |
| Equine | Potent inhibitor (specific IC50 not stated)[10] |
| Canine | Potent inhibitor (specific IC50 not stated)[5] |
| Feline | Potent inhibitor (specific IC50 not stated)[5] |
Table 2: Pharmacokinetic Parameters of this compound in Horses (Intravenous Administration)
| Dose (mg/kg) | Terminal Half-life (h) | Clearance (mL/h/kg) |
| 0.1 | 13 ± 3 | 68 ± 15 |
| 0.3 | 13 ± 0.5 | 48 ± 5 |
| 1.0 | 24 ± 5 | 14 ± 1 |
| Data are presented as mean ± SEM.[19] |
Table 3: Acute Oral Toxicity of this compound in Mice
| Parameter | Result |
| LD50 | > 2000 mg/kg |
| Observation Period | 14 days |
| Adverse Effects | No abnormal clinical signs or mortalities observed. |
| [9] |
Experimental Protocols
Protocol 1: In Vitro sEH Inhibition Assay (Fluorescence-Based)
This protocol is a generalized method for determining the IC50 of this compound.
-
Compound Preparation: Prepare serial dilutions of this compound and a positive control inhibitor in DMSO.
-
Enzyme Preparation: Dilute recombinant sEH enzyme (from the species of interest) to the desired concentration in a cold assay buffer (e.g., Tris-HCl, pH 7.4).
-
Assay Plate Setup: In a 384-well black microplate, add the diluted this compound or control. Then, add the diluted sEH enzyme solution to each well.
-
Incubation: Incubate the plate for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add a fluorescent substrate, such as (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester (PHOME), to each well to start the enzymatic reaction.
-
Fluorescence Reading: Immediately place the plate in a fluorescence plate reader. Read the fluorescence intensity kinetically over a set time or as an endpoint reading.
-
Data Analysis: Subtract the background fluorescence. Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
Protocol 2: In Vivo Pharmacokinetic Study in Rodents
This protocol outlines a general procedure for assessing the pharmacokinetic profile of this compound.
-
Animal Model: Use male mice (e.g., C57BL/6) of a specific age range (e.g., 7-8 weeks).
-
Acclimatization and Fasting: Allow animals to acclimatize to the facility. Fast the mice overnight before dosing, with free access to water.
-
Formulation and Dosing: Formulate this compound in a suitable vehicle (e.g., 20% PEG-400 in saline) to achieve the desired dose. Administer the formulation via oral gavage.
-
Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Use an anticoagulant (e.g., EDTA).
-
Sample Processing: Immediately process the blood to separate plasma.
-
Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS.
-
Pharmacokinetic Analysis: Use appropriate software to perform a non-compartmental analysis to determine key pharmacokinetic parameters, including Cmax, Tmax, half-life (t½), and area under the curve (AUC).
Visualizations
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for a long-term in vivo study.
Caption: Troubleshooting guide for low in vivo efficacy.
References
- 1. Soluble epoxide hydrolase inhibitors for smoking-associated inflammatory lung diseases and chronic obstructive pulmonary disease: a meta-analytical systematic review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of soluble epoxide hydrolase alleviates insulin resistance and hypertension via downregulation of SGLT2 in the mouse kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Soluble Epoxide Hydrolase Deficiency or Inhibition Attenuates Diet-induced Endoplasmic Reticulum Stress in Liver and Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Problems related to acid rebound and tachyphylaxis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Histamine2-receptor antagonists: Rapid development of tachyphylaxis with repeat dosing. | Semantic Scholar [semanticscholar.org]
- 9. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Soluble epoxide hydrolase activity and pharmacologic inhibition in horses with chronic severe laminitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmaceutical Effects of Inhibiting the Soluble Epoxide Hydrolase in Canine Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischaemic injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. ema.europa.eu [ema.europa.eu]
- 15. Repeat Dose Toxicity - Creative Biolabs [creative-biolabs.com]
- 16. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 17. chemsafetypro.com [chemsafetypro.com]
- 18. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Outcomes in t-TUCB Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret and address unexpected outcomes in experiments involving the soluble epoxide hydrolase (sEH) inhibitor, t-TUCB.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and unexpected results encountered during this compound experiments in a question-and-answer format.
Q1: My in vitro results with this compound are not replicating in my in vivo model. What are the potential reasons for this discrepancy?
A1: The translation from in vitro to in vivo efficacy can be influenced by several factors:
-
Pharmacokinetics (PK): this compound has shown variable PK profiles across different species.[1] For instance, oral bioavailability can be limited and may decrease with higher doses.[2] Ensure your dosing regimen achieves and maintains a plasma concentration sufficient to inhibit sEH. It is recommended to perform a pilot PK study in your specific animal model.
-
Metabolism: While this compound is generally stable in liver microsomes, species-specific metabolism can occur.[2] Consider that metabolites may have different activities or off-target effects.
-
Target Engagement: Confirm that this compound is reaching its target tissue and inhibiting sEH in vivo. This can be assessed by measuring the ratio of epoxy fatty acids (EpFAs) to their corresponding diols (dihydroxyeicosatrienoic acids, DHETs) in plasma or tissue homogenates. A successful inhibition will lead to an increased EpFA/DHET ratio.
-
Complex Biological Environment: The in vivo environment involves complex interactions between different cell types and signaling pathways that are not fully recapitulated in cell culture. The predominant EpFA profile can be species- and diet-dependent, which can influence the anti-nociceptive effect of sEH inhibitors.[3]
Q2: I am observing high variability in my experimental results between animals or plates. How can I reduce this?
A2: High variability can stem from several sources:
-
Compound Solubility and Stability: this compound is poorly soluble in water but soluble up to 100 mM in DMSO.[4][5] Ensure the compound is fully dissolved before use. For in vivo studies, vehicles like 20% PEG-400 in saline or oleic acid-rich triglycerides with 20% PEG400 have been used.[6][7] Improper formulation can lead to inconsistent dosing.
-
Animal Handling and Stress: Stress can significantly impact inflammatory and metabolic pathways. Ensure consistent and proper animal handling techniques.
-
Assay Performance: For in vitro assays, ensure consistent cell seeding densities, incubation times, and reagent concentrations. For sEH activity assays, substrate concentration and incubation time are critical parameters that may need optimization.[8]
-
Biological Variation: Account for biological variables such as age, sex, and diet, as these can influence baseline sEH activity and response to inhibition. For example, female mice have been noted to be less susceptible to the diabetic phenotype where this compound showed analgesic effects.[9]
Q3: Unexpectedly, the expression of the Ephx2 gene (which encodes for sEH) increased after this compound treatment. Is this a known phenomenon?
A3: Yes, this is a documented feedback mechanism. In studies on brown adipogenesis, this compound was observed to increase both Ephx2 mRNA and sEH protein expression in a dose-dependent manner.[10] This suggests that the cell may be attempting to compensate for the inhibition of sEH activity by upregulating its expression. When analyzing your results, it is crucial to measure sEH activity directly, rather than relying solely on gene or protein expression levels, as the latter can be misleading.
Q4: this compound is described as an anti-inflammatory agent, but I am not seeing a reduction in inflammatory markers in my model.
A4: This is a key finding in some studies. In a horse model of inflammatory joint pain, 1 mg/kg of this compound produced significant anti-nociceptive (pain-relieving) effects but had negligible anti-inflammatory activity, as measured by inflammatory cell numbers and protein concentration in the synovial fluid.[3][11][12] This suggests that the analgesic effects of sEH inhibition can be decoupled from its anti-inflammatory effects. The primary mechanism for pain relief may be through the stabilization of EpFAs, which have direct effects on ion channels and neuronal signaling, rather than a broad reduction in inflammation.[3]
Q5: My results show that this compound did not affect body weight in my diet-induced obesity model, which was the primary endpoint. Is this experiment a failure?
A5: Not necessarily. In a study with diet-induced obese mice, this compound did not alter body weight, fat pad weight, or glucose and insulin tolerance.[13][14] However, it did significantly decrease serum triglycerides and increase the expression of genes important for lipid metabolism in brown adipose tissue (BAT).[10][13] This highlights that this compound can induce specific metabolic changes even in the absence of broad systemic effects like weight loss. It is important to analyze a wide range of metabolic parameters to fully understand the compound's effects.
Q6: How can I confirm that this compound is engaging its target, sEH, in my experiment?
A6: Target engagement can be confirmed through several methods:
-
sEH Activity Assay: The most direct method is to measure sEH activity in cell lysates or tissue homogenates from your experimental groups. A significant reduction in activity in the this compound treated group compared to the vehicle control confirms target engagement.[8][15]
-
Biomarker Analysis (EpFA/Diol Ratio): Measure the levels of sEH substrates (EpFAs) and their products (diols) in plasma or tissues using LC-MS/MS. A significant increase in the ratio of EpFAs to diols indicates successful sEH inhibition.
-
Competitive Displacement Assay: For more advanced biochemical characterization, a FRET-based competitive displacement assay can measure the binding affinity (Ki) of this compound to sEH.[16]
Data Presentation
The following tables summarize quantitative data from various studies to provide context for expected and unexpected outcomes.
Table 1: Effect of this compound on Brown Adipocyte Gene and Protein Expression in vitro
| Concentration | Ucp1 mRNA | Pgc-1α mRNA | Pparγ mRNA | UCP1 Protein | PGC-1α Protein |
| Vehicle | Baseline | Baseline | Baseline | Baseline | Baseline |
| 5 µM this compound | Increased | Increased | No significant change | Increased | Increased |
| 20 µM this compound | Increased | Increased | Increased | Increased | Increased |
Data summarized from a study on murine brown preadipocytes differentiated for 6 days.[10]
Table 2: Unexpected Outcomes of this compound Treatment in Diet-Induced Obese Mice
| Parameter | Vehicle Control | This compound (3 mg/kg/day) | Outcome |
| Body Weight Change | Gain | No significant difference | Unexpected Lack of Effect |
| Glucose Tolerance | Impaired | No significant improvement | Unexpected Lack of Effect |
| Serum Triglycerides | Elevated | Significantly Decreased | Positive Unexpected Effect |
Data summarized from an in vivo study where this compound was delivered via mini osmotic pump.[10][13][14]
Table 3: Dose-Dependent Anti-Nociceptive vs. Anti-Inflammatory Effects of this compound in a Horse Synovitis Model
| Dose (IV) | Pain & Lameness Score | Tactile Allodynia | Synovial Fluid Neutrophils |
| Vehicle | Baseline (High) | Baseline (High) | Baseline (High) |
| 0.03 mg/kg | No significant change | No significant change | No significant change |
| 0.1 mg/kg | No significant change | No significant change | No significant change |
| 0.3 mg/kg | No significant change | No significant change | No significant change |
| 1.0 mg/kg | Significantly Decreased | Significantly Decreased | No significant change |
Data summarized from a study using an LPS-induced radiocarpal synovitis model in horses.[3][12][17]
Experimental Protocols
Protocol 1: Soluble Epoxide Hydrolase (sEH) Activity Assay (Fluorometric)
This protocol is adapted from commercially available kits and provides a method to determine sEH activity in cell lysates or tissue homogenates.[11][15]
-
Sample Preparation:
-
For adherent cells, wash with PBS, then lyse using an appropriate lysis buffer.
-
For tissue, homogenize in a suitable buffer and centrifuge to collect the cytosolic fraction.
-
Determine the total protein concentration of the lysate/homogenate using a BCA or Bradford assay. Dilute samples to a consistent final protein concentration (e.g., 1-2 mg/mL).
-
-
Assay Procedure (96-well format):
-
Add 98 µL of cell lysate or cytosol preparation to each well.
-
To test for inhibition, add 2 µL of this compound (at various concentrations) or vehicle (DMSO) and incubate for 30 minutes at room temperature with shaking.
-
Initiate the reaction by adding 52 µL of a diluted sEH substrate (e.g., Epoxy Fluor 7).
-
Incubate the mixture for 1 hour at room temperature, protected from light.
-
Measure the fluorescence using a microplate reader at excitation and emission wavelengths of 330 nm and 465 nm, respectively.
-
A standard curve using a known amount of the fluorescent product (e.g., 6-methoxy-2-naphthaldehyde) should be generated to quantify the results.
-
Protocol 2: PPARγ Activation Assay (Transactivation Reporter Assay)
This protocol describes a general method to assess if this compound can act as a PPARγ agonist, as has been reported.[10][18]
-
Cell Culture and Transfection:
-
Plate a suitable cell line (e.g., HEK293T or brown preadipocytes) in a 96-well plate.
-
Co-transfect the cells with a PPARγ expression vector and a reporter vector containing a PPAR response element (PPRE) driving the expression of a reporter gene (e.g., luciferase). A control vector (e.g., β-galactosidase) should also be co-transfected to normalize for transfection efficiency.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 5, 20 µM), a known PPARγ agonist (e.g., Rosiglitazone) as a positive control, and vehicle (DMSO) as a negative control.
-
Incubate the cells for an additional 24-48 hours.
-
-
Reporter Gene Assay:
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay system.
-
Measure the activity of the normalization reporter (e.g., β-galactosidase).
-
Calculate the relative reporter activity by dividing the luciferase activity by the normalization reporter activity. An increase in relative activity indicates PPARγ activation.
-
Protocol 3: In Vivo Administration of this compound in Rodents
This protocol provides a general guideline for administering this compound to rodents based on published studies.[7]
-
Compound Preparation:
-
For oral administration (p.o.), prepare this compound stock solutions in a vehicle such as 20% PEG-400 in saline.[7]
-
For continuous delivery, osmotic minipumps can be surgically implanted subcutaneously.[10]
-
Ensure the final concentration is adjusted to deliver the desired dose (e.g., 3, 10, or 30 mg/kg) in a suitable administration volume (e.g., 10 mL/kg body weight).[7]
-
-
Dosing and Monitoring:
-
Administer the prepared this compound solution or vehicle to the respective animal groups.
-
For acute studies, monitor animals for clinical signs of toxicity at regular intervals (e.g., 30, 60, 120, 240 minutes) on the first day, and then daily.[7]
-
For chronic studies, monitor body weight and food intake regularly.
-
-
Sample Collection:
-
At the end of the study, collect blood via cardiac puncture or other appropriate methods for plasma analysis (PK, biomarkers).
-
Harvest tissues of interest, snap-freeze in liquid nitrogen, and store at -80°C for later analysis (e.g., sEH activity, gene/protein expression, histology).
-
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key pathways and logical relationships relevant to this compound experiments.
Caption: Arachidonic Acid Metabolism and the Role of this compound.
Caption: this compound can suppress NF-κB signaling via sEH inhibition.
References
- 1. Pharmacokinetics and in vivo potency of soluble epoxide hydrolase inhibitors in cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Species Differences in Metabolism of Soluble Epoxide Hydrolase Inhibitor, EC1728, Highlight the Importance of Clinically Relevant Screening Mechanisms in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. rndsystems.com [rndsystems.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Measurement of soluble epoxide hydrolase (sEH) activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Figure 1, [Schematic representation of the arachidonic...]. - Multiple Sclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pharmacological Inhibition of Soluble Epoxide Hydrolase by this compound Improves Brown Adipose Tissue Activities in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Förster resonance energy transfer competitive displacement assay for human soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Efficacy of t-TUCB and Other Soluble Epoxide Hydrolase (sEH) Inhibitors
In the landscape of therapeutic drug development, soluble epoxide hydrolase (sEH) has emerged as a compelling target for a multitude of pathologies characterized by inflammation and pain.[1][2] Inhibition of sEH prevents the degradation of endogenous anti-inflammatory lipid mediators, offering a novel therapeutic strategy.[3] Among the numerous sEH inhibitors developed, trans-4-{4-[3-(4-trifluoromethoxyphenyl)ureido]cyclohexyloxy}benzoic acid (t-TUCB) has garnered significant attention for its high potency and promising preclinical efficacy.[4][5] This guide provides an objective comparison of this compound's performance against other notable sEH inhibitors, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers, scientists, and drug development professionals in their endeavors.
The Role of Soluble Epoxide Hydrolase in Inflammatory Signaling
Soluble epoxide hydrolase is a critical enzyme in the metabolism of epoxyeicosatrienoic acids (EETs), which are signaling lipids derived from arachidonic acid by cytochrome P450 epoxygenases.[2][4] EETs generally exhibit potent anti-inflammatory, vasodilatory, and analgesic properties.[3][6] However, sEH rapidly hydrolyzes these beneficial EETs into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[2][3] By inhibiting sEH, the concentration and bioavailability of EETs are increased, thereby amplifying their therapeutic effects.[5][6] This mechanism underscores the broad therapeutic potential of sEH inhibitors.
Below is a diagram illustrating the signaling pathway of soluble epoxide hydrolase and the mechanism of its inhibition.
Caption: The sEH signaling pathway and the action of sEH inhibitors.
Comparative Efficacy of sEH Inhibitors: A Data-Driven Overview
The efficacy of sEH inhibitors is primarily evaluated based on their half-maximal inhibitory concentration (IC50) against the target enzyme and their performance in various preclinical models of disease. The following tables summarize key quantitative data for this compound and other well-characterized sEH inhibitors.
Table 1: In Vitro Potency (IC50, nM) of sEH Inhibitors Across Species
| Inhibitor | Human sEH | Rat sEH | Mouse sEH | Canine sEH | Feline sEH | Equine sEH |
| This compound | 0.9[7] | Low nM[8] | < 1[9] | < 1[9] | < 1[9] | 6[10] |
| TPPU | 1.1[9] | 2.8[9] | Low nM[9] | - | - | - |
| t-AUCB | - | Low nM[8] | - | - | - | 5[10] |
| APAU | - | Low nM[8] | - | - | - | 50[10] |
| AUDA | 100[3] | - | 50[3] | - | - | 8[10] |
Table 2: In Vivo Efficacy of sEH Inhibitors in Preclinical Models
| Inhibitor | Disease Model | Species | Key Findings |
| This compound | Diabetic Neuropathic Pain | Rat | Effective at reducing allodynia, with significant effects observed at a dose of 10 mg/kg.[8] |
| Inflammatory Pain (LPS-induced) | Rat | Demonstrated a dose-dependent reduction in allodynia, with the highest effect at 10 mg/kg.[8] | |
| Myocardial Ischemic Injury | Rat | Protected against isoproterenol-induced myocardial infarction.[4] | |
| Chronic Severe Laminitis | Horse | Adjunct therapy with this compound resulted in a significant decrease in pain scores.[10][11] | |
| APAU | Diabetic Neuropathic Pain | Rat | Significantly decreased allodynia at a dose of 10 mg/kg, outperforming celecoxib.[8] |
| Inflammatory Pain (LPS-induced) | Rat | Significantly blocked allodynia over a broad range of doses.[8] | |
| t-AUCB | Diabetic Neuropathic Pain | Rat | Showed a brief effect, being less effective than APAU and this compound in this model.[8] |
| Inflammatory Pain (LPS-induced) | Rat | Significantly effective at higher doses of 30 and 100 mg/kg.[8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Provided below are protocols for key experiments cited in the comparison of sEH inhibitors.
sEH Enzyme Activity Assay (In Vitro)
This assay is fundamental for determining the in vitro inhibitory activity of compounds on soluble epoxide hydrolase.
Materials:
-
Recombinant sEH enzyme (human, rat, etc.)
-
Test inhibitor (e.g., this compound)
-
Assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)[12]
-
Fluorogenic substrate (e.g., CMNPC - cyano(6-methoxynaphthalen-2-yl)methyl ((3-phenyloxiran-2-yl)methyl) carbonate)[5]
-
96-well or 384-well microplates[13]
-
Fluorescence microplate reader[9]
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
Add the diluted inhibitor to the microplate wells.
-
Add the recombinant sEH enzyme solution to each well and incubate for a specified period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor-enzyme binding.[5]
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately measure the fluorescence intensity over time using a microplate reader at the appropriate excitation and emission wavelengths.[6]
-
Calculate the rate of the enzymatic reaction for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[6]
Rodent Model of Diabetic Neuropathic Pain (In Vivo)
This model is utilized to assess the analgesic effects of sEH inhibitors on chronic pain.[2]
Animal Model:
-
Male Sprague-Dawley rats or Swiss Webster mice.[2]
Procedure:
-
Induction of Diabetes: Induce diabetes with a single intraperitoneal injection of streptozocin (STZ). Monitor blood glucose levels to confirm the diabetic state.[2]
-
Assessment of Mechanical Allodynia: Use von Frey filaments to measure the paw withdrawal threshold in response to a mechanical stimulus. A lower threshold indicates allodynia.
-
Drug Administration: Administer the sEH inhibitor (e.g., this compound) or vehicle control via the desired route (e.g., oral gavage, intraperitoneal injection).
-
Post-Treatment Assessment: Measure the paw withdrawal threshold at various time points after drug administration.
-
Data Analysis: Compare the withdrawal thresholds between the inhibitor-treated group and the vehicle-treated group to determine the anti-allodynic effect of the compound.[9]
Liver Microsomal Stability Assay
This assay assesses the metabolic stability of the inhibitors, which is a critical pharmacokinetic parameter.[9]
Materials:
-
Liver microsomes from the target species (e.g., human, rat)[9]
-
Test inhibitor
-
NADPH (cofactor)[9]
-
Buffer solution
Procedure:
-
Prepare an incubation mixture containing the test inhibitor and liver microsomes in the buffer.
-
Initiate the metabolic reaction by adding NADPH.
-
Incubate the mixture at 37°C.
-
At various time points, take aliquots of the mixture and quench the reaction.
-
Analyze the concentration of the remaining parent inhibitor in the samples using a validated analytical method such as LC-MS/MS.
-
Calculate the in vitro half-life (t1/2) of the inhibitor.
The following diagram illustrates a typical experimental workflow for evaluating sEH inhibitors.
Caption: A typical experimental workflow for sEH inhibitor evaluation.
Conclusion
The available data consistently demonstrate that this compound is a highly potent sEH inhibitor across multiple species, exhibiting robust efficacy in various preclinical models of pain and inflammation.[4][5][8] Its performance, particularly in terms of in vitro potency, is comparable or superior to other well-studied sEH inhibitors like TPPU and t-AUCB. While direct head-to-head comparisons of pharmacokinetic profiles are not always available, the collective evidence supports the continued investigation of this compound as a promising therapeutic candidate. The selection of an optimal sEH inhibitor for a specific research application will ultimately depend on a comprehensive evaluation of its potency, selectivity, pharmacokinetic properties, and efficacy in relevant disease models. This guide provides a foundational dataset to inform such decisions.
References
- 1. Targeting the soluble epoxide hydrolase pathway as a novel therapeutic approach for the treatment of pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selection of Potent Inhibitors of Soluble Epoxide Hydrolase for Usage in Veterinary Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Soluble epoxide hydrolase activity and pharmacologic inhibition in horses with chronic severe laminitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of a soluble epoxide hydrolase inhibitor as adjunctive analgesic in a laminitic horse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. agilent.com [agilent.com]
A Comparative Guide: t-TUCB versus NSAIDs for Pain Management
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel analgesic agent trans-4-[4-(3-(4-trifluoromethoxyphenyl)-ureido)cyclohexyloxy]benzoic acid (t-TUCB) and traditional nonsteroidal anti-inflammatory drugs (NSAIDs) for pain management. The information presented herein is based on preclinical experimental data, focusing on the mechanisms of action, efficacy in inflammatory and neuropathic pain models, and safety profiles.
Introduction: Two Distinct Approaches to Analgesia
Pain management remains a significant challenge in modern medicine, with a continuous search for more effective and safer therapeutic options. Traditional NSAIDs, a cornerstone of analgesic therapy, function primarily by inhibiting cyclooxygenase (COX) enzymes. This guide introduces a newer investigational compound, this compound, which operates through a fundamentally different mechanism: the inhibition of soluble epoxide hydrolase (sEH). By comparing these two classes of compounds, this document aims to provide researchers and drug development professionals with a comprehensive overview to inform future research and development efforts.
Mechanism of Action: A Tale of Two Pathways
The analgesic and anti-inflammatory effects of NSAIDs and this compound stem from their modulation of distinct lipid signaling pathways.
NSAIDs: Inhibition of the Cyclooxygenase (COX) Pathway
NSAIDs exert their effects by blocking the activity of COX-1 and COX-2 enzymes. These enzymes are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2][3] COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa and maintaining kidney function, while COX-2 is primarily induced during inflammation.[1] Non-selective NSAIDs inhibit both isoforms, which can lead to gastrointestinal and renal side effects, while COX-2 selective NSAIDs (coxibs) were developed to minimize these risks.[1]
This compound: Inhibition of the Soluble Epoxide Hydrolase (sEH) Pathway
This compound is a potent inhibitor of soluble epoxide hydrolase (sEH).[4] The sEH enzyme is part of the cytochrome P450 (CYP) pathway of arachidonic acid metabolism. CYPs convert polyunsaturated fatty acids into epoxy-fatty acids (EpFAs), such as epoxyeicosatrienoic acids (EETs), which have anti-inflammatory and analgesic properties.[5][6] However, these beneficial EpFAs are rapidly degraded by sEH into less active dihydroxy-fatty acids (DHETs).[5] By inhibiting sEH, this compound stabilizes and increases the levels of endogenous EpFAs, thereby enhancing their pain-relieving and inflammation-resolving effects.[5]
Preclinical Efficacy: A Comparative Analysis
The analgesic efficacy of this compound and NSAIDs has been evaluated in various preclinical models of inflammatory and neuropathic pain.
Inflammatory Pain Models
Table 1: Efficacy in the Carrageenan-Induced Paw Edema Model (Rat)
| Compound | Dose | Route | Time Point | % Inhibition of Edema | Reference |
| Ibuprofen | 100 mg/kg | p.o. | 3 h | ~55% | [7] |
| Naproxen | 15 mg/kg | p.o. | 4 h | Significant reduction in PWT | [8] |
| Indomethacin | 5 mg/kg | i.p. | 3 h | Significant inhibition | [9] |
| APAU (sEH inhibitor) | 10 mg/kg | s.c. | 3 h | Significantly blocked allodynia | [10] |
PWT: Paw Withdrawal Threshold
Table 2: Efficacy in the Lipopolysaccharide (LPS)-Induced Inflammatory Pain Model (Rat)
| Compound | Dose | Route | Time Point | % Reversal of Mechanical Allodynia | Reference |
| Celecoxib | 10 mg/kg | s.c. | 3 h | Marginal effect | [10] |
| APAU (sEH inhibitor) | 10 mg/kg | s.c. | 3 h | Significant blockade of allodynia | [10] |
| This compound | 10 mg/kg | s.c. | 3 h | Significant at all doses | [10] |
Neuropathic Pain Models
Table 3: Efficacy in the Streptozotocin (STZ)-Induced Diabetic Neuropathy Model (Rodent)
| Compound | Dose | Route | Species | Outcome | Reference |
| Celecoxib | 10 mg/kg | s.c. | Rat | No significant effect on allodynia | [10] |
| APAU (sEH inhibitor) | 10 mg/kg | s.c. | Rat | Significantly decreased allodynia | [10] |
| This compound | 10 mg/kg | s.c. | Mouse | Similar withdrawal threshold improvement to gabapentin | [11] |
Safety and Tolerability: A Key Differentiator
The safety profiles of this compound and NSAIDs are a critical consideration in their potential clinical applications.
NSAIDs: Established Side Effect Profile
The long-term use of NSAIDs is associated with a well-documented risk of adverse effects, primarily affecting the gastrointestinal, cardiovascular, and renal systems.[12][13]
-
Gastrointestinal Toxicity : Inhibition of COX-1 disrupts the production of prostaglandins that protect the stomach lining, leading to an increased risk of ulcers, bleeding, and perforation.[12][14]
-
Cardiovascular Toxicity : NSAIDs can increase the risk of heart attack and stroke, an effect that is thought to be related to the imbalance of pro-thrombotic and anti-thrombotic prostanoids.[13][15]
-
Renal Toxicity : Prostaglandins play a role in maintaining renal blood flow, and their inhibition by NSAIDs can lead to acute kidney injury, especially in susceptible individuals.[12]
This compound: A Potentially Favorable Safety Profile
Preclinical studies on this compound and other sEH inhibitors suggest a more favorable safety profile compared to NSAIDs.
-
Gastrointestinal Safety : By not targeting the COX pathway, sEH inhibitors are not expected to cause the same gastrointestinal side effects as NSAIDs.
-
Cardiovascular Profile : Unlike NSAIDs, sEH inhibitors do not interfere with the production of prostacyclin, a vasodilator and inhibitor of platelet aggregation.[10] In fact, the stabilization of EpFAs may have cardioprotective effects.
-
General Tolerability : In an acute oral toxicity study in mice, this compound did not show any abnormal clinical signs or mortality at a dose of 2000 mg/kg.[2]
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in this guide.
Carrageenan-Induced Paw Edema (Rat)
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 11. mdpi.com [mdpi.com]
- 12. bioseb.com [bioseb.com]
- 13. researchgate.net [researchgate.net]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. researchgate.net [researchgate.net]
The Role of t-TUCB in Blood Pressure Regulation: A Comparative Analysis of Soluble Epoxide Hydrolase Inhibitors
For Immediate Release
[City, State] – Researchers in the fields of cardiovascular disease and pharmacology now have access to a comprehensive comparison guide on the effects of trans-4-{4-[3-(4-trifluoromethoxyphenyl)-ureido] cyclohexyloxy} benzoic acid (t-TUCB), a potent soluble epoxide hydrolase (sEH) inhibitor, on blood pressure. This guide provides a detailed analysis of this compound's mechanism of action, presents comparative experimental data with other sEH inhibitors, and outlines the methodologies of key studies, offering a valuable resource for drug development professionals.
The inhibition of soluble epoxide hydrolase has emerged as a promising therapeutic strategy for hypertension.[1][2] By blocking sEH, these inhibitors prevent the degradation of epoxyeicosatrienoic acids (EETs), which are endogenous lipid mediators with vasodilatory and anti-inflammatory properties.[1][3][4] This mechanism ultimately leads to a reduction in blood pressure.[1][5][6]
Mechanism of Action: The sEH Pathway
Soluble epoxide hydrolase inhibitors, including this compound, exert their antihypertensive effects by modulating the arachidonic acid cascade. Cytochrome P450 epoxygenases convert arachidonic acid into EETs. These EETs are then hydrolyzed into less active dihydroxyeicosatrienoic acids (DHETs) by sEH. By inhibiting sEH, compounds like this compound increase the bioavailability of EETs, which then promote vasodilation and lower blood pressure.[1][3][4]
Caption: Signaling pathway of this compound in blood pressure regulation.
Comparative Efficacy of Soluble Epoxide Hydrolase Inhibitors
Numerous preclinical studies have demonstrated the effectiveness of various sEH inhibitors in animal models of hypertension. The following table summarizes key findings from studies utilizing angiotensin II (Ang II)-induced and other hypertensive models.
| Compound | Animal Model | Dose/Administration | Blood Pressure Reduction | Reference |
| This compound | eNOS-KO Mice | Not specified | Significantly lower blood pressure compared to control. | [7] |
| t-AUCB | 2K1C Hypertensive Rats | Not specified | Significantly reduced systolic blood pressure. | [8] |
| c-AUCB | Ren-2 Transgenic Rats | In drinking water | Significant reduction in blood pressure. | [9][10] |
| NCND | Ang II-Hypertensive Rats | Chronic administration | Arterial blood pressure reduced from 170±3 mmHg to 149±10 mmHg. | [5] |
| AUDA | Ang II-Hypertensive Rats (Normal and High-Salt Diet) | Oral | Decreased blood pressure in both normal and high-salt diet groups. | [11][12] |
| AR9281 | Ang II-Hypertensive Rats | Oral (14 days) | Systolic blood pressure lowered from 180±5 mmHg to 142±7 mmHg. | [13] |
Experimental Protocols
The validation of sEH inhibitors' effects on blood pressure relies on robust and standardized experimental models. A commonly employed methodology is the angiotensin II-induced hypertension model in rats.
Experimental Workflow: Angiotensin II-Induced Hypertension Model
Caption: Workflow for evaluating sEH inhibitors in a rat hypertension model.
Detailed Methodology: Angiotensin II-Induced Hypertension in Rats
-
Animal Model: Male Sprague-Dawley or similar rat strains are typically used.
-
Induction of Hypertension: An osmotic minipump is surgically implanted subcutaneously to deliver a continuous infusion of angiotensin II (e.g., 60 ng/min) for a period of two to four weeks.[5][6]
-
Drug Administration: The sEH inhibitor being tested (e.g., this compound, AUDA, AR9281) is administered to the treatment group, often orally, while the control group receives a vehicle.[11][13]
-
Blood Pressure Measurement: Blood pressure is monitored throughout the study. The gold standard is the use of indwelling arterial catheters in conscious, freely moving animals, which provides continuous and accurate measurements.[5] Alternatively, tail-cuff plethysmography can be used for repeated, non-invasive measurements.[9]
-
Biochemical Analysis: At the end of the study, blood and tissue samples may be collected to measure the levels of EETs and DHETs to confirm the inhibition of sEH.[5][6]
Concluding Remarks
The available evidence strongly supports the role of this compound and other soluble epoxide hydrolase inhibitors as effective agents in lowering blood pressure in preclinical models of hypertension. Their unique mechanism of action, centered on the preservation of beneficial EETs, distinguishes them from conventional antihypertensive drugs. The data presented in this guide, derived from rigorous experimental protocols, underscores the therapeutic potential of this class of compounds for the management of cardiovascular diseases. Further clinical investigations are warranted to translate these promising preclinical findings into human therapies.
References
- 1. The soluble epoxide hydrolase as a pharmaceutical target for hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Editorial: Clinical Paths for Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orally Bioavailable Potent Soluble Epoxide Hydrolase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Potential of Soluble Epoxide Hydrolase Inhibition in the Treatment of Cardiac Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Soluble epoxide hydrolase inhibition lowers arterial blood pressure in angiotensin II hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Soluble epoxide hydrolase-dependent regulation of myogenic response and blood pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Inhibition of soluble epoxide hydrolase by cis-4-[4-(3-adamantan-1-ylureido)cyclohexyl-oxy]benzoic acid exhibits antihypertensive and cardioprotective actions in transgenic rats with angiotensin II-dependent hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of soluble epoxide hydrolase by cis-4-[4-(3-adamantan-1-yl-ureido)cyclohexyl-oxy]benzoic acid exhibits antihypertensive and cardioprotective actions in transgenic rats with angiotensin II-dependent hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An orally active epoxide hydrolase inhibitor lowers blood pressure and provides renal protection in salt-sensitive hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An Orally Active Epoxide Hydrolase Inhibitor Lowers Blood Pressure and Provides Renal Protection in Salt-Sensitive Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Soluble Epoxide Hydrolase Inhibitor AR9281 Decreases Blood Pressure, Ameliorates Renal Injury and Improves Vascular Function in Hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of t-TUCB and its Analogs in Soluble Epoxide Hydrolase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of trans-4-{4-[3-(4-trifluoromethoxyphenyl)-ureido]-cyclohexyloxy}-benzoic acid (t-TUCB), a potent soluble epoxide hydrolase (sEH) inhibitor, and its key analogs. The inhibition of sEH is a promising therapeutic strategy for a variety of conditions, including inflammatory pain, neuropathic pain, and cardiovascular diseases, by preventing the degradation of beneficial epoxy-fatty acids (EpFAs).[1][2][3] This document outlines the comparative efficacy, mechanism of action, and key experimental data for this compound and related compounds, offering a valuable resource for researchers in the field.
Mechanism of Action: The Soluble Epoxide Hydrolase Pathway
Soluble epoxide hydrolase is a critical enzyme in the metabolism of arachidonic acid.[2] Cytochrome P450 (CYP) epoxygenases convert arachidonic acid into epoxyeicosatrienoic acids (EETs), which are endogenous signaling molecules with potent anti-inflammatory, vasodilatory, and analgesic properties.[2] However, sEH rapidly hydrolyzes these beneficial EETs into their less active corresponding dihydroxyeicosatrienoic acids (DHETs).[2] By inhibiting sEH, compounds like this compound stabilize EETs, enhancing their protective effects.[1][2]
Quantitative Data Presentation: Comparative Efficacy of sEH Inhibitors
The following table summarizes the in vitro potency (IC₅₀) of this compound and its analogs against soluble epoxide hydrolase from various species. The lower the IC₅₀ value, the more potent the inhibitor.
| Inhibitor | Human sEH IC₅₀ (nM) | Rat sEH IC₅₀ (nM) | Mouse sEH IC₅₀ (nM) | Canine sEH IC₅₀ (nM) | Feline sEH IC₅₀ (nM) | Equine sEH IC₅₀ (nM) |
| This compound | < 1[4] | 0.9[5] | < 1[4] | < 1[4] | < 1[4] | < 1[4] |
| TPPU | 1.1[4] | 2.8[4] | Low nM[4] | - | - | - |
| t-AUCB | - | Low nM[1] | - | - | - | - |
| APAU | - | Low nM[1] | - | - | - | - |
| EC1728 | Potent[4] | - | Potent[4] | Potent[4] | Potent[4] | Potent[4] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the evaluation and comparison of sEH inhibitors.
This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound against sEH.
-
Enzyme Source: Recombinant sEH from the target species (e.g., human, rat, mouse) is used.[1]
-
Substrate: A fluorescent substrate, such as cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate (CMNC), is commonly employed.
-
Procedure:
-
The sEH enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) in a buffer solution (e.g., Tris-HCl) at 37°C.
-
The reaction is initiated by adding the fluorescent substrate.
-
The hydrolysis of the substrate by sEH results in the release of a fluorescent product, which is monitored over time using a fluorescence plate reader.
-
The rate of reaction is calculated for each inhibitor concentration.
-
-
Data Analysis: The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
This model assesses the anti-nociceptive effects of sEH inhibitors in response to inflammation.
-
Animal Model: Male Sprague-Dawley rats or Swiss Webster mice are commonly used.[2]
-
Induction of Inflammation: Inflammation is induced by injecting an inflammatory agent, such as lipopolysaccharide (LPS) or carrageenan, into the paw of the rodent.[1]
-
Drug Administration: The sEH inhibitor or vehicle control is administered to the animals, typically via oral gavage or intraperitoneal injection, before or after the induction of inflammation.[4]
-
Assessment of Nociception: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. The withdrawal threshold of the paw is determined at various time points after drug administration.[2]
-
Data Analysis: The withdrawal thresholds are compared between the inhibitor-treated group and the vehicle-treated group to determine the anti-allodynic effect of the compound.[4]
This protocol is used to determine the pharmacokinetic profile of an sEH inhibitor.
-
Animal Model: Male Sprague-Dawley rats are a common model.[2]
-
Drug Administration: A single dose of the sEH inhibitor is administered via a specific route (e.g., oral gavage, intravenous injection).
-
Blood Sampling: Blood samples are collected from the animals at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 24 hours) after drug administration.
-
Sample Analysis: Plasma is separated from the blood samples, and the concentration of the inhibitor is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).[2]
-
Data Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as half-life (t₁/₂), maximum concentration (Cₘₐₓ), time to maximum concentration (Tₘₐₓ), and area under the curve (AUC).[2]
Mandatory Visualization: Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preclinical evaluation of sEH inhibitors.
References
- 1. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. dovepress.com [dovepress.com]
- 4. benchchem.com [benchchem.com]
- 5. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-Fibrotic Effects of t-TUCB
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-fibrotic properties of trans-4-{4-[3-(4-trifluoromethoxyphenyl)-ureido]cyclohexyloxy}benzoic acid (t-TUCB), a potent soluble epoxide hydrolase (sEH) inhibitor. The following sections detail its mechanism of action, present supporting experimental data from preclinical models, and compare its efficacy with other anti-fibrotic agents.
Mechanism of Action: sEH Inhibition
This compound exerts its anti-fibrotic effects by inhibiting the soluble epoxide hydrolase (sEH) enzyme. sEH is responsible for the degradation of endogenous anti-inflammatory and anti-fibrotic lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the bioavailability of EETs, which in turn helps to resolve inflammation and attenuate fibrotic processes. This mechanism involves the modulation of several key signaling pathways implicated in fibrosis, including the reduction of pro-inflammatory cytokines and the suppression of pathways that lead to excessive extracellular matrix deposition.[1]
Preclinical Efficacy of this compound in Liver Fibrosis
The anti-fibrotic potential of this compound has been predominantly studied in animal models of liver fibrosis, particularly those induced by carbon tetrachloride (CCl4).
Quantitative Effects on Key Fibrotic Markers
In a rat model of CCl4-induced cirrhosis, administration of this compound demonstrated a significant reduction in several key markers of liver fibrosis.[1] The treatment was initiated after the establishment of fibrosis, highlighting its potential for therapeutic intervention.
| Parameter | CCl4 Control Group | CCl4 + this compound Group | Percentage Change |
| Pro-Fibrotic Gene Expression (mRNA) | |||
| α-Smooth Muscle Actin (α-SMA) | Significantly Elevated | Reduced | ↓ |
| Collagen I | Significantly Elevated | Reduced | ↓ |
| Collagen III | Significantly Elevated | Reduced | ↓ |
| Transforming Growth Factor-β (TGF-β) | Significantly Elevated | Reduced | ↓ |
| Tissue Inhibitor of Metalloproteinase-1 (TIMP-1) | Significantly Elevated | Reduced | ↓ |
| Anti-Fibrotic Gene Expression (mRNA) | |||
| Matrix Metalloproteinase-1 (MMP-1) | Significantly Reduced | Increased | ↑ |
| Matrix Metalloproteinase-13 (MMP-13) | Significantly Reduced | Increased | ↑ |
| Pro-Inflammatory Cytokines | |||
| Interleukin-1β (IL-1β) | Significantly Elevated | Reduced | ↓ |
| Interleukin-6 (IL-6) | Significantly Elevated | Reduced | ↓ |
| Tumor Necrosis Factor-α (TNF-α) | Significantly Elevated | Reduced | ↓ |
| Nuclear Factor-κB (NF-κB) | Significantly Elevated | Reduced | ↓ |
| Oxidative Stress Markers | |||
| Malondialdehyde (MDA) | Significantly Elevated | Reduced | ↓ |
| Superoxide Dismutase (SOD) | Significantly Reduced | Increased | ↑ |
| Glutathione Peroxidase (GSH-Px) | Significantly Reduced | Increased | ↑ |
Table 1: Summary of the effects of this compound on molecular markers of liver fibrosis, inflammation, and oxidative stress in a CCl4-induced rat model.[1] The data indicates a significant attenuation of the fibrotic, inflammatory, and oxidative stress responses following this compound treatment.
Comparison with Other Anti-Fibrotic Agents
While direct head-to-head clinical comparisons are not yet available, preclinical data provides some insight into the relative efficacy of this compound.
Comparison with another sEH Inhibitor: TPPU
In a study using a CCl4-induced mouse model of liver fibrosis, this compound was compared to another sEH inhibitor, 1-trifluoromethoxyphenyl-3-(1-propionylpiperidin-4-yl)urea (TPPU). Both inhibitors demonstrated anti-fibrotic effects by reducing collagen deposition.
| Treatment Group | Collagen Deposition (% Area) |
| Control | ~1% |
| CCl4 Only | ~5% |
| CCl4 + TPPU | ~1% |
| CCl4 + this compound | ~3.75% |
Table 2: Comparison of the effect of TPPU and this compound on collagen deposition in a CCl4-induced mouse model of liver fibrosis, as measured by Picrosirius Red staining. Both sEH inhibitors reduced collagen deposition, with TPPU showing a more pronounced effect in this particular study.
Comparison with Standard-of-Care Anti-Fibrotics: Pirfenidone and Nintedanib
Pirfenidone and nintedanib are currently approved for the treatment of idiopathic pulmonary fibrosis (IPF).[2][3][4][5] Their mechanisms of action differ from that of this compound. Pirfenidone's exact mechanism is not fully understood but is known to have broad anti-fibrotic, anti-inflammatory, and antioxidant effects.[2][4] Nintedanib is a tyrosine kinase inhibitor that targets multiple pathways involved in fibroblast proliferation, migration, and differentiation.[6][7][8]
Direct comparative preclinical studies between this compound and these agents are limited. However, the distinct mechanism of sEH inhibition by this compound suggests it may offer a complementary or alternative therapeutic strategy. Future research should focus on head-to-head comparisons in various fibrosis models to delineate the relative efficacy and potential for combination therapies.
Experimental Protocols
CCl4-Induced Liver Fibrosis in Rats
A commonly used protocol to induce liver fibrosis and test the efficacy of anti-fibrotic compounds is as follows:
-
Animal Model: Male Sprague-Dawley rats are typically used.[9]
-
Induction of Fibrosis: Carbon tetrachloride (CCl4) is administered, often via intraperitoneal injection or orogastric gavage, at a concentration of 1-2 mL/kg body weight, diluted in a vehicle like olive oil.[1][9][10][11] This administration is repeated twice a week for a period of 8-14 weeks to establish significant fibrosis and cirrhosis.[1][9]
-
This compound Administration: this compound can be administered prophylactically (at the same time as CCl4) or therapeutically (after fibrosis is established). In a therapeutic model, this compound administration (e.g., via oral gavage) would typically begin after several weeks of CCl4 treatment and continue for the remainder of the study.[1]
-
Assessment of Fibrosis: At the end of the study, animals are euthanized, and liver tissue is collected for analysis.
-
Histology: Liver sections are stained with Picrosirius Red to visualize and quantify collagen deposition.[12][13][14][15]
-
Biochemical Analysis: The hydroxyproline content of the liver tissue, a major component of collagen, is measured using a colorimetric assay as a quantitative marker of fibrosis.[16][17][18][19][20]
-
Gene Expression Analysis: Real-time quantitative polymerase chain reaction (RT-qPCR) is used to measure the mRNA levels of key pro-fibrotic and anti-fibrotic genes.[21][22][23][24][25]
-
Signaling Pathways and Visualizations
This compound and the TGF-β Signaling Pathway
Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis.[26][27][28][29] It promotes the differentiation of fibroblasts into myofibroblasts, which are the primary cells responsible for excessive extracellular matrix deposition. The anti-fibrotic effects of this compound are, in part, mediated by its ability to downregulate TGF-β expression.[1]
Caption: Signaling pathway illustrating how this compound inhibits sEH, leading to increased EETs which in turn downregulate the pro-fibrotic TGF-β pathway.
Experimental Workflow for Assessing Anti-Fibrotic Compounds
The following diagram outlines a typical workflow for evaluating the anti-fibrotic efficacy of a compound like this compound in a preclinical model.
Caption: A generalized experimental workflow for the preclinical evaluation of anti-fibrotic compounds.
References
- 1. Soluble epoxide hydrolase inhibition with this compound alleviates liver fibrosis and portal pressure in carbon tetrachloride-induced cirrhosis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacological treatment of idiopathic pulmonary fibrosis - preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The evolution of in vitro models of lung fibrosis: promising prospects for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological treatment of idiopathic pulmonary fibrosis – preclinical and clinical studies of pirfenidone, nintedanib, and N-acetylcysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Comparison of the Effectiveness of Nintedanib and Pirfenidone in Treating Idiopathic Pulmonary Fibrosis: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayo.edu [mayo.edu]
- 7. Application of nintedanib and other potential anti-fibrotic agents in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nintedanib in Progressive Fibrosing Interstitial Lung Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of experimental fibrotic liver diseases animal model by Carbon Tetracholoride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 14. med.emory.edu [med.emory.edu]
- 15. Method for Picrosirius Red-Polarization Detection of Collagen Fibers in Tissue Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Hydroxyproline assay. [bio-protocol.org]
- 17. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 18. assaygenie.com [assaygenie.com]
- 19. researchgate.net [researchgate.net]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. researchgate.net [researchgate.net]
- 22. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 23. rmdopen.bmj.com [rmdopen.bmj.com]
- 24. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 25. Markers of fibrosis and epithelial to mesenchymal transition demonstrate field cancerization in histologically normal tissue adjacent to breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 26. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. TGF-β1 Signaling and Tissue Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. The Role of TGF-β Receptors in Fibrosis [openrheumatologyjournal.com]
- 29. Targeting TGF-β signaling for the treatment of fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of t-TUCB in Inflammation Reduction: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the soluble epoxide hydrolase (sEH) inhibitor, t-TUCB (trans-4-{4-[3-(4-trifluoromethoxyphenyl)-ureido]-cyclohexyloxy}-benzoic acid), and its role in mitigating inflammation. By objectively comparing its performance with other alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers and professionals in the field of drug development.
Introduction to this compound and its Mechanism of Action
Inflammation is a complex biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. A key pathway in the resolution of inflammation involves epoxy-fatty acids (EpFAs), which are metabolites of polyunsaturated fatty acids. These EpFAs, such as epoxyeicosatrienoic acids (EETs), generally exhibit anti-inflammatory properties. However, their in vivo efficacy is limited by their rapid degradation by the soluble epoxide hydrolase (sEH) enzyme into less active or even pro-inflammatory diols.[1][2]
This compound is a potent and selective inhibitor of the sEH enzyme. By blocking sEH activity, this compound stabilizes the levels of endogenous EpFAs, thereby prolonging their anti-inflammatory effects. This mechanism of action presents a promising therapeutic strategy for a variety of inflammatory conditions.
Comparative Performance of this compound
To validate the anti-inflammatory role of this compound, its efficacy has been evaluated in various preclinical models and compared with other sEH inhibitors and established anti-inflammatory drugs.
Comparison with other sEH Inhibitors
Studies have compared the efficacy of this compound with other sEH inhibitors, such as APAU and t-AUCB, in a lipopolysaccharide (LPS)-induced inflammatory pain model in rats. The results indicate that while all three inhibitors demonstrate anti-allodynic effects, there are differences in their potency and time-course of action.
| Compound | Dose (mg/kg) | Time Point | % Maximal Possible Effect (MPE) |
| This compound | 10 | 3 h | Significant anti-allodynic response |
| APAU | 3 | 2 h | Significant anti-allodynic response |
| t-AUCB | 100 | 2 h | Significant anti-allodynic response |
Table 1: Comparative efficacy of sEH inhibitors in a rat model of inflammatory pain. Data is qualitative as presented in the source.[3]
Comparison with Celecoxib
Celecoxib, a selective COX-2 inhibitor, is a widely used non-steroidal anti-inflammatory drug (NSAID). While direct comparative studies between this compound and celecoxib in the same inflammatory model are limited in the reviewed literature, data from separate studies using the carrageenan-induced paw edema model in rats allow for an indirect comparison.
| Treatment | Dose (mg/kg) | Time Point (post-carrageenan) | Paw Volume (mL) / % Inhibition |
| Vehicle Control | - | 3 h | 1.25 ± 0.08 |
| Celecoxib | 1 | 4 h | Significant reduction |
| 10 | 3 h | 0.60 ± 0.05 (52.0% inhibition) | |
| 30 | 4 h | Significant reduction | |
| This compound | 10 | 3 h | Significant anti-allodynic effect (pain model) |
Table 2: Efficacy of Celecoxib in the carrageenan-induced paw edema model in rats.[4] Data for this compound in the same model was not available in the reviewed literature, hence data from an inflammatory pain model is presented for context.[3]
Furthermore, studies have shown that celecoxib can reduce the levels of pro-inflammatory cytokines. In patients with inflammatory arthritis, treatment with celecoxib (100 mg b.i.d.) led to a significant decrease in both synovial fluid and serum levels of IL-6 and IL-1β.[5]
| Cytokine | Fluid | Effect of Celecoxib |
| IL-6 | Synovial Fluid & Serum | Significant Decrease |
| IL-1β | Synovial Fluid | Significant Decrease |
| TNF-α | Serum | No Significant Change |
Table 3: Effect of Celecoxib on cytokine levels in patients with inflammatory arthritis.[5]
While direct quantitative data for this compound's effect on these specific cytokines in a comparable model was not found in the initial search, the known mechanism of action via EpFA stabilization strongly suggests an inhibitory effect on pro-inflammatory cytokine production.
Signaling Pathway of this compound in Inflammation
The anti-inflammatory effects of this compound are mediated through the inhibition of sEH, which leads to the accumulation of EpFAs. These EpFAs can then modulate various downstream signaling pathways, most notably the NF-κB pathway, a key regulator of inflammation. By inhibiting the degradation of IκBα, EpFAs can prevent the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.
Caption: Signaling pathway of this compound in reducing inflammation.
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-established model for evaluating the anti-inflammatory activity of novel compounds.
Materials:
-
Male Wistar rats (180-200 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (this compound, celecoxib, vehicle)
-
Plethysmometer
Procedure:
-
Animals are randomly divided into groups (n=6 per group): Vehicle control, this compound (various doses), and Celecoxib (various doses).
-
The initial paw volume of the right hind paw of each rat is measured using a plethysmometer.
-
Test compounds or vehicle are administered (e.g., intraperitoneally or orally) at a specified time before carrageenan injection.
-
Acute inflammation is induced by a subplantar injection of 0.1 mL of 1% carrageenan into the right hind paw.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group relative to the vehicle control group.
Lipopolysaccharide (LPS)-Induced Inflammation Model
This model is used to induce a systemic inflammatory response.
Materials:
-
Male Sprague-Dawley rats
-
Lipopolysaccharide (LPS) from E. coli
-
Test compounds (this compound, vehicle)
-
Syringes and needles
Procedure:
-
Animals are randomly assigned to treatment groups.
-
Test compounds or vehicle are administered at specified doses and time points.
-
Inflammation is induced by an intraperitoneal injection of LPS (e.g., 1 mg/kg).
-
At various time points post-LPS injection, behavioral tests (for inflammatory pain), blood samples (for cytokine analysis), and tissue samples can be collected for further analysis.
Conclusion
The available evidence strongly supports the role of this compound as a potent anti-inflammatory agent. Its mechanism of action, centered on the inhibition of soluble epoxide hydrolase and the subsequent stabilization of anti-inflammatory EpFAs, offers a distinct and promising approach compared to traditional NSAIDs. While direct head-to-head comparative data with drugs like celecoxib is still emerging, the existing preclinical data demonstrates the significant potential of this compound in reducing inflammation. Further research, including direct comparative efficacy and safety studies, will be crucial in fully elucidating the therapeutic value of this compound for the treatment of inflammatory diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Celecoxib inhibits acute edema and inflammatory biomarkers through peroxisome proliferator-activated receptor-γ in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. In vivo study of pro-inflammatory cytokine changes in serum and synovial fluid during treatment with celecoxib and etoricoxib and correlation with VAS pain change and synovial membrane penetration index in patients with inflammatory arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of t-TUCB and COX-2 Inhibitors in Inflammatory and Pain Pathways
For Immediate Release
[City, State] – December 13, 2025 – In the landscape of therapeutic development for inflammatory diseases and pain management, two distinct classes of compounds, soluble epoxide hydrolase (sEH) inhibitors, exemplified by t-TUCB, and cyclooxygenase-2 (COX-2) inhibitors, are the subject of extensive research. This guide provides an objective comparison of their mechanisms of action, performance data from experimental studies, and the methodologies employed in these investigations. This document is intended for researchers, scientists, and drug development professionals to facilitate a deeper understanding of these two therapeutic strategies.
Introduction to this compound and COX-2 Inhibitors
This compound (trans-4-[4-(3-Trifluoromethyl-phenyl)-ureido]-cyclohexanecarboxylic acid) is a potent and selective inhibitor of the soluble epoxide hydrolase (sEH) enzyme.[1] The sEH enzyme is responsible for the degradation of endogenous anti-inflammatory and analgesic lipid mediators known as epoxyeicosatrienoic acids (EETs).[2] By inhibiting sEH, this compound stabilizes the levels of EETs, thereby enhancing their beneficial effects.
COX-2 inhibitors are a subclass of nonsteroidal anti-inflammatory drugs (NSAIDs) that selectively target the cyclooxygenase-2 (COX-2) enzyme.[3] The COX-2 enzyme is a key player in the inflammatory cascade, responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins (PGs), such as prostaglandin E2 (PGE2).[3] By selectively blocking COX-2, these inhibitors reduce pain and inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[4]
Mechanism of Action: A Tale of Two Pathways
The therapeutic effects of this compound and COX-2 inhibitors originate from their modulation of the arachidonic acid cascade, albeit through different branches.
This compound and the Cytochrome P450/sEH Pathway: Arachidonic acid is metabolized by cytochrome P450 (CYP) epoxygenases to form EETs.[5] These EETs have vasodilatory, anti-inflammatory, and analgesic properties.[2] However, their biological activity is short-lived as they are rapidly hydrolyzed by soluble epoxide hydrolase (sEH) into less active dihydroxyeicosatrienoic acids (DHETs).[2] this compound inhibits sEH, leading to an accumulation of beneficial EETs.[1] This elevation in EETs can, in turn, suppress the expression of COX-2, providing an indirect anti-inflammatory effect in addition to the direct analgesic actions of EETs.[6]
COX-2 Inhibitors and the Cyclooxygenase Pathway: In response to inflammatory stimuli, the COX-2 enzyme is induced and catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins, including PGE2.[7] PGE2 is a potent mediator of inflammation, pain, and fever.[8] COX-2 inhibitors, such as celecoxib, directly bind to and block the active site of the COX-2 enzyme, thereby preventing the production of PGE2 and other pro-inflammatory prostanoids.[9]
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data for this compound and representative COX-2 inhibitors, providing a basis for performance comparison.
Table 1: In Vitro Inhibitory Potency (IC50)
| Compound | Target | IC50 Value | Reference(s) |
| This compound | Soluble Epoxide Hydrolase (sEH) | 0.9 nM | [10] |
| Celecoxib | COX-2 | 0.04 µM (40 nM) | [11] |
| COX-1 | 15 µM | [11] | |
| Rofecoxib | COX-2 | 0.53 µM (530 nM) | [12] |
| COX-1 | >100 µM | [12] | |
| PTUPB (Dual Inhibitor) | sEH | 0.9 nM | [13] |
| COX-2 | 1.26 µM | [13] | |
| COX-1 | >100 µM | [13] |
Table 2: Pharmacokinetic Parameters
| Compound | Species | Tmax | Elimination Half-life | Reference(s) |
| This compound (1 mg/kg, IV) | Horse | - | 24 ± 5 hours | [14] |
| Celecoxib (200 mg, oral) | Human | 2-4 hours | ~11 hours | [15] |
| Celecoxib (oral) | Human | 2.9 ± 1.0 h | - | [16] |
Table 3: Efficacy in a Horse Model of LPS-Induced Synovitis
| Treatment (IV) | Outcome Measure | Result | Reference(s) |
| This compound (1 mg/kg) | Pain and Lameness Scores | Significantly lower vs. control | [14] |
| Phenylbutazone (COX inhibitor) + this compound (1 mg/kg) | Pain Control | Superior to either compound alone | |
| PGE2 Levels | Significantly lower than individual treatments |
Table 4: Efficacy in a Rat Model of Inflammatory Pain
| Compound | Model | Efficacy | Reference(s) |
| This compound (10 mg/kg) | LPS-induced allodynia | Higher efficacy with later onset | [4] |
| Celecoxib | LPS-induced allodynia | Effective at reducing pain | [4] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of key experimental protocols cited in this guide.
LPS-Induced Synovitis in Horses
This model is used to evaluate the anti-inflammatory and analgesic effects of compounds in an equine model of joint inflammation.
-
Animal Model: Healthy adult horses are used in a crossover design study with a washout period between treatments.[14]
-
Induction of Synovitis: A low dose of E. coli lipopolysaccharide (LPS), typically around 3 µg, is injected into the radiocarpal joint to induce a localized inflammatory response.[14]
-
Treatment Administration: Test compounds (e.g., this compound, COX-2 inhibitors) or vehicle are administered intravenously at specified time points relative to LPS injection.
-
Outcome Measures:
-
Lameness and Pain Assessment: Clinical scoring of lameness and pain at rest, walk, and trot is performed at baseline and various time points post-LPS injection.[14]
-
Synovial Fluid Analysis: Synovial fluid is collected to measure inflammatory biomarkers such as prostaglandin E2 (PGE2), total protein, and nucleated cell counts.[17]
-
Pharmacokinetic Analysis: Blood and synovial fluid samples are collected to determine the concentration of the test compound over time.[14]
-
Carrageenan-Induced Paw Edema in Rats
This is a widely used preclinical model to assess the anti-inflammatory properties of novel compounds.
-
Animal Model: Male Wistar rats are typically used.[18]
-
Induction of Edema: A subplantar injection of 1% carrageenan solution is administered into the right hind paw of the rats.[18][19]
-
Treatment Administration: Test compounds are administered, often intraperitoneally or orally, at a set time (e.g., 30-60 minutes) before the carrageenan injection.[4][18]
-
Outcome Measures:
-
Paw Volume Measurement: The volume of the paw is measured using a plethysmometer at baseline and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[18] The difference in paw volume before and after induction represents the degree of edema.
-
Biochemical Analysis: At the end of the experiment, paw tissue can be collected to measure levels of inflammatory mediators like PGE2, TNF-α, and IL-1β, as well as the expression of enzymes like COX-2 and iNOS.[18]
-
Discussion and Conclusion
The comparison between this compound and COX-2 inhibitors reveals two distinct yet potentially complementary strategies for managing inflammation and pain.
This compound offers a novel mechanism of action by preserving the body's own anti-inflammatory and analgesic eicosanoids.[2] This approach may offer a broader spectrum of beneficial effects, including cardioprotective actions, which contrasts with the known cardiovascular risks associated with some COX-2 inhibitors.[2] The data suggests that this compound is a highly potent inhibitor of its target, sEH, with an IC50 in the low nanomolar range.[10]
COX-2 inhibitors are well-established and effective anti-inflammatory and analgesic agents.[4] Their selectivity for COX-2 over COX-1 provides a significant gastrointestinal safety advantage over traditional NSAIDs.[4] However, the potential for cardiovascular side effects, primarily through the inhibition of prostacyclin (PGI2) production without a corresponding inhibition of pro-thrombotic thromboxane A2 (TXA2), remains a key consideration in their clinical use.
The development of dual sEH/COX-2 inhibitors , such as PTUPB, represents an exciting therapeutic avenue.[13] This approach aims to combine the potent anti-inflammatory effects of COX-2 inhibition with the beneficial cardiovascular and anti-inflammatory profile of sEH inhibition, potentially leading to safer and more effective treatments for a range of inflammatory conditions.[5]
References
- 1. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Soluble epoxide hydrolase inhibitor, this compound, protects against myocardial ischemic injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacological Inhibition of Soluble Epoxide Hydrolase by this compound Improves Brown Adipose Tissue Activities in Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative efficacy of 3 soluble epoxide hydrolase inhibitors in rat neuropathic and inflammatory pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dual inhibition of cyclooxygenase-2 and soluble epoxide hydrolase synergistically suppresses primary tumor growth and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Celecoxib modulates the capacity for prostaglandin E2 and interleukin-10 production in alveolar macrophages from active smokers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Experimentally-induced synovitis as a model for acute synovitis in the horse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. mdpi.com [mdpi.com]
- 10. rndsystems.com [rndsystems.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pnas.org [pnas.org]
- 14. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Clinical pharmacokinetics and pharmacodynamics of celecoxib: a selective cyclo-oxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative Impact on Prostanoid Biosynthesis of Celecoxib and the Novel Nonsteroidal Anti-Inflammatory Drug CG100649 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The lipopolysaccharide model for the experimental induction of transient lameness and synovitis in Standardbred horses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 19. inotiv.com [inotiv.com]
Independent Verification of t-TUCB's Mechanism: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of methodologies for the independent verification of the mechanism of action of trans-4-{4-[3-(4-trifluoromethoxyphenyl)-ureido]-cyclohexyloxy}-benzoic acid (t-TUCB), a potent soluble epoxide hydrolase (sEH) inhibitor. We will explore key biophysical and cellular techniques for confirming target engagement and provide supporting experimental data and detailed protocols to aid in the design and execution of validation studies.
Introduction to this compound and its Mechanism
This compound is a small molecule inhibitor of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of endogenous anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound stabilizes EET levels, which in turn can modulate various signaling pathways, leading to anti-inflammatory, analgesic, and cardioprotective effects.[1][2] The primary mechanism of action is the direct binding of this compound to the sEH enzyme, thereby blocking its catalytic activity. This guide focuses on methods to independently verify this direct target engagement in a cellular context.
Data Presentation: Comparison of Target Engagement Methodologies
The selection of an appropriate target engagement assay depends on various factors, including the desired throughput, the cellular context, and the specific questions being addressed.[3][4] Below is a comparison of three widely used methods for verifying the interaction of small molecules like this compound with their protein targets.
| Feature | Cellular Thermal Shift Assay (CETSA) | Bioluminescence Resonance Energy Transfer (BRET) | Surface Plasmon Resonance (SPR) |
| Principle | Ligand binding alters the thermal stability of the target protein.[5][6][7] | Non-radiative energy transfer between a luciferase donor fused to the target and a fluorescently labeled tracer or ligand.[8][9] | Measures changes in refractive index upon binding of an analyte (e.g., this compound) to a ligand (e.g., sEH) immobilized on a sensor surface.[10][11][12] |
| Measurement | Thermal shift (ΔTm) in the protein's melting curve.[6] | Change in BRET ratio upon competitive displacement of a tracer by the test compound.[13] | Association (ka) and dissociation (kd) rates, and equilibrium dissociation constant (KD).[14] |
| Cellular Context | Intact cells, cell lysates, tissues.[4] | Intact cells.[8] | In vitro (purified proteins).[11] |
| Labeling | Label-free for the compound. Requires a specific antibody or tagged protein for detection.[15] | Requires a genetically encoded luciferase tag on the target protein and a fluorescent label on a tracer molecule. | Label-free for the analyte. Requires immobilization of the ligand. |
| Throughput | Low to high, depending on the detection method (Western blot vs. high-throughput formats).[15] | High-throughput compatible.[13] | Medium to high-throughput with modern instruments.[10] |
| Quantitative Data | Tm shift, apparent IC50 from isothermal dose-response. | Intracellular IC50, residence time.[9] | KD, kon, koff, stoichiometry.[11] |
Quantitative Data for sEH Inhibitors
The following table presents known and hypothetical data for the validation of sEH inhibitors, including this compound, using the described techniques.
| Compound | Assay | Parameter | Value | Reference |
| This compound | Enzyme Activity Assay | IC50 | 0.9 nM | [1] |
| This compound | FRET Displacement Assay | Ki | 5.2 nM | [16] |
| sEH Inhibitor (Hypothetical) | CETSA | ΔTm | + 4.2 °C | [6] |
| sEH Inhibitor (Hypothetical) | NanoBRET Assay | IC50 | 25 nM | [3] |
| sEH Inhibitor (Hypothetical) | SPR | KD | 15 nM | |
| kon (M-1s-1) | 1.5 x 105 | |||
| koff (s-1) | 2.25 x 10-3 |
Experimental Protocols
Cellular Thermal Shift Assay (CETSA)
This protocol describes a Western blot-based CETSA to verify the target engagement of this compound with sEH in intact cells.
1. Cell Culture and Treatment: a. Culture cells known to express soluble epoxide hydrolase (e.g., HEK293, HepG2) to 70-80% confluency. b. Treat cells with various concentrations of this compound or vehicle control (DMSO) for 1-2 hours at 37°C.
2. Heat Challenge: a. Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors). b. Aliquot cell suspensions into PCR tubes. c. Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a 3-minute cooling step at 25°C.[7]
3. Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles or sonication. b. Separate the soluble fraction (containing non-denatured proteins) from the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. c. Collect the supernatant and determine the protein concentration.
4. Western Blot Analysis: a. Normalize the protein concentrations of all samples. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe the membrane with a primary antibody specific for sEH, followed by an appropriate HRP-conjugated secondary antibody. d. Detect the signal using a chemiluminescence substrate and quantify the band intensities.
5. Data Analysis: a. Plot the band intensities against the corresponding temperatures to generate a melting curve. b. Determine the melting temperature (Tm) for both vehicle- and this compound-treated samples. c. The difference in Tm (ΔTm) indicates the thermal stabilization induced by this compound binding.
Bioluminescence Resonance Energy Transfer (BRET) Assay
This protocol outlines a NanoBRET™ target engagement assay to quantify the intracellular affinity of this compound for sEH.
1. Cell Preparation: a. Co-transfect HEK293 cells with a vector expressing sEH fused to NanoLuc® luciferase and a vector for a fluorescently labeled tracer that binds to sEH. b. Culture the transfected cells for 24 hours.
2. Assay Setup: a. Resuspend the transfected cells in Opti-MEM. b. Prepare serial dilutions of this compound in a 384-well plate. c. Add the sEH-NanoLuc expressing cells to the plate. d. Add the fluorescent tracer to all wells.
3. Signal Detection: a. Incubate the plate for 2 hours at 37°C to allow for compound and tracer equilibration. b. Add the NanoBRET™ Nano-Glo® substrate. c. Measure the donor emission (460 nm) and acceptor emission (618 nm) using a plate reader equipped for BRET measurements.
4. Data Analysis: a. Calculate the BRET ratio (acceptor emission / donor emission). b. Normalize the BRET ratio to the vehicle control (DMSO). c. Plot the normalized BRET ratio against the logarithm of the this compound concentration. d. Fit the data to a dose-response curve to determine the intracellular IC50 value of this compound.[13]
Surface Plasmon Resonance (SPR) Analysis
This protocol describes the use of SPR to determine the binding kinetics of this compound to purified sEH protein.
1. Sensor Chip Preparation: a. Immobilize purified recombinant human sEH onto a CM5 sensor chip using standard amine coupling chemistry. b. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
2. Binding Analysis: a. Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+). b. Inject the this compound solutions over the sensor surface at a constant flow rate, starting with the lowest concentration. c. Monitor the association of this compound to sEH in real-time. d. After the association phase, switch back to the running buffer to monitor the dissociation of the compound. e. Regenerate the sensor surface between each concentration if necessary.
3. Data Analysis: a. Correct the sensorgrams for non-specific binding by subtracting the signal from the reference flow cell. b. Globally fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).[14]
Mandatory Visualization
Caption: Mechanism of action of this compound.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Bioluminescence Resonance Energy Transfer (BRET) Workflow.
References
- 1. rndsystems.com [rndsystems.com]
- 2. Soluble epoxide hydrolase inhibitors: an overview and patent review from the last decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designing a Small Fluorescent Inhibitor to Investigate Soluble Epoxide Hydrolase Engagement in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Current Advances in CETSA [frontiersin.org]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 8. promegaconnections.com [promegaconnections.com]
- 9. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 10. drughunter.com [drughunter.com]
- 11. youtube.com [youtube.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. reactionbiology.com [reactionbiology.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. mdpi.com [mdpi.com]
- 16. Förster resonance energy transfer competitive displacement assay for human soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of t-TUCB: A Step-by-Step Guide for Laboratory Professionals
Researchers and drug development professionals handling tert-butyl 2-(2-(2-(trityloxy)ethoxy)ethoxy)ethyl carbonate (t-TUCB) must adhere to strict disposal protocols to ensure laboratory safety and environmental compliance. The primary method of disposal is through an approved hazardous waste management service, in accordance with all national and local regulations.
Pre-Disposal and Handling
Before disposal, it is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection. In the event of a spill, the area should be cleaned with an inert, liquid-absorbent material, which must then be disposed of as hazardous waste. Do not allow the product to enter drains.
Waste Classification
This compound is classified as a toxic liquid for transport and requires careful handling throughout the disposal process. Due to its chemical nature, it should not be mixed with other waste streams.
Step-by-Step Disposal Procedure
-
Containment : Ensure the this compound waste is in a clearly labeled, sealed, and appropriate container. Original containers are preferred.
-
Labeling : The container must be accurately labeled as hazardous waste, clearly identifying the contents as "this compound" or "tert-butyl 2-(2-(2-(trityloxy)ethoxy)ethoxy)ethyl carbonate".
-
Segregation : Store the waste container in a designated hazardous waste accumulation area, segregated from incompatible materials.
-
Waste Collection : Arrange for collection by a licensed hazardous waste disposal company. All waste must be disposed of at an approved waste disposal plant.
-
Documentation : Maintain complete records of the waste disposal, in line with institutional and regulatory requirements. This "cradle-to-grave" accountability is essential for hazardous waste management.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| UN/ID No. | UN 2810 | |
| Proper Shipping Name | Toxic liquid, organic, n.o.s. (tert-butyl 2-(2-(2-(trityloxy)ethoxy)ethoxy)ethyl carbonate) | |
| Hazard Class | 6.1 | |
| Packing Group | III |
Experimental Protocols
Detailed experimental protocols involving this compound should include a dedicated section on waste and disposal. This section should reiterate the steps outlined above and provide specific instructions for the quenching and initial containment of this compound-containing solutions and materials generated during the experiment.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: A workflow diagram illustrating the key steps for the proper disposal of this compound waste.
References
Essential Safety and Logistics for Handling t-TUCB
For researchers, scientists, and drug development professionals, ensuring personal safety and maintaining a secure laboratory environment is paramount when handling potent compounds like t-TUCB (trans-4-{4-[3-(4-trifluoromethoxyphenyl)ureido]cyclohexyloxy}benzoic acid). Adherence to the following operational and disposal plans is critical.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a research chemical that requires careful handling to avoid potential health risks. Based on available safety data, the primary hazards include skin irritation, serious eye irritation, and potential for allergic skin reactions and respiratory irritation. To mitigate these risks, the following personal protective equipment is mandatory when handling this compound.
Recommended Personal Protective Equipment
| PPE Component | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | To prevent skin contact, irritation, and potential allergic reactions. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | To protect eyes from splashes and airborne particles. |
| Respiratory Protection | Use in a well-ventilated area. If handling large quantities or if dust is generated, a NIOSH-approved respirator (e.g., N95) is recommended. | To prevent inhalation of airborne particles and potential respiratory irritation. |
| Body Protection | Laboratory coat | To protect skin and clothing from contamination. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.
Engineering Controls
-
Ventilation: All handling of powdered this compound should be conducted in a certified chemical fume hood or a biological safety cabinet to control airborne particles.[1]
-
Designated Area: Establish a designated area for handling this compound to prevent cross-contamination of the laboratory.
Procedural Guidance
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.
-
Weighing: Weigh the compound within the ventilated enclosure. Use a microbalance with a draft shield to minimize air currents and prevent the dispersal of the powder.
-
Solubilization: If dissolving the compound, add the solvent slowly to the solid to avoid splashing. This compound is soluble in DMSO.[2][3][4]
-
Post-Handling: After handling, wipe down the work surface and any equipment used with an appropriate cleaning agent.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Solid this compound Waste | Dispose of contents and container to an approved waste disposal plant. |
| Contaminated Labware (e.g., pipette tips, tubes) | Place in a designated, sealed hazardous waste container. |
| Contaminated PPE (e.g., gloves, bench paper) | Dispose of in accordance with applicable laboratory and institutional hazardous waste protocols. |
Experimental Workflow for Safe Handling
The following diagram outlines the key steps for the safe handling and disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe handling and disposal of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. Pharmacokinetics and anti-nociceptive effects of the soluble epoxide hydrolase inhibitor this compound in horses with experimentally induced radiocarpal synovitis - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
